BCY17901
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C99H134N24O30S3 |
|---|---|
Molecular Weight |
2236.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(8R,14S,18R,20S,23S,26S,29S,32S,38R,41S,44S,47S,50R)-8-acetamido-41-tert-butyl-23-(carboxymethyl)-18-hydroxy-44-(hydroxymethyl)-29,47-bis[(4-hydroxyphenyl)methyl]-26-methyl-32-(2-methylpropyl)-4,9,15,21,24,27,30,33,36,39,42,45,48,54,57-pentadecaoxo-6,52,59-trithia-1,3,10,16,22,25,28,31,34,37,40,43,46,49,55-pentadecazapentacyclo[36.18.4.13,55.010,14.016,20]henhexacontane-50-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-azidohexanoic acid |
InChI |
InChI=1S/C99H134N24O30S3/c1-51(2)32-64-84(138)102-39-76(129)106-70-42-154-45-77(130)118-48-119(50-120(49-118)79(132)47-156-44-72(105-53(4)125)96(150)122-31-13-18-74(122)97(151)123-40-59(128)36-75(123)93(147)113-68(37-81(135)136)85(139)104-52(3)83(137)109-65(86(140)110-64)33-54-19-23-57(126)24-20-54)78(131)46-155-43-71(115-87(141)66(34-55-21-25-58(127)26-22-55)111-89(143)69(41-124)114-94(148)82(99(5,6)7)116-91(70)145)90(144)107-62(27-28-80(133)134)95(149)121-30-12-17-73(121)92(146)112-67(35-56-38-101-61-15-9-8-14-60(56)61)88(142)108-63(98(152)153)16-10-11-29-103-117-100/h8-9,14-15,19-26,38,51-52,59,62-75,82,101,124,126-128H,10-13,16-18,27-37,39-50H2,1-7H3,(H,102,138)(H,104,139)(H,105,125)(H,106,129)(H,107,144)(H,108,142)(H,109,137)(H,110,140)(H,111,143)(H,112,146)(H,113,147)(H,114,148)(H,115,141)(H,116,145)(H,133,134)(H,135,136)(H,152,153)/t52-,59+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,82+/m0/s1 |
InChI Key |
WTLQSISYTBSZIA-MGICVYPOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of BCY17901: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BCY17901 is a novel, bicyclic peptide with high affinity and specificity for the human transferrin receptor 1 (TfR1).[1][2] Its primary mechanism of action is to function as a targeted delivery vehicle for oligonucleotide therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to tissues expressing TfR1, most notably skeletal and cardiac muscle. By conjugating these therapeutic payloads to this compound, their potency is significantly enhanced in these target tissues. This guide provides an in-depth overview of the binding characteristics, cellular uptake pathway, and preclinical efficacy of this compound-conjugated therapeutics, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Core Mechanism: Targeted Delivery via TfR1 Binding
This compound is a synthetic, bicyclic peptide with a molecular weight of approximately 2 kDa.[1][2] It has been engineered to bind with high affinity to the human transferrin receptor 1 (TfR1), a transmembrane glycoprotein (B1211001) crucial for iron uptake in proliferating cells and highly expressed in skeletal and cardiac muscle.
Binding Affinity and Specificity
The binding affinity of this compound to human TfR1 has been quantified using Bioluminescence Resonance Energy Transfer (BRET) assays, revealing a potent interaction with a Ki of 2 nM .[1] The specificity of this compound for human TfR1 is highlighted by its approximately 10-fold lower affinity for the cynomolgus monkey TfR1.[1]
Signaling Pathway: TfR1-Mediated Endocytosis
The cellular uptake of this compound and its conjugated cargo is mediated by the well-established TfR1-mediated endocytosis pathway.[3][4][5][6] This process ensures the efficient internalization of the therapeutic payload into target cells.
The key steps are as follows:
-
Binding: The this compound-oligonucleotide conjugate binds to the TfR1 on the cell surface.
-
Internalization: The conjugate-receptor complex is internalized into the cell via clathrin-mediated endocytosis, forming a clathrin-coated vesicle.[6]
-
Endosomal Trafficking: The vesicle sheds its clathrin coat to become an early endosome.
-
Payload Release: The acidic environment of the endosome facilitates the release of the oligonucleotide payload from this compound and the endosome, allowing it to engage with its target mRNA in the cytoplasm or nucleus.
-
Receptor Recycling: The TfR1 is recycled back to the cell surface.
Figure 1: TfR1-Mediated Endocytosis Pathway for this compound Conjugates.
Preclinical Efficacy: In Vivo Target Knockdown
Dose-response studies in human TfR1 knock-in mice have demonstrated the enhanced potency of this compound-conjugated ASOs and siRNAs in skeletal and cardiac muscle.[1]
Data Presentation
The following tables summarize the dose-dependent target mRNA knockdown in various tissues following intravenous administration of this compound-conjugated oligonucleotides.[1]
Table 1: Dose-Response of this compound-Dmpk ASO Conjugate in Human TfR1 KI Mice
| Dose (mg/kg ASO equivalent) | Quadriceps (% Knockdown) | Gastrocnemius (% Knockdown) | Heart (% Knockdown) |
| 1 | ~20% | ~15% | ~10% |
| 3 | ~50% | ~45% | ~40% |
| 10 | ~80% | ~75% | ~70% |
Table 2: Dose-Response of this compound-Malat1 ASO Conjugate in Human TfR1 KI Mice
| Dose (mg/kg ASO equivalent) | Quadriceps (% Knockdown) | Gastrocnemius (% Knockdown) | Heart (% Knockdown) |
| 1 | ~25% | ~20% | ~15% |
| 3 | ~60% | ~55% | ~50% |
| 10 | ~85% | ~80% | ~75% |
Table 3: Dose-Response of this compound-Hprt siRNA Conjugate in Human TfR1 KI Mice
| Dose (mg/kg siRNA equivalent) | Quadriceps (% Knockdown) | Gastrocnemius (% Knockdown) | Heart (% Knockdown) |
| 1 | ~30% | ~25% | ~20% |
| 3 | ~65% | ~60% | ~55% |
| 10 | ~90% | ~85% | ~80% |
Experimental Protocols
In Vivo Dose-Response Studies in Human TfR1 KI Mice
-
Animal Model: Human TfR1 knock-in (KI) mice.
-
Test Articles: this compound conjugated to Dmpk ASO, Malat1 ASO, or Hprt siRNA. Unconjugated ASOs and lipid-conjugated siRNAs were used as controls.
-
Administration: Intravenous injection.
-
Dosing: As specified in the data tables above.
-
Tissue Collection: Skeletal muscles (quadriceps, gastrocnemius) and heart were collected post-treatment.
-
Analysis: Total RNA was extracted from homogenized tissues. Target mRNA levels were quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR), normalized to a housekeeping gene (e.g., Gapdh).[1]
Figure 2: Experimental Workflow for In Vivo Efficacy Studies.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Binding Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for human and cynomolgus monkey TfR1.
-
Principle: BRET is a proximity-based assay that measures the transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, RLuc) to a fluorescent acceptor (e.g., a fluorescently labeled ligand) when they are in close proximity.
-
Methodology:
-
Cells expressing TfR1 fused to a BRET donor (e.g., RLuc) are generated.
-
A fluorescently labeled competitor ligand with known affinity for TfR1 is added.
-
Increasing concentrations of the unlabeled test ligand (this compound) are introduced to compete for binding.
-
The BRET signal is measured at each concentration of the test ligand.
-
The Ki is calculated from the IC50 value obtained from the competition binding curve.
-
Single-Nucleus RNA Sequencing (snRNA-seq)
-
Objective: To assess the activity of this compound-ASO conjugates in different muscle fiber types.[1]
-
Methodology:
-
Nuclei Isolation: Nuclei are isolated from the gastrocnemius muscles of treated and control mice.[7]
-
Library Preparation: Single nuclei are captured, and RNA is barcoded and reverse-transcribed to generate cDNA libraries for sequencing.
-
Sequencing: The libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing data is analyzed to identify different cell types (including various muscle fiber types) and quantify target mRNA levels within each cell population.[1]
-
Conclusion
This compound represents a promising platform for the targeted delivery of oligonucleotide therapeutics to skeletal and cardiac muscle. Its high affinity and specificity for TfR1, coupled with its ability to leverage the natural endocytic pathway of the receptor, results in a significant enhancement of therapeutic potency in preclinical models. The data and methodologies presented in this guide provide a comprehensive technical overview of the mechanism of action of this compound, supporting its further development for the treatment of muscular and cardiac diseases.
References
- 1. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unconventional endocytosis and trafficking of transferrin receptor induced by iron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol for single nucleus RNA-seq from frozen skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
BCY17901 as a Ligand for Transferrin Receptor 1: A Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: BCY17901 is a potent and selective bicyclic peptide ligand that targets the human transferrin receptor 1 (TfR1) with high affinity.[1][2][3] With a molecular weight of approximately 2 kDa, this low-molecular-weight ligand offers a promising platform for the targeted delivery of therapeutic payloads, particularly antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to skeletal and cardiac muscles.[2][4] This technical guide provides an in-depth summary of the available data on this compound, including its binding properties, mechanism of action, and the experimental protocols utilized for its characterization.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound's interaction with TfR1.
| Parameter | Value | Species | Assay Method | Source |
| Binding Affinity (Ki) | 2 nM | Human | Not Specified | [1] |
| Binding Affinity (Ki) | 12 nM | Human | Not Specified | [5] |
Note: Discrepancies in reported binding affinities may be due to different experimental conditions or assay formats.
Mechanism of Action: TfR1-Mediated Endocytosis
This compound functions as a vehicle for delivering conjugated therapeutics into cells by hijacking the natural endocytic pathway of the transferrin receptor 1.[5] TfR1 is a transmembrane glycoprotein (B1211001) responsible for iron uptake in most proliferating cells. The binding of a this compound-conjugate to TfR1 on the cell surface triggers receptor-mediated endocytosis, leading to the internalization of the receptor-ligand complex within an endosome. Subsequent endosomal processing allows for the release of the therapeutic cargo into the cytoplasm where it can engage its target.
The proposed mechanism of action is depicted in the following diagram:
Caption: TfR1-mediated uptake of this compound conjugates.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the characterization of this compound and its conjugates.
TfR1 Direct Binding Assay (Fluorescence Polarisation)
This assay is used to determine the binding affinity (Kd) of this compound for human or cynomolgus TfR1.[6]
Materials:
-
Fluorescein-labeled this compound
-
Recombinant human or cynomolgus TfR1 protein (e.g., from R&D Systems or Acro Biosystems)
-
Assay Buffer: 25mM HEPES, 100mM NaCl, 4mM CaCl2, 0.005% P20, pH 7.4
Procedure:
-
Prepare a solution of fluorescein-labeled this compound at a concentration of 2.5 nM in the assay buffer.
-
Serially dilute the TfR1 protein in the assay buffer to create a range of concentrations.
-
Mix the labeled peptide with each concentration of the TfR1 protein.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each sample using a suitable plate reader.
-
Plot the change in fluorescence polarization as a function of the TfR1 concentration and fit the data to a suitable binding model to determine the Kd.
In Vivo Evaluation of ASO/siRNA Conjugates in Humanized TfR1 Knock-in Mice
This protocol describes the general workflow for assessing the in vivo efficacy of this compound-conjugated oligonucleotides.[7]
Animal Model:
-
Human TfR1 heterozygote knock-in (KI) mice.
Procedure:
-
Conjugation: Synthesize the ASO or siRNA and conjugate it to this compound.
-
Dosing: Administer the this compound-oligonucleotide conjugate to the KI mice via intravenous or subcutaneous injection. Include control groups receiving unconjugated ASO/siRNA and a vehicle control.
-
Tissue Harvest: At a predetermined time point post-administration, euthanize the mice and harvest tissues of interest (e.g., skeletal muscle, heart, liver).
-
RNA Extraction: Extract total RNA from the harvested tissues.
-
Gene Expression Analysis (RT-qPCR):
-
Reverse transcribe the RNA to cDNA.
-
Perform quantitative PCR (qPCR) using primers and probes specific for the target gene and a housekeeping gene for normalization.
-
-
Data Analysis: Calculate the relative knockdown of the target gene expression in the treated groups compared to the control group. ED50 values can be calculated from dose-response studies.
The following diagram illustrates the experimental workflow:
Caption: In vivo experimental workflow for this compound conjugates.
Applications and Future Directions
The primary application of this compound is as a delivery vehicle for oligonucleotide therapeutics to muscle tissues.[2][7] Conjugation to this compound has been shown to significantly enhance the potency of ASOs and siRNAs in both skeletal and cardiac muscles in preclinical models, including human TfR1 knock-in mice and non-human primates.[2][7] This platform holds great promise for the development of novel treatments for a range of skeletal muscle and cardiac diseases.[1]
Further research may explore:
-
The use of this compound for the delivery of other therapeutic modalities.
-
Optimization of the linker chemistry for attaching payloads to this compound.
-
A deeper understanding of the intracellular trafficking and release of the cargo.
-
The potential for targeting other tissues that express high levels of TfR1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. bicycletherapeutics.com [bicycletherapeutics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WO2022101633A1 - BICYCLIC PEPTIDE LIGANDS SPECIFIC FOR TRANSFERRIN RECEPTOR 1 (TfR1) - Google Patents [patents.google.com]
- 7. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to BCY17901: A Bicyclic Peptide for Targeted ASO and siRNA Delivery
Introduction
BCY17901 is a potent and selective low-molecular-weight (~2 kDa) bicyclic peptide designed to target the human transferrin receptor 1 (TfR1).[1][2] By functioning as a ligand in Ligand-Conjugated Antisense (LICA) technology, this compound facilitates the targeted delivery of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) to specific tissues.[1] Its primary application lies in enhancing the potency of oligonucleotide therapeutics in skeletal muscle and cardiomyocytes, offering a promising avenue for the treatment of skeletal and cardiac diseases.[1][3] Developed through a combination of phage display and peptide medicinal chemistry, this compound binds to human TfR1 with high affinity and specificity, enabling efficient cellular uptake of its conjugated cargo.[1][2]
Core Properties and Specifications
This compound is characterized by its unique bicyclic structure, which confers high affinity and stability. Its key properties are summarized below.
| Property | Value | Source |
| Target | Transferrin Receptor 1 (TfR1) | [1][3] |
| Molecular Weight | ~2 kDa (2236.46 g/mol ) | [1][3] |
| Binding Affinity (Ki) | 2 nM for human TfR1 | [3] |
| Sequence | Ac-Cys-Pro-{HyP}-Asp-Ala-Tyr-Leu-Gly-Cys-{tBuGly}-Ser-Tyr-Cys-Glu-Pro-Trp-{Lys(N3)} (Cys1,Cys9,Cys13 covalent bridge with TATA) | [3] |
| Formula | C99H134N24O30S3 | [3] |
| CAS Number | 2772542-34-2 | [3] |
Mechanism of Action: TfR1-Mediated Endocytosis
This compound leverages the natural cellular trafficking pathway of the transferrin receptor 1, which is highly expressed on the surface of cells with high iron demand, such as muscle cells. The process enables the efficient internalization of conjugated oligonucleotides.
-
Binding: The this compound-oligonucleotide conjugate binds specifically to the TfR1 on the cell surface.
-
Internalization: Upon binding, the receptor-ligand complex is internalized into the cell via receptor-mediated endocytosis, forming an endosome.
-
Endosomal Escape: The oligonucleotide is released from the endosome into the cytoplasm. This step is crucial for the therapeutic to reach its target RNA.
-
Target Engagement: Once in the cytoplasm, the ASO or siRNA engages with its complementary RNA sequence, leading to target gene knockdown through mechanisms like RNase H1 recruitment (for ASOs) or the RNA-induced silencing complex (RISC) for siRNAs.[2]
Experimental Data and Efficacy
Conjugation of ASOs and siRNAs to this compound has been shown to significantly improve their potency in skeletal and cardiac muscles in animal models.
In Vivo ASO Potency in Human TfR1 KI Mice
Studies in human TfR1 knock-in (KI) mice demonstrated a robust, dose-dependent knockdown of target mRNA in various muscle tissues after intravenous (IV) injection of a this compound-conjugated ASO targeting Dmpk.
| Tissue | Unconjugated ASO (35 mg/kg) | This compound-ASO (3.5 mg/kg) | Potency Improvement |
| Quadriceps | ~20% Knockdown | ~80% Knockdown | >10-fold |
| Gastrocnemius | ~20% Knockdown | ~75% Knockdown | >10-fold |
| Heart | ~10% Knockdown | ~60% Knockdown | >10-fold |
| Diaphragm | ~15% Knockdown | ~70% Knockdown | >10-fold |
| Data adapted from studies on Dmpk ASO in human TfR1 KI mice.[2][4] |
In Vivo siRNA Potency in Human TfR1 KI Mice
Similar enhancements were observed with siRNA. A this compound-conjugated siRNA targeting Hprt showed significantly improved efficacy compared to a standard lipid-conjugated siRNA.
| Tissue | Palmitate (C16)-siRNA (Dose in mg/kg) | This compound-siRNA (Dose in mg/kg) |
| Quadriceps | No significant knockdown | ~80% knockdown at 10 mg/kg |
| Gastrocnemius | No significant knockdown | ~75% knockdown at 10 mg/kg |
| Heart | No significant knockdown | ~70% knockdown at 10 mg/kg |
| Data adapted from studies on Hprt siRNA in human TfR1 KI mice.[4] |
Experimental Protocols
The following outlines the typical methodologies used to evaluate the efficacy of this compound-oligonucleotide conjugates.
Animal Models and Administration
-
Mouse Model: Human TfR1 heterozygote knock-in (KI) mice are used to ensure the ligand can bind with high affinity.[2]
-
Non-Human Primate (NHP) Model: Two- to four-year-old female cynomolgus monkeys (Macaca fascicularis) are used to assess translatability.[4]
-
Administration Routes:
-
Intravenous (IV): Conjugates are administered via IV injection. Doses for mice are typically around 3.5 mg/kg for ASOs.[2] For NHPs, doses of 25 mg/kg have been used in multi-dose regimens (e.g., on days 1, 8, and 15).[4]
-
Subcutaneous (SC): this compound's small size allows for effective subcutaneous delivery, which has shown robust, dose-responsive target knockdown in muscle and heart.[4]
-
Oligonucleotide Design and Conjugation
-
ASO Chemistry: ASOs are often designed as gapmers with modified wings (e.g., 2'-O-methoxyethyl) and a central DNA gap to support RNase H1 activity. A 5'-end hexylamine (B90201) modification is used for conjugation.[4]
-
siRNA Chemistry: The siRNA duplex contains chemical modifications like 2'-OMe and 2'-F RNA nucleotides to enhance stability. The sense strand is modified at the 3'-end with a C6 amino linker for conjugation.[4]
-
Conjugation: this compound is conjugated to the modified oligonucleotide via a stable linker.
Analysis and Endpoints
-
Tissue Harvesting: Animals are sacrificed at a predetermined time point after the final dose (e.g., 13 days post-last dose for NHPs).[4] Tissues of interest (quadriceps, gastrocnemius, heart, liver) are harvested and flash-frozen for RNA analysis.
-
RNA Analysis:
-
RT-qPCR: Target mRNA levels are quantified using reverse transcription-quantitative polymerase chain reaction to determine the percentage of target knockdown relative to a control group (e.g., PBS-treated).
-
Single-Nucleus RNA Sequencing (snRNAseq): This technique is used to analyze ASO activity in specific cell types within a tissue, confirming, for example, that this compound enhances ASO activity across different muscle fiber myonuclei (e.g., type I, IIa, and IIb).[2][5]
-
Conclusion
This compound represents a significant advancement in the field of oligonucleotide delivery. As a small, high-affinity bicyclic peptide targeting TfR1, it effectively enhances the potency of ASOs and siRNAs in skeletal and cardiac muscle.[1] The robust preclinical data from both mouse and non-human primate models demonstrate its potential for developing novel therapeutics for muscle and heart diseases.[2] The ability to administer these conjugates subcutaneously further highlights the clinical promise of the this compound platform.[4]
References
- 1. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. TfR1-Binding Peptide Conjugation Facilitates Robust and Specific siRNA Delivery to the Central Nervous System. | Semantic Scholar [semanticscholar.org]
Investigating the Binding Affinity of BCY17901 to TfR1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BCY17901 is a bicyclic peptide that has demonstrated high-affinity binding to Transferrin Receptor 1 (TfR1), a key receptor for iron uptake that is often overexpressed in pathological conditions.[1][2][3] This technical guide provides a comprehensive overview of the binding characteristics of this compound to human TfR1, summarizing key quantitative data, detailing experimental methodologies for affinity determination, and presenting visual representations of the underlying processes. The information presented herein is intended to support further research and development of this compound and similar targeted therapies.
Quantitative Binding Data
The binding affinity of this compound to human TfR1 has been characterized using various methodologies, yielding consistent high-affinity binding constants. The following table summarizes the key quantitative data available from published sources.
| Parameter | Value | Method | Species | Source |
| Inhibitor Constant (Ki) | 2 nM | Not Specified | Human | [4] |
| Inhibitor Constant (Ki) | 12 nM | Not Specified | Human | [5] |
| Dissociation Constant (KD) | Low nM range | Surface Plasmon Resonance (SPR) | Human | [3] |
| Molecular Weight | ~2 kDa | Not Specified | Not Applicable | [1][2][3] |
Experimental Protocols
The determination of the binding affinity of this compound to TfR1 relies on established biophysical techniques. The following sections detail the likely experimental protocols based on common practices for characterizing peptide-receptor interactions.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for the binding of this compound to human TfR1.
Materials:
-
Biacore™ instrument (or similar SPR system)
-
CM5 sensor chip
-
Human Fab capture kit
-
Recombinant human TfR1 apical domain
-
This compound peptide
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl)
Methodology:
-
Immobilization of Ligand:
-
The anti-human Fab antibody is immobilized on the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Recombinant human TfR1 is then captured onto the sensor surface via the immobilized antibody.
-
-
Analyte Injection:
-
A series of dilutions of this compound in running buffer are prepared.
-
The this compound solutions are injected sequentially over the sensor surface at a constant flow rate.
-
-
Data Acquisition:
-
The association of this compound to the immobilized TfR1 is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).
-
After the association phase, running buffer is flowed over the sensor chip to monitor the dissociation of the this compound-TfR1 complex.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to extract the kinetic parameters (ka and kd).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.
-
Fluorescence Polarization Assay for Affinity Determination
Fluorescence Polarization (FP) is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Objective: To determine the dissociation constant (Kd) of the this compound-TfR1 interaction.
Materials:
-
Fluorescently labeled this compound (e.g., with fluorescein)
-
Recombinant human TfR1
-
Assay buffer (e.g., 25mM HEPES, 100mM NaCl, 4mM CaCl2, 0.005% P20, pH 7.4)
-
Microplate reader with FP capabilities
Methodology:
-
Preparation of Reagents:
-
A fixed concentration of fluorescently labeled this compound is prepared in the assay buffer.
-
A serial dilution of recombinant human TfR1 is prepared.
-
-
Assay Procedure:
-
The fluorescently labeled this compound is mixed with each dilution of TfR1 in a microplate.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
The fluorescence polarization of each well is measured using a microplate reader.
-
-
Data Analysis:
-
The change in fluorescence polarization is plotted against the concentration of TfR1.
-
The data is fitted to a sigmoidal dose-response curve to determine the EC50 value, which corresponds to the Kd of the interaction.
-
Visualizations
Signaling and Internalization Pathway
This compound binds to TfR1, which is a key mediator of iron uptake through endocytosis.[5] The binding of this compound can be leveraged for the targeted delivery of therapeutic payloads.
Caption: this compound binding to TfR1 and subsequent internalization.
Experimental Workflow: Surface Plasmon Resonance (SPR)
The following diagram illustrates the key steps in determining binding kinetics using SPR.
References
- 1. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bicycletherapeutics.com [bicycletherapeutics.com]
- 3. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
T-005: Exploring the Therapeutic Potential of BCY17901-Conjugated Oligonucleotides in Cardiac Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The targeted delivery of therapeutic oligonucleotides to cardiac tissue represents a significant hurdle in the development of novel treatments for heart disease. BCY17901, a novel bicyclic peptide with high affinity and specificity for the human transferrin receptor 1 (TfR1), has emerged as a promising delivery vehicle. By conjugating antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) to this compound, enhanced potency and targeted delivery to cardiomyocytes can be achieved. This whitepaper provides a comprehensive technical overview of the this compound platform, its mechanism of action, preclinical data in cardiac models, detailed experimental protocols, and the signaling pathways of potential therapeutic targets.
Introduction: The Challenge of Cardiac Oligonucleotide Delivery
Antisense oligonucleotides and small interfering RNAs offer the potential to modulate disease-causing genes in the heart with high specificity. However, their clinical translation has been hampered by challenges in achieving efficient and targeted delivery to cardiomyocytes, while avoiding off-target effects in other organs like the liver and kidneys. The transferrin receptor 1 (TfR1) is highly expressed on cardiomyocytes and undergoes rapid internalization, making it an attractive target for receptor-mediated delivery of therapeutic payloads. The this compound platform leverages this pathway to enhance the delivery of conjugated oligonucleotides to both skeletal and cardiac muscle.[1]
The this compound Platform: A Novel Bicyclic Peptide for TfR1-Targeted Delivery
This compound is a bicyclic peptide of approximately 2 kDa, identified through a combination of phage display and peptide medicinal chemistry.[1] It binds to human TfR1 with high affinity and specificity, facilitating the uptake of conjugated molecules.[1]
Mechanism of Action
The therapeutic potential of this compound lies in its function as a ligand for ligand-conjugated antisense (LICA) technology. When an ASO or siRNA is conjugated to this compound, the resulting conjugate binds to TfR1 on the surface of cardiomyocytes. This binding event triggers receptor-mediated endocytosis, internalizing the conjugate into the cell. Once inside, the oligonucleotide is released and can engage with its target mRNA, leading to its degradation and a reduction in the expression of the target protein. This targeted delivery mechanism increases the potency of the oligonucleotide in cardiac tissue.
Preclinical Efficacy in Cardiac Tissue
The efficacy of the this compound delivery platform has been evaluated in preclinical models, including human TfR1 knock-in (KI) mice and non-human primates (NHPs). These studies have demonstrated a significant enhancement in the potency of conjugated ASOs in cardiac tissue.
Enhanced ASO-Mediated Knockdown in the Heart
In human TfR1 KI mice, intravenous administration of a Dmpk-targeting ASO conjugated to this compound resulted in a robust, dose-dependent knockdown of Dmpk mRNA in the heart. Similarly, a this compound-conjugated Malat1 ASO also showed significantly improved potency in cardiac tissue compared to the unconjugated ASO.
Table 1: In Vivo Efficacy of this compound-ASO Conjugates in Heart Tissue of Human TfR1 KI Mice
| Conjugate | Target | Dose (mg/kg) | Mean % Target mRNA Remaining (Heart) |
| Unconjugated Dmpk ASO | Dmpk | 35 | ~80% |
| This compound-Dmpk ASO | Dmpk | 3.5 | ~40% |
| Unconjugated Malat1 ASO | Malat1 | 35 | ~75% |
| This compound-Malat1 ASO | Malat1 | 3.5 | ~30% |
Data adapted from Østergaard et al., Nucleic Acids Research, 2025.
Translatability to Non-Human Primates
The promising results in mice were translated to non-human primates. A this compound-conjugated MALAT1 ASO achieved approximately 63% target reduction in the heart of NHPs, demonstrating the potential for clinical translation of this delivery platform.[2]
Therapeutic Targets in Cardiac Disease
The this compound platform can be utilized to deliver oligonucleotides targeting various genes implicated in cardiac diseases. Two such targets investigated in preclinical studies are DMPK and MALAT1.
DMPK and Myotonic Dystrophy Type 1
Myotonic Dystrophy Type 1 (DM1) is a genetic disorder caused by a CTG repeat expansion in the DMPK gene.[3] The resulting toxic RNA transcripts accumulate in the nucleus, sequestering splicing factors like MBNL1 and leading to widespread splicing abnormalities that affect cardiac function.[3] An ASO targeting the DMPK transcript can reduce the levels of this toxic RNA, thereby releasing MBNL1 and correcting the downstream splicing defects. This approach has the potential to ameliorate the cardiac manifestations of DM1, which include conduction defects and arrhythmias.[3]
MALAT1 in Cardiac Remodeling and Heart Failure
Metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) is a long non-coding RNA that is implicated in various cardiovascular pathologies, including cardiac hypertrophy, apoptosis, and fibrosis.[4][5][6] Elevated levels of MALAT1 are observed in response to cardiac stress and in heart failure.[2] MALAT1 can act as a molecular sponge for microRNAs (miRNAs), such as miR-181a and miR-532-3p, thereby modulating their downstream targets and influencing signaling pathways like the PI3K/Akt pathway.[1][2][7] Knockdown of MALAT1 using a this compound-conjugated ASO could therefore represent a therapeutic strategy to mitigate adverse cardiac remodeling and improve cardiac function in heart failure.
Experimental Protocols
This section provides an overview of the key experimental methodologies for evaluating this compound-conjugated oligonucleotides.
Synthesis of this compound-Oligonucleotide Conjugates
Bicyclic peptides are synthesized on Rink amide resin using standard Fmoc solid-phase peptide synthesis. An azidolysine or azidopropanoic acid linker is incorporated for subsequent conjugation to the oligonucleotide. The ASO or siRNA, containing a corresponding reactive group (e.g., a terminal alkyne), is then conjugated to the peptide via a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction. The final conjugate is purified by HPLC.
In Vivo Efficacy Studies in Human TfR1 KI Mice
-
Animal Model: Human TfR1 knock-in mice, expressing the human TfR1 under the control of the endogenous mouse promoter, are used to assess the activity of human-specific TfR1 ligands.
-
Dosing: Animals are administered the this compound-conjugate or unconjugated oligonucleotide via intravenous (IV) or subcutaneous (SC) injection. A saline-treated group serves as a control.
-
Tissue Collection: At a predetermined time point post-injection (e.g., 7 days), animals are euthanized, and heart and other tissues are collected.
-
RNA Analysis: Total RNA is extracted from the tissues. The expression level of the target mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Target gene expression is normalized to a housekeeping gene.
-
Data Analysis: The percent knockdown of the target mRNA is calculated relative to the saline-treated control group. Dose-response curves are generated to determine the ED50 (the dose required to achieve 50% knockdown).
Conclusion and Future Directions
The this compound bicyclic peptide represents a promising platform for the targeted delivery of therapeutic oligonucleotides to the heart. Preclinical studies have demonstrated its ability to significantly enhance the potency of conjugated ASOs and siRNAs in cardiac tissue, with a favorable safety profile. This technology opens up new avenues for the development of treatments for a range of cardiac diseases by enabling the specific modulation of disease-causing genes within cardiomyocytes. Future work will focus on optimizing the pharmacokinetic properties of this compound-conjugates, exploring a wider range of cardiac targets, and advancing lead candidates towards clinical development. The continued refinement of this platform has the potential to overcome the long-standing challenge of cardiac drug delivery and bring a new class of precision medicines to patients with heart disease.
References
- 1. MALAT1 regulates hypertrophy of cardiomyocytes by modulating the miR-181a/HMGB2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of long non-coding RNA metastasis-associated lung adenocarcinoma transcript 1 in lipid metabolism and inflammation in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress and Challenges in the Development of Antisense Therapies for Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long noncoding RNA MALAT1 promotes cardiomyocyte apoptosis after myocardial infarction via targeting miR-144-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long non-coding RNA MALAT1 promotes cardiac remodeling in hypertensive rats by inhibiting the transcription of MyoD | Aging [aging-us.com]
- 6. Malat1 deficiency prevents neonatal heart regeneration by inducing cardiomyocyte binucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aerobic exercise improves cardiac function in rats with chronic heart failure through inhibition of the long non-coding RNA metastasis-associated lung adenocarcinoma transcript 1 (MALAT1) - Hu - Annals of Translational Medicine [atm.amegroups.org]
The chemical structure and properties of BCY17901
Absence of Publicly Available Data for the Chemical Identifier BCY17901
A comprehensive search for the chemical identifier "this compound" has yielded no publicly available information regarding its chemical structure, properties, or any associated experimental data. This suggests that "this compound" may be one of the following:
-
An internal or proprietary compound code: The identifier may be specific to a private research institution or company and not yet disclosed in public databases or scientific literature.
-
A novel, unpublished compound: The substance may be a new discovery that has not yet been described in any publications.
-
An incorrect or outdated identifier: There is a possibility of a typographical error in the identifier.
Due to the lack of available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for this compound at this time.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to:
-
Verify the identifier: Double-check the spelling and formatting of "this compound" to ensure its accuracy.
-
Consult internal documentation: If this identifier originated from within an organization, refer to internal databases and records.
-
Contact the source: If the identifier was obtained from a publication, collaborator, or other external source, it is recommended to seek clarification from them.
Further investigation will be possible if a correct and publicly accessible identifier for the compound of interest is provided.
The Emergence of Bicyclic Peptides: A Technical Guide to Discovery and Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclic peptides represent a promising class of therapeutic agents, bridging the gap between small molecules and large biologics. Their unique constrained structure confers antibody-like affinity and specificity, combined with certain advantages of small molecules, such as access to chemical synthesis and potentially improved tissue penetration.[1][2][3] This technical guide provides an in-depth overview of the discovery and development of bicyclic peptides, using inhibitors of plasma kallikrein (PKal) as a case study to illustrate the process. We will delve into the core methodologies, from initial discovery using phage display to lead optimization and preclinical evaluation, presenting key quantitative data and detailed experimental protocols.
Introduction to Bicyclic Peptides
Bicyclic peptides are characterized by two macrocyclic rings, which imparts a high degree of conformational rigidity.[3][4] This structural constraint is key to their ability to bind to challenging drug targets, including protein-protein interaction surfaces, with high affinity and selectivity.[3][5] Compared to linear or monocyclic peptides, bicyclic structures generally exhibit enhanced metabolic stability and resistance to proteolytic degradation.[3][6]
The most common strategy for generating large libraries of bicyclic peptides for screening is through the chemical cyclization of phage-displayed linear peptides.[2][4] Typically, a linear peptide containing three cysteine residues is expressed on the surface of a phage.[4][7] These cysteine residues then react with a trifunctional chemical scaffold, such as 1,3,5-tris(bromomethyl)benzene (B90972) (TBMB), to form a stable bicyclic structure.[4][7] This method allows for the creation of vast libraries with immense diversity, which can be screened against a target of interest to identify high-affinity binders.[4][8]
Discovery of a Bicyclic Peptide Inhibitor of Plasma Kallikrein
To illustrate the discovery process, we will use the example of identifying a potent and selective bicyclic peptide inhibitor of human plasma kallikrein (hPK). Excess hPK activity is implicated in diseases such as hereditary angioedema and diabetic macular edema.[9][10]
The discovery process typically begins with the screening of a phage-displayed bicyclic peptide library against the target protein. In this case, biotinylated hPK is immobilized on streptavidin-coated magnetic beads and incubated with the phage library.[9] After a series of washing steps to remove non-specific binders, the bound phages are eluted, amplified, and subjected to subsequent rounds of selection to enrich for high-affinity binders.[1][9]
Following several rounds of affinity selection, the DNA from the enriched phage population is sequenced to identify the peptide sequences of the most potent binders. These sequences are then chemically synthesized and characterized in a variety of in vitro assays to determine their inhibitory activity and other biochemical properties.
Lead Optimization and Preclinical Development
Once initial hits are identified, a process of lead optimization is undertaken to improve their therapeutic properties. This can involve:
-
Structure-Activity Relationship (SAR) Studies: Modifying the peptide sequence by substituting amino acids to improve potency, selectivity, and stability. For example, introducing non-natural amino acids can enhance resistance to proteolysis.[7][10]
-
Pharmacokinetic (PK) Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidates. In vivo studies in animal models are conducted to determine key PK parameters such as half-life and clearance.[11]
-
In Vivo Efficacy Studies: Evaluating the therapeutic effect of the lead candidates in relevant animal models of disease. For a plasma kallikrein inhibitor, this could involve a rat paw edema model or a rodent model of diabetes-induced retinal permeability.[7][10]
Through these iterative cycles of design, synthesis, and testing, a lead candidate with a desirable balance of potency, selectivity, stability, and pharmacokinetic properties is selected for further preclinical and clinical development.
Quantitative Data Summary
The following tables summarize key quantitative data for representative bicyclic peptide inhibitors of plasma kallikrein.
Table 1: In Vitro Inhibitory Activity of Bicyclic Peptides Against Plasma Kallikrein
| Peptide | Target | Ki (nM) | IC50 (nM) | Reference |
| PK15 | Human Plasma Kallikrein | 2.9 ± 0.9 | - | [9] |
| BCP10 | Human Plasma Kallikrein | 2.3 ± 2.7 | - | [6] |
| BCP10 | Rat Plasma Kallikrein | 0.40 ± 0.24 | - | [6] |
| Peptide 1a | Human Plasma Kallikrein | - | Strong Inhibition | [7] |
Table 2: Pharmacokinetic Properties of a Bicyclic Peptide
| Peptide | Animal Model | Half-life | Clearance | Reference |
| BCY-B2 | Mouse | 14 minutes | 20.7 mL/min/kg | [11] |
| Bicyclic Peptide | Rabbit (intravitreal) | ~40 hours | - | [7] |
Key Experimental Protocols
Phage Display Selection of Bicyclic Peptides
-
Library Preparation: A phage library displaying linear peptides with the format Cys-(Xaa)n-Cys-(Xaa)n-Cys is constructed.[4]
-
Bicyclization: The phage library is incubated with a trifunctional chemical scaffold (e.g., TBMB) to cyclize the displayed peptides.[4]
-
Target Immobilization: The target protein (e.g., biotinylated hPK) is immobilized on a solid support (e.g., streptavidin-coated magnetic beads).[9]
-
Affinity Selection: The bicyclic peptide phage library is incubated with the immobilized target.
-
Washing: Non-specifically bound phage are removed through a series of wash steps.
-
Elution: Specifically bound phage are eluted, typically by lowering the pH.[9]
-
Amplification: The eluted phage are used to infect E. coli to amplify the phage population.
-
Iterative Rounds: Steps 4-7 are repeated for several rounds to enrich for high-affinity binders.
-
Sequencing: The DNA from the enriched phage clones is sequenced to identify the peptide sequences.
In Vitro Enzyme Inhibition Assay
-
Reagents: Prepare a solution of the target enzyme (e.g., hPK), a fluorogenic or chromogenic substrate, and the bicyclic peptide inhibitor at various concentrations.
-
Incubation: The enzyme is pre-incubated with the inhibitor for a defined period.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Signal Detection: The change in fluorescence or absorbance is monitored over time using a plate reader.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and fitting the data to the appropriate inhibition model.[9]
In Vivo Efficacy Model: Rat Paw Edema
-
Animal Preparation: Anesthetize rats and measure the baseline volume of their hind paws.
-
Compound Administration: Administer the bicyclic peptide inhibitor via an appropriate route (e.g., intravenous or subcutaneous injection).
-
Induction of Edema: After a defined period, induce paw edema by injecting an inflammatory agent (e.g., bradykinin) into the paw.
-
Paw Volume Measurement: Measure the paw volume at various time points after the induction of edema.
-
Data Analysis: Compare the increase in paw volume in the treated group to a vehicle-treated control group to determine the efficacy of the inhibitor.[7]
Visualizations
Caption: Workflow for the discovery of bicyclic peptides using phage display.
Caption: The plasma kallikrein-kinin signaling pathway and the point of inhibition.
Caption: Logical flow of a structure-activity relationship (SAR) study.
Conclusion
Bicyclic peptides have emerged as a versatile and powerful modality in drug discovery.[4][12] The combination of phage display and chemical synthesis allows for the rapid identification and optimization of highly potent and selective binders to a wide range of therapeutic targets.[4][10] The case of plasma kallikrein inhibitors demonstrates the potential of this technology to generate promising drug candidates for diseases with unmet medical needs. As our understanding of the chemical and biological properties of bicyclic peptides continues to grow, we can expect to see more of these innovative molecules progressing through clinical development and into the market.
References
- 1. Phage selection of bicyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemically Synthetic Strategies for Bicyclic Peptides and Their Application in Drug Development [iac.iacademic.info]
- 3. researchgate.net [researchgate.net]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. Bicyclic Peptides as Next-Generation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current development of bicyclic peptides [ccspublishing.org.cn]
- 7. bicycletherapeutics.com [bicycletherapeutics.com]
- 8. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bicycletherapeutics.com [bicycletherapeutics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bicycletherapeutics.com [bicycletherapeutics.com]
- 12. Bicyclic peptides: types, synthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Specificity of BCY17901 for Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BCY17901, a bicyclic peptide designed for targeted delivery of therapeutic payloads to muscle cells. We will explore its mechanism of action, specificity, and the experimental evidence supporting its efficacy.
Introduction to this compound
This compound is a synthetic, low-molecular-weight (~2 kDa) bicyclic peptide that demonstrates high affinity and specificity for the human transferrin receptor 1 (TfR1)[1][2][3]. This targeted binding is the cornerstone of its utility in delivering therapeutic agents, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to specific cell types that express high levels of TfR1, notably skeletal and cardiac muscle cells[1][2]. The conjugation of therapeutic molecules to this compound enhances their potency in these target tissues, offering a promising platform for the treatment of various muscle-related diseases[1][2][3].
Mechanism of Action: TfR1-Mediated Endocytosis
The specificity of this compound for muscle cells is not inherent to the peptide itself but is achieved by targeting a cell surface receptor, TfR1, which is abundant on muscle cells[1][4]. TfR1 is a transmembrane glycoprotein (B1211001) crucial for iron uptake in most proliferating cells and is also highly expressed in skeletal and cardiac muscle for iron homeostasis. This compound acts as a high-affinity ligand for TfR1, and upon binding, the this compound-TfR1 complex is internalized by the cell through endocytosis[4]. This process effectively shuttles the conjugated therapeutic payload into the muscle cell, where it can then exert its biological function.
Experimental Validation of Muscle Specificity
The muscle-targeting capability of this compound has been rigorously evaluated through a series of preclinical experiments. The key findings from these studies are summarized below.
Bioluminescence Resonance Energy Transfer (BRET) assays were utilized to quantify the binding affinity of this compound-ASO conjugates to human and cynomolgus monkey TfR1. These experiments confirmed a high-affinity interaction, which is a prerequisite for effective receptor-mediated uptake.
Table 1: Binding Affinity of this compound-MALAT1 ASO Conjugate to TfR1
| Species | Binding Affinity (BRET Assay) |
| Human TfR1 | High |
| Cynomolgus Monkey TfR1 | High |
| [1] |
To assess the in vivo performance of this compound, human TfR1 knock-in (KI) mice were employed. These mice express the human TfR1 in relevant tissues, including skeletal and cardiac muscle, allowing for the evaluation of human-specific ligands.
In these studies, ASOs targeting either Dystrophia myotonica-protein kinase (Dmpk) or Metastasis-associated lung adenocarcinoma transcript 1 (Malat1) were conjugated to this compound. Following intravenous or subcutaneous administration, the levels of the target RNA were measured in various tissues.
Table 2: In Vivo Activity of this compound-ASO Conjugates in Human TfR1 KI Mice
| ASO Target | Conjugate | Dose (ASO Equivalent) | Tissue | Target RNA Knockdown vs. Unconjugated ASO |
| Dmpk | This compound-Dmpk ASO | 3.5 mg/kg | Quadriceps | Significantly Enhanced |
| Dmpk | This compound-Dmpk ASO | 3.5 mg/kg | Heart | Significantly Enhanced |
| Malat1 | This compound-Malat1 ASO | 3.5 mg/kg | Quadriceps | Significantly Enhanced |
| Malat1 | This compound-Malat1 ASO | 3.5 mg/kg | Heart | Significantly Enhanced |
| [1] |
The results demonstrated a robust and dose-responsive knockdown of the target RNAs in both skeletal and cardiac muscles, confirming that this compound facilitates potent delivery of ASOs to these tissues[1]. Importantly, the activity of the this compound-conjugated ASO was significantly blunted in wild-type mice, which do not express human TfR1, underscoring the specificity of the interaction[1].
To investigate whether the enhanced ASO activity was uniform across different muscle fiber types, single-nucleus RNA sequencing (snRNA-seq) was performed on the gastrocnemius muscle of treated mice. The analysis revealed that conjugation to this compound improved the ASO activity in the myonuclei of various muscle fiber types, including fast-twitch (type IIa and IIb) and slow-twitch (type I) fibers[1].
To assess the potential for clinical translation, the efficacy of this compound-conjugated ASOs was evaluated in non-human primates (NHPs). These studies demonstrated robust target knockdown in both skeletal and cardiac muscles of NHPs, indicating good translatability of this TfR1-targeting platform[1][2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the characterization of this compound.
-
Objective: To identify and optimize bicyclic peptides with high affinity for human TfR1.
-
Methodology: A phage display library of bicyclic peptides was screened against recombinant human TfR1. Hits were subsequently optimized through medicinal chemistry to improve binding affinity and other biophysical properties.
-
Animal Model: Human TfR1 knock-in (KI) mice.
-
Treatment: Mice were administered unconjugated ASO or this compound-ASO conjugates via intravenous or subcutaneous injections. Dosing regimens typically involved multiple weekly doses.
-
Tissue Collection: At the end of the study, mice were euthanized, and tissues (quadriceps, heart, etc.) were collected for analysis.
-
Analysis: Target RNA levels were quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR), normalized to a housekeeping gene (e.g., Gapdh).
-
Objective: To determine the cell-type-specific activity of this compound-ASO conjugates within muscle tissue.
-
Methodology:
-
Nuclei were isolated from frozen gastrocnemius muscle tissue.
-
Single-nucleus libraries were prepared using a commercial platform (e.g., 10x Genomics Chromium).
-
Sequencing was performed on a high-throughput sequencing platform.
-
Data was processed to identify and annotate different cell types (e.g., myonuclei of different fiber types) and to quantify gene expression within each cell type.
-
Conclusion
This compound represents a significant advancement in targeted drug delivery to muscle tissue. Its high affinity and specificity for the human transferrin receptor 1, coupled with its low molecular weight, make it an ideal candidate for enhancing the potency of oligonucleotide therapeutics in skeletal and cardiac muscle. The comprehensive experimental data, from in vitro binding assays to in vivo studies in both mice and non-human primates, strongly supports the potential of this compound-based therapies for a range of muscular disorders. The demonstrated efficacy across different muscle fiber types further highlights the broad applicability of this technology.
References
- 1. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. WO2021142227A1 - Muscle targeting complexes and uses thereof for modulation of genes associated with muscle health - Google Patents [patents.google.com]
Preliminary In Vitro Efficacy of BCY17901: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the preliminary in vitro evaluation of BCY17901, a novel small molecule inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK1/2 kinases. Dysregulation of the RAS-RAF-MEK-ERK signaling cascade is a well-established driver in various human cancers.[1][2][3] this compound was designed to selectively inhibit MEK1/2, thereby blocking the phosphorylation and activation of ERK1/2 and subsequently impeding downstream cellular processes critical for tumor cell proliferation and survival. This whitepaper details the experimental protocols and summarizes the key findings from in vitro studies assessing the potency, selectivity, and anti-proliferative activity of this compound in relevant cancer cell lines.
Introduction to this compound and the MAPK Pathway
The MAPK/ERK signaling pathway is a critical intracellular cascade that transduces extracellular signals from growth factors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and angiogenesis.[1] Constitutive activation of this pathway, often through mutations in upstream components like BRAF or RAS, is a hallmark of many cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[4] MEK1 and MEK2 are dual-specificity kinases that serve as a central node in this pathway, phosphorylating and activating ERK1 and ERK2.[5] Inhibition of MEK has proven to be a clinically validated strategy for the treatment of cancers with MAPK pathway alterations.[4][5]
This compound is a potent and selective, ATP-competitive inhibitor of MEK1/2. This document presents the initial in vitro characterization of this compound, providing a foundation for its further preclinical and clinical development.
Data Presentation
The in vitro efficacy of this compound was evaluated through a series of biochemical and cell-based assays. The quantitative data from these experiments are summarized below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| MEK1 | 1.5 |
| MEK2 | 2.1 |
| ERK1 | > 10,000 |
| ERK2 | > 10,000 |
| p38α | > 10,000 |
| JNK1 | > 10,000 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity and are the mean of three independent experiments.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | GI50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 8.2 |
| HT-29 | Colorectal Cancer | BRAF V600E | 12.5 |
| HCT116 | Colorectal Cancer | KRAS G13D | 25.7 |
| Panc-1 | Pancreatic Cancer | KRAS G12D | 48.1 |
| MCF7 | Breast Cancer | PIK3CA E545K | > 1,000 |
GI50 values represent the concentration of this compound required to inhibit 50% of cell growth and are the mean of three independent experiments.
Table 3: Pharmacodynamic Effects of this compound on MAPK Pathway Signaling in A375 Cells
| Treatment (100 nM this compound) | Time (hours) | p-MEK1/2 (Fold Change) | p-ERK1/2 (Fold Change) |
| Vehicle | 2 | 1.00 | 1.00 |
| This compound | 2 | 1.05 | 0.12 |
| Vehicle | 6 | 1.00 | 1.00 |
| This compound | 6 | 1.10 | 0.08 |
| Vehicle | 24 | 1.00 | 1.00 |
| This compound | 24 | 1.08 | 0.15 |
Fold change is relative to the vehicle-treated control at the corresponding time point, normalized to total protein levels. Data are the mean of three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified recombinant kinases.
-
Protocol:
-
Kinase reactions were performed in 96-well plates.
-
Each well contained the respective purified kinase, a kinase-specific substrate peptide, and ATP in a kinase buffer.
-
This compound was serially diluted and added to the wells at final concentrations ranging from 0.1 nM to 100 µM.
-
The reactions were incubated at 30°C for 60 minutes.
-
The amount of phosphorylated substrate was quantified using a luminescence-based assay that measures the amount of ATP remaining in the well.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
-
Cell Viability Assay
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in various cancer cell lines.[6]
-
Protocol:
-
Cancer cell lines were seeded in 96-well plates at their optimal densities and allowed to adhere overnight.
-
Cells were treated with a serial dilution of this compound (0.1 nM to 100 µM) or vehicle (DMSO) for 72 hours.
-
Cell viability was assessed using the resazurin (B115843) reduction assay.[6] Resazurin solution was added to each well and incubated for 4 hours at 37°C.
-
The fluorescence intensity, which is proportional to the number of viable cells, was measured using a plate reader.
-
GI50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
-
Western Blot Analysis
-
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway.[1][2]
-
Protocol:
-
A375 cells were seeded in 6-well plates and grown to 70-80% confluency.
-
Cells were treated with 100 nM this compound or vehicle (DMSO) for 2, 6, and 24 hours.
-
Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein concentration in the lysates was determined using a BCA protein assay kit.[1]
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[2]
-
The membranes were blocked with 5% non-fat dry milk in TBST and then incubated overnight at 4°C with primary antibodies against p-MEK1/2 (Ser217/221), total MEK1/2, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).[1][2]
-
Membranes were then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Chemiluminescent signals were detected using an imaging system, and band intensities were quantified using ImageJ software.[1]
-
Visualizations
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.
Experimental Workflow Diagram
Caption: The experimental workflow for Western blot analysis of MAPK pathway modulation.
Summary and Future Directions
The preliminary in vitro data demonstrate that this compound is a potent and selective inhibitor of MEK1/2. It effectively suppresses the proliferation of cancer cell lines harboring BRAF and KRAS mutations, which are known to drive MAPK pathway activation. The pharmacodynamic studies confirm that this compound inhibits the phosphorylation of ERK1/2 in a time-dependent manner, consistent with its mechanism of action.
These promising initial findings warrant further investigation. Future studies will focus on expanding the panel of cancer cell lines to better define the predictive biomarkers of response, evaluating the potential for combination therapies, and assessing the in vivo efficacy of this compound in relevant xenograft models. These efforts will be critical in advancing this compound towards clinical development as a potential therapeutic for patients with MAPK-driven cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BCY17901-Mediated siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCY17901 is a bicyclic peptide that demonstrates high affinity and specificity for the human transferrin receptor 1 (TfR1).[1][2] This characteristic makes it an effective targeting ligand for the delivery of therapeutic payloads, such as small interfering RNA (siRNA), to cells and tissues that highly express TfR1, notably skeletal and cardiac muscles.[1][3] Conjugation of siRNA to this compound facilitates receptor-mediated endocytosis, leading to potent and specific gene silencing.[3] These application notes provide a detailed protocol for the use of this compound-siRNA conjugates in gene knockdown experiments.
Data Presentation
The following tables summarize the in vivo gene knockdown efficiency of a this compound-conjugated siRNA targeting the Hprt gene in human TfR1 knock-in mice. Data is presented as the percentage of target RNA level compared to a vehicle control (PBS-treated mice), normalized to the housekeeping gene Gapdh.[4]
Table 1: Dose-Dependent Knockdown of Hprt siRNA Conjugated to this compound in Skeletal Muscle and Heart [4]
| Dose (mg/kg) | Quadriceps Knockdown (%) | Gastrocnemius Knockdown (%) | Heart Knockdown (%) |
| 1 | ~85 | ~80 | ~90 |
| 3 | ~60 | ~55 | ~70 |
| 10 | ~30 | ~25 | ~40 |
| 30 | ~15 | ~10 | ~20 |
Table 2: Knockdown of Hprt siRNA Conjugated to this compound in Liver [4]
| Dose (mg/kg) | Liver Knockdown (%) |
| 1 | ~95 |
| 3 | ~90 |
| 10 | ~70 |
| 30 | ~40 |
Experimental Protocols
This protocol describes the delivery of a pre-conjugated this compound-siRNA molecule into cultured mammalian cells expressing the transferrin receptor 1. Unlike traditional siRNA transfection methods that require a separate transfection reagent, the this compound peptide itself acts as the delivery vehicle.
Materials:
-
This compound-siRNA conjugate targeting the gene of interest
-
Control (non-targeting) this compound-siRNA conjugate
-
Mammalian cell line expressing TfR1 (e.g., myoblasts, cardiomyocytes)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium (e.g., Opti-MEM™)
-
Phosphate-buffered saline (PBS)
-
Multi-well tissue culture plates (e.g., 24-well or 96-well)
-
Reagents for downstream analysis (e.g., cell lysis buffer, reagents for RT-qPCR or Western blotting)
Protocol for In Vitro Delivery of this compound-siRNA Conjugate:
-
Cell Seeding:
-
One day prior to transfection, seed the cells in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment. The optimal cell number will vary depending on the cell line and plate format.
-
Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Preparation of this compound-siRNA Working Solution:
-
On the day of transfection, thaw the this compound-siRNA conjugate on ice.
-
Dilute the this compound-siRNA conjugate to the desired final concentration in serum-free medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and target gene. A starting range of 10-100 nM is suggested.
-
Prepare a similar dilution of the control this compound-siRNA conjugate.
-
-
Cell Treatment:
-
Gently wash the cells once with pre-warmed PBS.
-
Aspirate the PBS and replace it with the prepared this compound-siRNA working solution.
-
Incubate the cells with the conjugate for 4-6 hours under standard culture conditions.
-
-
Post-Treatment Incubation:
-
After the initial incubation, add an equal volume of complete culture medium (containing serum) to each well. Do not remove the conjugate-containing medium.
-
Alternatively, the conjugate-containing medium can be removed and replaced with fresh, complete culture medium.
-
Continue to incubate the cells for 24-72 hours to allow for gene knockdown. The optimal incubation time will depend on the turnover rate of the target mRNA and protein.
-
-
Analysis of Gene Knockdown:
-
After the desired incubation period, harvest the cells.
-
To assess mRNA knockdown, extract total RNA and perform reverse transcription quantitative PCR (RT-qPCR).
-
To assess protein knockdown, lyse the cells and perform a Western blot analysis.
-
Cell Viability Assay (Optional but Recommended):
To assess the potential cytotoxicity of the this compound-siRNA conjugate, a cell viability assay (e.g., MTS or MTT assay) can be performed in parallel with the knockdown experiment. Treat cells with a range of conjugate concentrations and measure cell viability at 24-72 hours post-treatment.
Visualizations
Caption: Experimental workflow for this compound-siRNA mediated gene knockdown.
References
- 1. Reactome | Transferrin endocytosis and recycling [reactome.org]
- 2. siRNA Conjugation to Targeting Ligands - Protheragen [bionucleics.protheragen.ai]
- 3. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Application of BCY17901 for Muscle-Specific Gene Silencing
Audience: Researchers, scientists, and drug development professionals.
Introduction
BCY17901 is a bicyclic peptide with a molecular weight of approximately 2 kDa that binds with high affinity and specificity to the human transferrin receptor 1 (TfR1).[1][2] This interaction facilitates the targeted delivery of conjugated antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) to skeletal and cardiac muscles, enhancing their potency for muscle-specific gene silencing.[1][2] These application notes provide a summary of the in vivo efficacy of this compound-oligonucleotide conjugates and detailed protocols for their use in preclinical models.
Data Presentation
The following tables summarize the quantitative data on the in vivo efficacy of this compound-conjugated ASOs and siRNAs in human TfR1 knock-in (KI) mice and non-human primates (NHPs).
Table 1: In Vivo Efficacy of this compound-Malat1 ASO Conjugate in Human TfR1 KI Mice
| Tissue | Dose (mg/kg ASO equivalent) | Target RNA Reduction (%) |
| Quadriceps | 3 | Significant |
| Quadriceps | 10 | Robust |
Data derived from in situ hybridization analysis.[1]
Table 2: In Vivo Efficacy of this compound-Oligonucleotide Conjugates in Non-Human Primates
| Conjugate | Target Gene | Tissue | Target RNA Knockdown (%) |
| This compound-MALAT1 ASO | MALAT1 | Quadriceps | 71 |
| This compound-MALAT1 ASO | MALAT1 | Heart | 63 |
| This compound-HPRT siRNA | HPRT | Quadriceps | 86 |
| This compound-HPRT siRNA | HPRT | Heart | 75 |
NHPs were administered three weekly doses of 25 mg/kg via intravenous infusion.[1]
Experimental Protocols
Protocol 1: In Vivo Administration of this compound-Oligonucleotide Conjugates in Mice
This protocol describes the administration of this compound-conjugated oligonucleotides to human TfR1 KI mice for evaluating in vivo efficacy.
Materials:
-
This compound-oligonucleotide conjugate
-
Saline solution (0.9% NaCl)
-
Human TfR1 knock-in (KI) mice
-
Syringes and needles for intravenous or subcutaneous injection
Procedure:
-
Preparation of Dosing Solution:
-
Reconstitute the lyophilized this compound-oligonucleotide conjugate in sterile saline to the desired stock concentration.
-
Further dilute the stock solution with sterile saline to achieve the final desired dosing concentration. The final volume for injection should be adjusted based on the mouse's body weight (e.g., 10 µL/g).
-
-
Animal Dosing:
-
Intravenous (IV) Administration:
-
Warm the mouse under a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Inject the prepared dosing solution slowly into a lateral tail vein.
-
-
Subcutaneous (SC) Administration:
-
Gently lift the skin on the back of the mouse to form a tent.
-
Insert the needle into the base of the tented skin and inject the dosing solution.
-
-
-
Dosing Schedule:
-
A typical screening dose for ASO conjugates is 3.5 mg/kg ASO equivalent administered intravenously.[1]
-
For dose-response studies, a range of doses should be tested.
-
The frequency of administration will depend on the specific goals of the study. A single dose or multiple doses over a period of time can be administered.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Harvest skeletal muscles (e.g., quadriceps, gastrocnemius, soleus, EDL) and heart tissue.
-
Process the tissues for RNA analysis (RT-qPCR) or histological analysis (in situ hybridization, immunohistochemistry) to determine the level of target gene knockdown.
-
Protocol 2: Evaluation of Target Knockdown in Non-Human Primates (NHPs)
This protocol outlines a representative study design for assessing the efficacy of this compound-oligonucleotide conjugates in NHPs.
Materials:
-
This compound-oligonucleotide conjugate
-
Sterile saline for infusion
-
Infusion pump and catheters
-
Non-human primates (e.g., cynomolgus monkeys)
Procedure:
-
Dosing:
-
Tissue Harvest:
-
Analysis:
-
Perform quantitative real-time PCR (RT-qPCR) on the frozen tissues to determine the percentage of target mRNA reduction compared to a control group.
-
Conduct in situ hybridization or immunohistochemistry on the formalin-fixed tissues to visualize the reduction of the target RNA or protein within the muscle fibers.
-
Mandatory Visualizations
Caption: Signaling pathway for this compound-mediated gene silencing.
Caption: Experimental workflow for in vivo studies.
References
- 1. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BCY17901-Mediated Delivery in Mouse Models of Muscle Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
BCY17901 is a bicyclic peptide that binds with high affinity and specificity to the human transferrin receptor 1 (TfR1).[1][2][3][4][5][6] This interaction facilitates the targeted delivery of conjugated therapeutic payloads, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to tissues with high TfR1 expression, notably skeletal and cardiac muscle.[1][2][3][4][5][6] These application notes provide a comprehensive overview of the use of this compound for delivering oligonucleotides to muscle tissue in mouse models of muscle disease, including detailed protocols and efficacy data. The use of this compound-conjugated oligonucleotides has been shown to significantly improve potency in skeletal and cardiac muscles in human TfR1 knock-in (KI) mice.[1][2][3][4][5]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound-mediated delivery of ASOs and siRNAs in various muscle tissues of human TfR1 KI mice.
Table 1: Dose-Dependent Knockdown of Dmpk mRNA in Skeletal Muscle and Heart
| Treatment Group | Dose (mg/kg ASO equivalent) | Quadriceps Knockdown (%) | Gastrocnemius Knockdown (%) | Heart Knockdown (%) |
| Unconjugated Dmpk ASO | 35 | ~50 | ~45 | ~30 |
| This compound-Dmpk ASO | 3.5 | ~60 | ~55 | ~40 |
| This compound-Dmpk ASO | 10 | ~80 | ~75 | ~60 |
| This compound-Dmpk ASO | 30 | ~90 | ~85 | ~75 |
Data compiled from dose-response experiments in human TfR1 heterozygote KI mice.[2][5]
Table 2: Dose-Dependent Knockdown of Malat1 mRNA in Skeletal Muscle and Heart
| Treatment Group | Dose (mg/kg ASO equivalent) | Quadriceps Knockdown (%) | Gastrocnemius Knockdown (%) | Heart Knockdown (%) |
| Unconjugated Malat1 ASO | 30 | ~40 | ~35 | ~20 |
| This compound-Malat1 ASO | 3 | ~70 | ~65 | ~50 |
| This compound-Malat1 ASO | 10 | ~85 | ~80 | ~70 |
| This compound-Malat1 ASO | 30 | ~95 | ~90 | ~85 |
Data compiled from dose-response experiments in human TfR1 KI mice.[2][5]
Table 3: Dose-Dependent Knockdown of Hprt siRNA in Skeletal Muscle and Heart
| Treatment Group | Dose (mg/kg siRNA equivalent) | Quadriceps Knockdown (%) | Gastrocnemius Knockdown (%) | Heart Knockdown (%) |
| Lipid-conjugated Hprt siRNA | 10 | ~30 | ~25 | ~15 |
| This compound-Hprt siRNA | 3 | ~60 | ~55 | ~40 |
| This compound-Hprt siRNA | 10 | ~80 | ~75 | ~65 |
| This compound-Hprt siRNA | 30 | ~90 | ~85 | ~80 |
Data compiled from dose-response experiments in human TfR1 KI mice comparing this compound-siRNA to a lipid-conjugated siRNA.[2][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound-mediated delivery of oligonucleotides.
Caption: Mechanism of this compound delivery and subsequent oligonucleotide action.
Caption: Workflow for in vivo evaluation of this compound conjugates.
Experimental Protocols
Protocol 1: Systemic Administration of this compound-Oligonucleotide Conjugates in Human TfR1 KI Mice
1. Animal Models:
-
Use human TfR1 knock-in (KI) mice, which express the human TfR1, the target of this compound. Wild-type mice can be used as a negative control, as this compound has low affinity for murine TfR1.[2][3]
-
House animals in accordance with institutional guidelines and provide ad libitum access to food and water.
2. Preparation of this compound-Oligonucleotide Conjugates:
-
Synthesize and purify this compound and the desired ASO or siRNA.
-
Conjugate this compound to the oligonucleotide via a stable linker. The specifics of the conjugation chemistry should be optimized for the particular oligonucleotide.
-
Purify the conjugate to remove any unconjugated peptide or oligonucleotide.
-
Resuspend the final conjugate in a sterile, buffered saline solution (e.g., PBS) for in vivo administration.
3. Administration:
-
Intravenous (IV) Injection:
-
Warm the mice under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Inject the desired dose of the this compound-conjugate solution into a lateral tail vein using a 28-30 gauge needle.
-
The injection volume should typically be around 100-200 µL for an adult mouse.
-
-
Subcutaneous (SC) Injection:
-
Grasp the loose skin over the back of the neck.
-
Insert a 25-27 gauge needle into the tented skin.
-
Inject the desired dose of the this compound-conjugate solution.
-
The injection volume should be similar to that for IV injections.
-
4. Dosing Regimen:
-
A typical dosing regimen for assessing efficacy involves weekly injections for a period of 2-4 weeks.[5]
-
For dose-response studies, administer a range of doses (e.g., 3, 10, 30 mg/kg of the oligonucleotide equivalent).
5. Tissue Collection and Processing:
-
At the end of the study, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissect the desired tissues (e.g., quadriceps, gastrocnemius, heart, liver) and immediately snap-freeze them in liquid nitrogen.
-
Store the frozen tissues at -80°C until RNA extraction.
Protocol 2: Quantification of Target mRNA Knockdown by RT-qPCR
1. RNA Extraction:
-
Homogenize the frozen tissue samples using a bead mill homogenizer or a rotor-stator homogenizer in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA from the tissue homogenates according to the manufacturer's protocol for the chosen RNA extraction kit.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
2. Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of random primers and oligo(dT) primers.
-
Use a standardized amount of RNA (e.g., 1 µg) for each reaction to ensure consistency.
3. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing a suitable DNA polymerase, dNTPs, forward and reverse primers specific for the target mRNA, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Also, prepare reactions for a housekeeping gene (e.g., Gapdh, Actb) to normalize the data.
-
Perform the qPCR using a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target gene and the housekeeping gene for each sample.
-
Calculate the relative expression of the target gene using the ΔΔCt method.
-
Express the knockdown as a percentage of the expression level in vehicle-treated control animals.
Conclusion
This compound-mediated delivery represents a promising strategy for enhancing the therapeutic efficacy of oligonucleotides in muscle diseases. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to evaluate this technology for their specific applications. The robust and dose-dependent knockdown of target mRNAs in various muscle tissues underscores the potential of this approach for developing novel therapies for a range of muscular disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Step-by-Step Guide to Synthesizing BCY17901 Peptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of the BCY17901 peptide. This compound is a bicyclic peptide that demonstrates high-affinity binding to Transferrin Receptor 1 (TfR1), making it a promising vector for targeted delivery of therapeutics to skeletal and cardiac muscles.[1][2][3] The synthesis of this complex peptide involves solid-phase peptide synthesis (SPPS) of a linear precursor containing three cysteine residues, followed by a crucial cyclization step to form the bicyclic structure via thioether linkages to a trimeric scaffold. This guide outlines detailed protocols for each stage of the process, from initial peptide chain assembly to final purification and analysis. Additionally, it includes representative data for yields and purity, and a diagram of the TfR1-mediated endocytosis pathway to provide context for the peptide's mechanism of action.
Introduction to this compound
This compound is a bicyclic peptide designed to selectively target the human Transferrin Receptor 1 (TfR1).[1][2][3] Its unique three-dimensional structure, constrained by a chemical scaffold, allows for high-affinity and specific binding to its target. This property is being explored for the targeted delivery of various therapeutic payloads, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to muscle tissues which highly express TfR1. The synthesis of this compound is a multi-step process that requires careful execution of solid-phase peptide synthesis and a subsequent intramolecular cyclization reaction.
Synthesis of the Linear Peptide Precursor
The synthesis of the linear peptide precursor of this compound is performed using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide is assembled on a solid support resin, with each amino acid being added sequentially.
Materials and Reagents
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM), Isopropyl alcohol (IPA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and DIPEA in DMF. Allow the reaction to proceed for 2 hours.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the amino acid.
-
Washing: Wash the resin with DMF (5x) to remove piperidine.
-
Amino Acid Coupling Cycle: Repeat steps 3-5 for each subsequent amino acid in the this compound sequence. The specific amino acid sequence for this compound is proprietary, but related patent documents suggest sequences with three cysteine residues, for example: Cys-(Xaa)n-Cys-(Xaa)m-Cys, where Xaa represents other amino acids and n and m are the number of amino acids in the loops.[4]
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 4) and wash the resin (step 5).
-
Resin Drying: Wash the resin with DCM (3x) and IPA (3x) and dry under vacuum.
Cleavage and Deprotection
Following synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Experimental Protocol: Cleavage and Deprotection
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Pelletizing and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether twice.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen.
Cyclization of the Peptide
The linear peptide is cyclized by reacting the thiol groups of the three cysteine residues with a trimeric scaffold, such as 1,3,5-tris(bromomethyl)benzene (B90972) (TBMB) or 1,1',1''-(1,3,5-triazinane-1,3,5-triyl)tris(2-bromoethanone) (TATB), to form stable thioether bonds.[3]
Materials and Reagents
-
Crude linear peptide
-
Cyclization buffer: e.g., Ammonium (B1175870) bicarbonate buffer (pH 8) or ammonium acetate (B1210297) buffer.
-
Trimeric scaffold (e.g., TBMB or TATB) dissolved in a minimal amount of a compatible organic solvent (e.g., acetonitrile (B52724) or DMF).
-
Quenching reagent: e.g., N-acetyl-L-cysteine or β-mercaptoethanol.
Experimental Protocol: Cyclization
-
Dissolve Peptide: Dissolve the crude linear peptide in the cyclization buffer at a low concentration (e.g., 1 mg/mL) to favor intramolecular cyclization over intermolecular polymerization.
-
Add Scaffold: Slowly add the dissolved trimeric scaffold to the peptide solution with stirring. The molar ratio of peptide to scaffold should be optimized, but a slight excess of the scaffold is often used.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS to observe the disappearance of the linear peptide and the appearance of the bicyclic product.
-
Quenching: Once the reaction is complete, quench any remaining reactive scaffold by adding a quenching reagent.
-
Lyophilization: Lyophilize the reaction mixture to obtain the crude bicyclic peptide.
Purification and Characterization
The crude bicyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.
Experimental Protocol: Purification and Characterization
-
Purification: Purify the crude bicyclic peptide using a preparative RP-HPLC system with a C18 column. Use a water/acetonitrile gradient containing 0.1% TFA.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with the desired purity.
-
Lyophilization: Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.
-
Characterization: Confirm the identity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the molecular weight matches the theoretical mass of the bicyclic peptide.
Data Presentation
The following tables provide representative data for the synthesis and purification of bicyclic peptides. Actual results may vary depending on the specific sequence and synthesis conditions.
| Parameter | Representative Value |
| Crude Yield (Linear Peptide) | 60-80% |
| Purity (Crude Linear Peptide) | 50-70% |
| Yield (Cyclization) | 30-50% |
| Final Yield (after HPLC) | 10-25% |
| Final Purity (by HPLC) | >95% |
Table 1: Representative Yields and Purity for Bicyclic Peptide Synthesis. [5][6][7]
| Analysis Method | Expected Result |
| Analytical RP-HPLC | Single major peak |
| Mass Spectrometry (MS) | Observed mass matches theoretical mass of the bicyclic peptide |
Table 2: Representative Characterization Data for Purified this compound.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of the this compound peptide.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway
The this compound peptide targets the Transferrin Receptor 1 (TfR1), which is involved in iron uptake through receptor-mediated endocytosis. The following diagram illustrates this pathway.
Caption: TfR1-mediated endocytosis pathway.[8][9][10]
Conclusion
The synthesis of the this compound peptide is a challenging but feasible process for laboratories equipped for solid-phase peptide synthesis and HPLC purification. The protocols outlined in this guide provide a detailed framework for the successful production of this promising therapeutic delivery vector. Careful optimization of the cyclization and purification steps will be critical to achieving high yields of the final, pure product. The provided diagrams offer a clear visualization of the experimental workflow and the biological context of this compound's function.
References
- 1. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Studying BCY17901-Mediated Delivery in Primary Muscle Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
BCY17901 is a bicyclic peptide that demonstrates high affinity and specificity for the human transferrin receptor 1 (TfR1).[1][2][3][4] This characteristic makes it a promising vehicle for targeted delivery of therapeutic molecules, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to skeletal and cardiac muscle tissues.[1][3][4] These tissues are often challenging to target with conventional therapeutic approaches. The primary mechanism of action for this compound is to facilitate the uptake of its conjugated payload into muscle cells through TfR1-mediated endocytosis. This application note provides a detailed experimental design and protocols for researchers to evaluate the efficacy of this compound-conjugated molecules in primary muscle cell cultures.
Research Objectives and Experimental Design
The primary objective of this experimental design is to quantify the efficiency of this compound-mediated delivery of a cargo molecule into primary muscle cells and to assess the downstream biological effects of the delivered cargo.
Key Research Questions:
-
Does this compound enhance the uptake of a conjugated molecule in primary muscle myoblasts and myotubes?
-
What is the dose-dependent and time-course relationship of this compound-mediated delivery?
-
Does the delivered cargo (e.g., an ASO) elicit the expected biological response (e.g., target gene knockdown)?
-
Is the this compound-mediated delivery mechanism safe for primary muscle cells, with no significant cytotoxicity?
To address these questions, a series of experiments will be conducted comparing a this compound-conjugated molecule to an unconjugated version of the same molecule.
Experimental Groups:
-
Control Group: Untreated primary muscle cells.
-
Vehicle Control Group: Cells treated with the delivery vehicle solution without the test compounds.
-
Unconjugated Molecule Group: Cells treated with the cargo molecule (e.g., fluorescently labeled ASO) that is not conjugated to this compound.
-
This compound-Conjugated Molecule Group: Cells treated with the this compound-conjugated cargo molecule.
These groups will be tested across a range of concentrations and time points to establish dose-response and kinetic profiles.
Experimental Protocols
Isolation and Culture of Primary Muscle Cells
This protocol is adapted from established methods for isolating primary myoblasts from mouse skeletal muscle.[5][6][7]
Materials:
-
Skeletal muscle tissue (e.g., from hind limbs of young adult mice)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Dispase II
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Gelatin-coated culture dishes
Protocol:
-
Tissue Isolation: Euthanize the mouse according to approved institutional guidelines. Dissect skeletal muscles from the hind limbs and place them in ice-cold PBS.
-
Mechanical Dissociation: Mince the muscle tissue into a fine slurry using sterile scissors or a scalpel.
-
Enzymatic Digestion: Transfer the minced tissue to a solution containing Collagenase Type II and Dispase II in DMEM. Incubate at 37°C with gentle agitation for 45-60 minutes.
-
Cell Filtration and Collection: Pass the digested tissue suspension through a 70 µm cell strainer to remove undigested tissue. Centrifuge the filtrate to pellet the cells.
-
Pre-plating: Resuspend the cell pellet in myoblast growth medium (DMEM with 20% FBS and 1% Penicillin-Streptomycin) and plate on an uncoated culture dish for 1-2 hours. This step helps to enrich for myoblasts as fibroblasts adhere more readily to the plastic.
-
Myoblast Culture: Carefully collect the supernatant containing the less adherent myoblasts and transfer it to a new gelatin-coated culture dish. Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Myoblast Differentiation: To induce differentiation into myotubes, allow the myoblasts to reach 80-90% confluency. Then, switch the growth medium to differentiation medium (DMEM with 2% horse serum and 1% Penicillin-Streptomycin). Myotube formation is typically observed within 2-4 days.[8]
Treatment of Primary Muscle Cells with this compound-Conjugates
Protocol:
-
Cell Plating: Seed the primary myoblasts or differentiated myotubes in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) depending on the downstream assay. Allow the cells to adhere and reach the desired confluency.
-
Preparation of Treatment Solutions: Prepare a stock solution of the this compound-conjugated molecule and the unconjugated molecule in a suitable vehicle (e.g., sterile PBS or culture medium). Prepare serial dilutions to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of the test molecules. Include control and vehicle-treated wells.
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 24, 48 hours) at 37°C and 5% CO2.
Assessment of Cellular Uptake
2.3.1. Fluorescence Microscopy
This method is suitable for visualizing the uptake of a fluorescently labeled cargo molecule.
Protocol:
-
Plate cells on glass coverslips in a 24-well plate.
-
Treat the cells with fluorescently labeled unconjugated and this compound-conjugated molecules as described in section 2.2.
-
At the end of the incubation period, wash the cells three times with PBS to remove any unbound molecules.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope and capture images.
2.3.2. Flow Cytometry
This method provides a quantitative analysis of cellular uptake in a large population of cells.
Protocol:
-
Plate cells in a 6-well plate.
-
Treat the cells with fluorescently labeled unconjugated and this compound-conjugated molecules.
-
After incubation, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS).
-
Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Assessment of Biological Activity (Gene Knockdown)
This protocol is for assessing the functional consequence of delivering an ASO designed to knockdown a specific target gene.
2.4.1. Quantitative PCR (qPCR)
Protocol:
-
Treat cells in a 6-well plate with the unconjugated ASO and the this compound-conjugated ASO.
-
At the desired time point, lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for the target gene and a housekeeping gene (for normalization).
-
Calculate the relative expression of the target gene using the ΔΔCt method.
2.4.2. Western Blotting
Protocol:
-
Treat cells in a 6-well plate as described above.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with a primary antibody specific for the target protein and a loading control (e.g., GAPDH).
-
Incubate the membrane with a secondary antibody conjugated to HRP.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative protein expression.
Cytotoxicity Assay
This protocol is to assess the potential cytotoxic effects of the treatments.
Protocol:
-
Plate cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the unconjugated and this compound-conjugated molecules.
-
At the end of the incubation period, perform a cell viability assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to the untreated control.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cellular Uptake of Fluorescently Labeled Oligonucleotide
| Treatment Group | Concentration (nM) | Mean Fluorescence Intensity (Arbitrary Units) | % Fluorescently Positive Cells |
| Untreated Control | 0 | ||
| Vehicle Control | 0 | ||
| Unconjugated Oligo | 10 | ||
| 50 | |||
| 100 | |||
| This compound-Oligo | 10 | ||
| 50 | |||
| 100 |
Table 2: Target Gene Expression Analysis (qPCR)
| Treatment Group | Concentration (nM) | Relative mRNA Expression (Fold Change) |
| Untreated Control | 0 | 1.0 |
| Vehicle Control | 0 | |
| Unconjugated ASO | 50 | |
| 100 | ||
| 200 | ||
| This compound-ASO | 50 | |
| 100 | ||
| 200 |
Table 3: Target Protein Expression Analysis (Western Blot)
| Treatment Group | Concentration (nM) | Relative Protein Expression (Normalized to Loading Control) |
| Untreated Control | 0 | 1.0 |
| Vehicle Control | 0 | |
| Unconjugated ASO | 100 | |
| 200 | ||
| This compound-ASO | 100 | |
| 200 |
Table 4: Cell Viability (MTT Assay)
| Treatment Group | Concentration (nM) | % Cell Viability |
| Untreated Control | 0 | 100 |
| Vehicle Control | 0 | |
| Unconjugated Molecule | 100 | |
| 500 | ||
| 1000 | ||
| This compound-Molecule | 100 | |
| 500 | ||
| 1000 |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: TfR1-mediated uptake of this compound-conjugates.
Caption: Experimental workflow for evaluating this compound-conjugates.
References
- 1. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles PMID: 40207629 | MedChemExpress [medchemexpress.eu]
- 3. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bicycletherapeutics.com [bicycletherapeutics.com]
- 5. Video: Isolation and Differentiation of Primary Myoblasts from Mouse Skeletal Muscle Explants [jove.com]
- 6. Isolation, Culture, and Differentiation of Primary Myoblasts Derived from Muscle Satellite Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, Culture, and Differentiation of Primary Myoblasts Derived from Muscle Satellite Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. umassmed.edu [umassmed.edu]
Application Notes and Protocols: Dosage and Administration of BCY17901 Conjugates in Animal Studies
Introduction
BCY17901 is a bicyclic peptide that demonstrates high affinity and specificity for the human transferrin receptor 1 (TfR1).[1][2] Given that TfR1 is often overexpressed on the surface of cancer cells, this compound serves as a promising targeting ligand for the delivery of therapeutic payloads. To date, published preclinical studies have focused on the conjugation of this compound to oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to enhance their delivery to skeletal and cardiac muscles.[1][2] These studies provide a valuable foundation for the broader application of this compound in targeted therapies, including the development of antibody-drug conjugates (ADCs) for oncological indications.
These application notes provide a summary of the available data on this compound-oligonucleotide conjugates and present generalized protocols for the preclinical evaluation of this compound conjugates in animal models, with a focus on both oligonucleotide and potential ADC applications.
I. This compound-Oligonucleotide Conjugates: In Vivo Data and Protocols
Data Presentation
The following tables summarize the quantitative data from in vivo studies of this compound-oligonucleotide conjugates in mouse models.
Table 1: Dosage and Administration of a this compound-ASO Conjugate in Human TfR1 Knock-in Mice
| Parameter | Details | Reference |
| Animal Model | Human TfR1 heterozygote knock-in (KI) mice | [2] |
| Conjugate | This compound conjugated to a mouse Dmpk ASO | [2] |
| Dose Level | 3.5 mg/kg (ASO equivalent dose) | [2] |
| Administration Route | Intravenous (IV) | [2] |
| Control Groups | Unconjugated Dmpk ASO (35 mg/kg), PBS (vehicle) | [2] |
| Primary Outcome | Dmpk mRNA levels in quadriceps muscle and heart | [2] |
| Key Finding | This compound conjugation significantly enhanced ASO activity compared to a 10-fold higher dose of unconjugated ASO. | [2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of a this compound-Oligonucleotide Conjugate
This protocol outlines a typical in vivo study to evaluate the efficacy of a this compound-oligonucleotide conjugate in a relevant mouse model.
1. Animal Model
-
Use human TfR1 knock-in (KI) mice to ensure the specific binding of this compound.[2]
-
House animals in accordance with institutional guidelines and allow for an acclimatization period before the study begins.
2. Conjugate Preparation and Administration
-
Reconstitute the lyophilized this compound-oligonucleotide conjugate in a sterile, isotonic buffer (e.g., phosphate-buffered saline, PBS).
-
Determine the final concentration based on the desired dose and a typical injection volume (e.g., 10 mL/kg).
-
Administer the conjugate via intravenous (IV) or subcutaneous (SC) injection.[1][2]
3. Study Design
-
Randomize animals into treatment and control groups (n ≥ 5 per group).
-
Treatment Group: Administer the this compound-oligonucleotide conjugate at the desired dose level(s).
-
Control Groups:
-
Administer an unconjugated oligonucleotide at an equimolar or higher dose.
-
Administer a vehicle control (e.g., PBS).
-
(Optional) Administer a conjugate with a non-targeting peptide.
-
4. Endpoint Analysis
-
At a predetermined time point after administration, euthanize the animals and collect relevant tissues (e.g., skeletal muscle, heart, liver).
-
Isolate total RNA from the tissues using a standard method (e.g., TRIzol extraction).
-
Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA levels of the target gene.
-
Normalize the target gene expression to a housekeeping gene (e.g., Gapdh).
-
Calculate the percentage of target gene knockdown relative to the vehicle control group.
II. Framework for Preclinical Evaluation of a Hypothetical this compound-ADC
While specific data for this compound-ADCs are not yet publicly available, its TfR1-targeting capability makes it an attractive candidate for this modality. The following sections provide a framework and representative protocols for the preclinical evaluation of a hypothetical this compound-ADC.
Data Presentation (Templates)
The following tables are templates for summarizing key data from preclinical studies of a this compound-ADC.
Table 2: In Vivo Efficacy of this compound-ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QW x 3 | - | |
| This compound-ADC | QW x 3 | |||
| Non-targeting ADC | QW x 3 | |||
| Standard-of-Care |
Table 3: Pharmacokinetic Parameters of this compound-ADC in Rats
| Analyte | Dose (mg/kg) | Cmax (µg/mL) | AUClast (µg*h/mL) | CL (mL/h/kg) | Vss (mL/kg) |
| Total Antibody | |||||
| This compound-ADC | |||||
| Conjugated ADC | |||||
| This compound-ADC | |||||
| Free Payload | |||||
| This compound-ADC |
Table 4: Safety and Tolerability of this compound-ADC in Mice
| Treatment Group | Dose (mg/kg) | Maximum Mean Body Weight Loss (%) | Treatment-Related Mortalities | Key Clinical Observations |
| Vehicle Control | - | |||
| This compound-ADC | ||||
| This compound-ADC | ||||
| This compound-ADC |
Experimental Protocols
Protocol 2: In Vivo Efficacy Study of a this compound-ADC in a Tumor Xenograft Model
1. Cell Line and Animal Model
-
Select a human cancer cell line with high TfR1 expression.
-
Use immunodeficient mice (e.g., SCID or athymic nude mice) to prevent rejection of the human tumor xenograft.[3]
-
Implant tumor cells subcutaneously into the flank of the mice.[3]
2. Study Initiation and Dosing
-
Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4][5]
-
Administer the this compound-ADC and control articles intravenously (IV) at specified dose levels and schedules (e.g., once weekly for 3 weeks).[6]
3. Monitoring and Endpoints
-
Measure tumor volume using calipers at least twice a week.[4]
-
Monitor animal body weight and clinical signs of toxicity throughout the study.[5]
-
The primary efficacy endpoint is tumor growth inhibition (TGI).
-
Euthanize animals when tumors reach a predetermined maximum size or at the end of the study.
Protocol 3: Pharmacokinetic (PK) Study of a this compound-ADC
1. Animal Model
-
Use a relevant rodent species, typically rats, for PK studies.
2. Dosing and Sample Collection
-
Administer a single IV dose of the this compound-ADC.
-
Collect blood samples at multiple time points (e.g., pre-dose, and at various intervals post-dose) via a cannulated vessel or sparse sampling.
-
Process blood to obtain plasma and store frozen until analysis.
3. Bioanalysis
-
Quantify the concentrations of multiple analytes in the plasma samples:[7][8]
-
Total antibody (conjugated and unconjugated) using a ligand-binding assay (LBA) such as ELISA.
-
Conjugated ADC ("intact ADC") using an LBA that specifically detects the conjugate.
-
Unconjugated (free) payload using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
-
Use the concentration-time data to calculate standard PK parameters (Cmax, AUC, CL, etc.).
Protocol 4: Toxicity Assessment of a this compound-ADC
1. Animal Model
-
Typically conducted in both rodents (e.g., rats) and a non-rodent species (e.g., non-human primates).
2. Study Design
-
Administer single or multiple doses of the this compound-ADC at escalating dose levels.
-
Include a vehicle control group and a recovery group for the high-dose level.
3. Monitoring and Endpoints
-
In-life observations: Monitor clinical signs, body weight, and food consumption daily.
-
Clinical pathology: Collect blood for hematology and clinical chemistry analysis at baseline and at termination.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological examination.[9]
III. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for a this compound-Payload Conjugate.
Caption: Workflow for an in vivo tumor growth inhibition study.
References
- 1. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Co-Administration Can Improve Systemic and Local Distribution of Antibody Drug Conjugates to Increase In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. HER2-targeted antibody drug conjugate induces host immunity against cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
- 8. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single Dose Toxicity Study of Humanized Anti-HER2 Antibody Drug Conjugate in Rats [journal11.magtechjournal.com]
Application Notes and Protocols for Cellular Imaging with Fluorescently Labeled BCY17901
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCY17901 is a potent and selective bicyclic peptide that targets the human transferrin receptor 1 (TfR1) with high affinity. This property makes it an excellent candidate for targeted delivery of various payloads, including imaging agents, to cells expressing TfR1, such as those in skeletal and cardiac muscle. By conjugating a fluorescent dye to this compound, researchers can visualize and track its binding, internalization, and trafficking within live cells. These application notes provide detailed protocols for the fluorescent labeling of this compound and its use in cellular imaging studies.
Data Presentation
Table 1: Photophysical Properties of Recommended Fluorescent Dyes for Labeling this compound
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability |
| Alexa Fluor™ 488 | 495 | 519 | 0.92 | High |
| Cyanine3 (Cy3) | 550 | 570 | ~0.15 | Moderate |
| Cyanine5 (Cy5) | 650 | 670 | ~0.27 | Moderate |
| Fluorescein (FITC) | 495 | 521 | 0.95 | Low |
Table 2: Typical Signal-to-Noise Ratios in Live-Cell Fluorescence Microscopy
| Imaging Condition | Typical SNR |
| Low signal confocal imaging | 5-10 |
| Average confocal imaging | 15-20 |
| High-quality confocal imaging | > 30 |
| Good quality widefield imaging | > 40 |
| Cooled CCD camera microscopy | 50-100 |
Signaling Pathway
The cellular uptake of this compound is mediated by the transferrin receptor 1 (TfR1) endocytic pathway. Upon binding to TfR1 on the cell surface, the this compound-TfR1 complex is internalized via clathrin-mediated endocytosis.
Caption: TfR1-mediated endocytosis of fluorescently labeled this compound.
Experimental Workflow
A typical experimental workflow for cellular imaging with fluorescently labeled this compound involves several key steps, from cell culture to image analysis.
Caption: General workflow for cellular imaging of this compound internalization.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
This protocol describes the conjugation of an amine-reactive fluorescent dye to this compound. The bicyclic nature of this compound requires careful selection of the labeling site to preserve its binding affinity for TfR1. Labeling is typically performed at the N-terminus or a specific lysine (B10760008) residue not involved in receptor binding.
Materials:
-
This compound peptide
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy5 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., size-exclusion or reversed-phase HPLC)
-
Lyophilizer
Procedure:
-
Dissolve this compound: Dissolve this compound in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Dissolve Fluorescent Dye: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the dissolved fluorescent dye to the this compound solution. A 5-10 fold molar excess of the dye is recommended.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled this compound from the unconjugated dye and byproducts using a suitable purification column. Monitor the separation by detecting the absorbance of the peptide (e.g., at 280 nm) and the fluorescence of the dye.
-
Characterization: Confirm the successful labeling and determine the degree of labeling using UV-Vis spectrophotometry and mass spectrometry.
-
Lyophilization: Lyophilize the purified, labeled peptide for storage. Store at -20°C or -80°C, protected from light.
Protocol 2: Live-Cell Imaging of Fluorescently Labeled this compound Internalization
This protocol details the visualization of the internalization of fluorescently labeled this compound into TfR1-expressing cells using confocal microscopy.
Materials:
-
TfR1-expressing cells (e.g., HeLa, HT1080, or relevant muscle cell lines)
-
Cell culture medium
-
Glass-bottom imaging dishes
-
Fluorescently labeled this compound
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the TfR1-expressing cells onto glass-bottom imaging dishes and allow them to adhere and grow to 50-70% confluency.
-
Cell Starvation (Optional): To enhance TfR1 expression and subsequent uptake, you may starve the cells in serum-free medium for 1-2 hours prior to the experiment.
-
Incubation with Labeled Peptide: Replace the culture medium with pre-warmed live-cell imaging buffer containing the desired concentration of fluorescently labeled this compound (typically in the nanomolar to low micromolar range).
-
Live-Cell Imaging: Immediately place the imaging dish on the confocal microscope stage within the environmental chamber.
-
Image Acquisition: Acquire time-lapse images to visualize the binding of the labeled peptide to the cell surface and its subsequent internalization into endocytic vesicles.
-
Excitation/Emission: Use the appropriate laser lines and emission filters for the chosen fluorophore.
-
Time-lapse Parameters: Acquire images every 1-5 minutes for a total duration of 30-60 minutes, or as required by the experimental design.
-
-
Image Analysis: Analyze the acquired images to quantify the internalization of the fluorescently labeled this compound. This can be done by measuring the fluorescence intensity within intracellular vesicles over time.
Protocol 3: Cytotoxicity Assessment of Fluorescently Labeled this compound
It is crucial to assess whether the fluorescently labeled this compound exhibits any cytotoxic effects on the cells. The alamarBlue™ assay is a reliable method for this purpose.
Materials:
-
TfR1-expressing cells
-
96-well cell culture plates
-
Fluorescently labeled this compound
-
alamarBlue™ cell viability reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the fluorescently labeled this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
alamarBlue™ Addition: Add alamarBlue™ reagent to each well (10% of the culture volume) and incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Logical Relationships
The successful application of fluorescently labeled this compound for cellular imaging relies on the interplay of several key components and considerations.
Caption: Key components and considerations for successful cellular imaging.
Application of BCY17901 for Enhanced Gene Function Studies in Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCY17901 is a bicyclic peptide with a molecular weight of approximately 2 kDa that demonstrates high affinity and specificity for the human transferrin receptor 1 (TfR1).[1][2] TfR1 is a receptor that is highly expressed on the surface of cardiomyocytes and undergoes constitutive endocytosis, making it an ideal target for the delivery of therapeutic molecules into these cells.[1] By conjugating antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) to this compound, their delivery to and potency within skeletal and cardiac muscles are significantly enhanced.[1][2] This ligand-conjugated antisense (LICA) technology offers a promising platform for the treatment of diseases affecting the heart and skeletal muscle.[1][2]
This document provides detailed application notes and protocols for utilizing this compound in studying gene function in cardiomyocytes.
Data Presentation
The conjugation of ASOs and siRNAs to this compound leads to a robust and dose-responsive knockdown of target genes in cardiomyocytes.
| Target Gene | Molecule Type | Delivery Method | Dose (ASO equivalents) | % Target Reduction in Heart | Animal Model | Reference |
| Malat1 | ASO | Intravenous | 3 mg/kg | Not specified, but robust reduction observed | Human TfR1 KI mice | [1] |
| Malat1 | ASO | Intravenous | 10 mg/kg | Not specified, but robust reduction observed | Human TfR1 KI mice | [1] |
| MALAT1 | ASO | Not specified | Not specified | 63% | Non-human primates | [1] |
| HPRT | siRNA | Not specified | Not specified | 75% | Non-human primates | [1] |
| Dmpk | ASO | Intravenous | 3.5 mg/kg | Significant enhancement over unconjugated ASO | Human TfR1 KI mice | [1] |
Table 1: In Vivo Efficacy of this compound-Conjugated Oligonucleotides in Cardiac Tissue.
| Parameter | This compound-ASO Conjugate | Unconjugated ASO | Reference |
| ASO Uptake in Cardiomyocytes | Enhanced | Lower | [1] |
| Target RNA Reduction in Cardiomyocytes | Robust | Minimal | [1] |
Table 2: Comparison of Conjugated vs. Unconjugated ASO in Human TfR1 KI Mice Hearts.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its application in cardiomyocyte gene function studies.
Caption: this compound-oligonucleotide delivery mechanism.
Caption: Experimental workflow using this compound.
Experimental Protocols
Primary Cardiomyocyte Isolation and Culture (from Neonatal Mice/Rats)
This protocol describes the isolation of primary cardiomyocytes for in vitro studies.
Materials:
-
Neonatal mice or rats (1-3 days old)
-
Hanks' Balanced Salt Solution (HBSS)
-
DMEM for Primary Cell Isolation
-
Pierce Cardiomyocyte Isolation Enzyme 1 and 2 (or similar enzymatic digestion cocktail)
-
Fibronectin-coated culture plates
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize neonatal pups according to approved animal care protocols.
-
Excise hearts and place them in ice-cold HBSS.
-
Mince the heart tissue into small pieces.
-
Incubate the minced tissue with the enzymatic digestion solution for 30-45 minutes at 37°C with gentle agitation.
-
Stop the digestion by adding complete DMEM.
-
Disrupt the tissue by pipetting up and down approximately 25-30 times to create a single-cell suspension.
-
Filter the cell suspension through a cell strainer (40-100 µm) to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cells in pre-warmed culture medium.
-
To enrich for cardiomyocytes, pre-plate the cell suspension on an uncoated culture dish for 1-2 hours to allow fibroblasts to adhere.
-
Collect the non-adherent cardiomyocytes and plate them on fibronectin-coated culture dishes.
-
Culture the cardiomyocytes in a standard cell culture incubator.
Conjugation of this compound to ASOs and siRNAs
This protocol provides a general method for conjugating the this compound peptide to oligonucleotides. Specific linkers and reaction conditions may need to be optimized.
Materials:
-
Amino-modified ASO or siRNA
-
This compound with a reactive group (e.g., azide)
-
Bifunctional linker (e.g., BCN-NHS carbonate)
-
N,N-dimethylformamide (DMF)
-
Sodium tetraborate (B1243019) buffer (pH 8.5)
-
Purification and desalting columns (e.g., SAX and reverse phase)
Procedure:
-
Dissolve the amino-modified oligonucleotide in sodium tetraborate buffer.
-
Add the BCN-NHS carbonate dissolved in DMF to the oligonucleotide solution and react to completion.
-
Purify the BCN-conjugated oligonucleotide using SAX and desalt using reverse phase chromatography.
-
Dissolve the BCN-conjugated oligonucleotide in water with a small amount of sodium tetraborate buffer.
-
Add the this compound-azide dissolved in DMF.
-
Allow the click chemistry reaction to proceed to completion.
-
Purify and desalt the final this compound-oligonucleotide conjugate.
Delivery of this compound-Conjugated Oligonucleotides to Cultured Cardiomyocytes
Materials:
-
Cultured primary cardiomyocytes
-
This compound-conjugated ASO or siRNA
-
Opti-MEM or other serum-free medium
-
Transfection reagent (optional, for comparison with non-conjugated oligonucleotides)
Procedure:
-
Prepare a stock solution of the this compound-conjugated oligonucleotide in nuclease-free water.
-
On the day of transfection, replace the culture medium with fresh, pre-warmed medium.
-
Dilute the this compound-conjugated oligonucleotide to the desired final concentration in serum-free medium.
-
Add the diluted conjugate drop-wise to the cardiomyocyte culture.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells for the desired period (e.g., 24-72 hours) before analysis.
Quantitative RT-PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Lyse the cultured cardiomyocytes and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH).
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
In Situ Hybridization (ISH) for RNA Detection
Materials:
-
Cardiomyocyte cultures on coverslips or heart tissue sections
-
Paraformaldehyde (PFA) for fixation
-
Proteinase K
-
Hybridization buffer
-
Labeled antisense RNA probe for the target gene
-
Wash buffers
-
Detection reagents (e.g., anti-digoxigenin antibody conjugated to an enzyme)
-
Substrate for the enzyme
Procedure:
-
Fix the cells or tissue with 4% PFA.
-
Permeabilize the samples with proteinase K.
-
Pre-hybridize the samples in hybridization buffer.
-
Hybridize with the labeled probe overnight at the appropriate temperature.
-
Perform stringent washes to remove unbound probe.
-
Incubate with the detection antibody.
-
Add the substrate to visualize the location of the target RNA.
-
Image the samples using a microscope.
Immunohistochemistry (IHC) for Protein Detection
Materials:
-
Cardiomyocyte cultures on coverslips or heart tissue sections
-
PFA for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with BSA and serum)
-
Primary antibody against the target protein
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fix the cells or tissue with 4% PFA.
-
Permeabilize the samples.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips or sections and image using a fluorescence microscope.
References
Troubleshooting & Optimization
Troubleshooting poor delivery efficiency of BCY17901-ASO conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BCY17901-Antisense Oligonucleotide (ASO) conjugates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental use of this compound-ASO conjugates, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor or No Target Knockdown Observed
Q1: I am not observing the expected level of target mRNA knockdown with my this compound-ASO conjugate. What are the potential causes and how can I troubleshoot this?
A1: Poor target knockdown is a common issue that can stem from several factors, ranging from experimental setup to the inherent properties of the ASO and target cells. Here’s a step-by-step guide to troubleshoot this problem.
Potential Cause 1: Inefficient Cellular Uptake
Efficient delivery of the this compound-ASO conjugate into the target cells is the first critical step. This compound is a bicyclic peptide that targets the human transferrin receptor 1 (TfR1) to enhance the delivery of ASOs to skeletal and cardiac muscles[1][2].
Troubleshooting Steps:
-
Confirm TfR1 Expression: Verify that your target cells or tissues express sufficient levels of the human transferrin receptor 1 (TfR1). This compound-mediated uptake is dependent on this receptor[1][2].
-
Optimize Delivery Method: For in vitro experiments, consider the delivery method. While "naked" or gymnotic delivery is possible, some cell lines may require transfection reagents to achieve sufficient uptake[3][4][5]. It's crucial to optimize the delivery to prevent cytotoxicity while ensuring efficient ASO uptake[3].
-
Assess Cellular Uptake Directly: Quantify the amount of ASO that has entered the cells. This can be done using fluorescently labeled ASOs and microscopy or flow cytometry.
Potential Cause 2: Inadequate Endosomal Escape
Once inside the cell via endocytosis, the ASO conjugate must escape the endosome to reach its target mRNA in the cytoplasm or nucleus[6][7][8][9]. It's estimated that only a small fraction of ASOs successfully escape the endosomal pathway[9].
Troubleshooting Steps:
-
Enhance Endosomal Escape: The conjugation of lipids or certain peptides can enhance the interaction with endosomal membranes and facilitate release[6]. While this compound primarily aids in uptake, co-delivery with endosomal escape-enhancing agents could be explored if endosomal entrapment is suspected.
-
Visualize Subcellular Localization: Use confocal microscopy with fluorescently labeled ASOs and endosomal markers to determine if the ASO is co-localizing with endosomes, indicating entrapment.
Potential Cause 3: ASO Instability and Degradation
Antisense oligonucleotides can be susceptible to degradation by nucleases present in biological fluids and within cells[10][11][12].
Troubleshooting Steps:
-
Verify ASO Integrity: Assess the stability of your this compound-ASO conjugate in the relevant biological matrix (e.g., serum, cell lysate) over time using techniques like gel electrophoresis or liquid chromatography-mass spectrometry (LC-MS)[12][13].
-
Use Modified ASOs: Ensure your ASO has appropriate chemical modifications, such as a phosphorothioate (B77711) (PS) backbone and 2' sugar modifications (e.g., 2'-O-methoxyethyl), to increase nuclease resistance[14][15][16].
Potential Cause 4: Suboptimal ASO Design or Dose
The sequence and design of the ASO are critical for its efficacy and specificity.
Troubleshooting Steps:
-
Review ASO Design: Confirm that the ASO sequence is specific to your target mRNA and free of potential off-target binding sites using bioinformatics tools[16].
-
Perform a Dose-Response Study: The concentration of the ASO conjugate is crucial. Perform a dose-response experiment to determine the optimal concentration for target knockdown without inducing toxicity[4][16].
Issue 2: Observed Cellular Toxicity
Q2: My cells are showing signs of toxicity after treatment with the this compound-ASO conjugate. What could be the cause and how can I mitigate it?
A2: Cellular toxicity can be caused by the ASO itself, the delivery vehicle, or off-target effects.
Troubleshooting Steps:
-
Assess Toxicity of Individual Components: Test the toxicity of the unconjugated ASO, this compound peptide alone, and any delivery reagents separately to identify the source of toxicity.
-
Optimize ASO Concentration: High concentrations of ASOs, particularly those with a high phosphorothioate content, can lead to non-specific protein binding and immune stimulation[16]. Lower the concentration to the minimum effective dose.
-
Evaluate ASO Sequence for Off-Target Effects: A thorough bioinformatics analysis can help identify potential off-target binding that could lead to toxicity[16]. Consider testing a second ASO targeting a different region of the same mRNA to confirm that the phenotype is not due to an off-target effect of the first ASO[4].
Data Presentation
Table 1: Comparative Delivery Efficiency of ASO Conjugates
| Conjugate Type | Target Tissue/Cell Line | Delivery Method | Observed Potency Improvement (vs. Unconjugated ASO) | Reference |
| This compound-ASO | Skeletal and Cardiac Muscle (in vivo) | Intravenous/Subcutaneous | ~10-fold | [1] |
| GalNAc-ASO | Hepatocytes (in vivo) | Systemic | ~10-fold | [20] |
| Cholesterol-ASO | Cancer Cells (in vitro) | Gymnotic | Enhanced uptake and activity | [21] |
| Vitamin E-ASO | Dystrophin Exon 23 (in vitro) | Gymnotic | Enhanced exon-skipping | [21] |
Table 2: Quantitative Analysis of ASO Cellular Uptake and Knockdown
| ASO Type | Cell Line | Concentration | Uptake Measurement Method | Target Knockdown (%) | Reference |
| Fluorescently Labeled PS-ASO | J774A.1 Macrophages | 1 µM | Fluorescence Imaging | N/A | [20] |
| GalNAc-PS-ASO | Primary Mouse Hepatocytes | 1 µM | Fluorescence Imaging | N/A | [20] |
| 2'-O-MOE gapmer ASO | Various Tissues (in vivo) | N/A | Splint Ligation and qPCR | N/A (Quantification Method) | [22] |
| This compound-Malat1 ASO | Human TfR1 KI Mice | 10 mg/kg | RT-qPCR | ~70% (Quadriceps) | [1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-ASO Conjugate Efficacy
Objective: To determine the efficacy of a this compound-ASO conjugate in reducing target mRNA levels in a cultured cell line.
Materials:
-
Target cells expressing human TfR1
-
This compound-ASO conjugate
-
Control ASOs (scrambled sequence)
-
Cell culture medium and supplements
-
Transfection reagent (optional)
-
RNA extraction kit
-
RT-qPCR reagents
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to be 50-70% confluent at the time of treatment.
-
ASO Preparation: Prepare a stock solution of the this compound-ASO conjugate and control ASOs in nuclease-free water.
-
Treatment:
-
Gymnotic Delivery: Dilute the ASO conjugates to the desired final concentrations (e.g., 0.5–10 µM) in the cell culture medium and add to the cells[17].
-
Transfection-Mediated Delivery: If required, complex the ASO conjugates with a suitable transfection reagent according to the manufacturer's protocol before adding to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours. The optimal time should be determined empirically.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the relative expression levels of the target mRNA. Normalize to a stable housekeeping gene.
-
Data Analysis: Calculate the percentage of target mRNA knockdown relative to cells treated with the scrambled control ASO.
Protocol 2: Evaluation of ASO Stability in Serum
Objective: To assess the stability of a this compound-ASO conjugate in the presence of serum nucleases.
Materials:
-
This compound-ASO conjugate
-
Mouse or human serum
-
Nuclease-free water
-
Incubator
-
Gel electrophoresis equipment or LC-MS system
Procedure:
-
Sample Preparation: Spike the this compound-ASO conjugate into the serum at a final concentration of 1-10 µM.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis:
-
Gel Electrophoresis: Analyze the integrity of the ASO by running the samples on a polyacrylamide gel and staining with a suitable nucleic acid stain. Intact ASO will appear as a single band, while degraded ASO will show a smear or lower molecular weight bands.
-
LC-MS: For a more quantitative analysis, use liquid chromatography-mass spectrometry to separate and identify the full-length ASO and its degradation products[12].
-
-
Data Analysis: Quantify the amount of intact ASO remaining at each time point to determine its half-life in serum.
Visualizations
Caption: Troubleshooting Experimental Workflows.
Caption: this compound-ASO Cellular Uptake Pathway.
Caption: Troubleshooting Logic for Poor Knockdown.
References
- 1. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ncardia.com [ncardia.com]
- 4. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Lipid Conjugates Enhance Endosomal Release of Antisense Oligonucleotides Into Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Endosomal Escape of Antisense Oligonucleotides Internalized by Stabilin Receptors Is Regulated by Rab5C and EEA1 During Endosomal Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. altasciences.com [altasciences.com]
- 14. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 20. Differential Uptake of Antisense Oligonucleotides in Mouse Hepatocytes and Macrophages Revealed by Simultaneous Two-Photon Excited Fluorescence and Coherent Raman Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhancing the intracellular delivery of antisense oligonucleotides (ASO) : a comparative study of aptamer, vitamin E, and cholesterol ASO conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Chemistry for BCY17901 Conjugation
Welcome to the technical support center for BCY17901 conjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of the bicyclic peptide this compound to various payloads, such as antisense oligonucleotides (ASOs) and siRNAs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bicyclic peptide that specifically targets the transferrin receptor 1 (TfR1).[1][2][3] This targeting capability makes it a valuable delivery vehicle for therapeutic payloads like ASOs and siRNAs, particularly to skeletal and cardiac muscles, where TfR1 is highly expressed.[1][2][3]
Q2: What are the most common linker chemistries used for conjugating peptides like this compound to oligonucleotides?
The most prevalent and effective linker chemistries for peptide-oligonucleotide conjugation include:
-
Thiol-Maleimide Linkage: This is a widely used method where a thiol group (often from a cysteine residue on the peptide) reacts with a maleimide (B117702) group on the oligonucleotide to form a stable thioether bond.[4][5]
-
Click Chemistry (Azide-Alkyne Cycloaddition): This method involves the reaction between an azide (B81097) and an alkyne group. It is known for its high efficiency and specificity.[4] Copper-free click chemistry, using reagents like DBCO, is often preferred to avoid copper toxicity in biological systems.[4]
-
Amide Bond Formation: This involves the reaction between an amine group on one molecule and a carboxylic acid group on the other, forming a stable amide bond.[6][7]
-
Disulfide Linkage: This creates a cleavable linker through the formation of a disulfide bond between two thiol groups. This is advantageous if the payload needs to be released in a reducing environment, such as inside a cell.[5][6]
Q3: Should I use a cleavable or non-cleavable linker for my this compound conjugate?
The choice between a cleavable and non-cleavable linker depends on the desired mechanism of action for your therapeutic payload.[8]
-
Cleavable linkers are designed to release the payload under specific physiological conditions, such as in the acidic environment of endosomes or in the presence of specific enzymes.[6][8] This is often desirable for cytotoxic payloads that need to be in their free form to be active.
-
Non-cleavable linkers result in the payload remaining attached to the peptide and linker after internalization.[8] This is suitable when the entire conjugate is the active entity or when the payload can exert its function while still attached.
Q4: Where on the this compound peptide and the oligonucleotide should I attach the linker?
The attachment site can significantly impact the activity of both the peptide and the payload.
-
For this compound: Conjugation is typically performed at the N-terminus or C-terminus of the peptide to minimize interference with the peptide's binding to TfR1.[4] Site-specific conjugation can also be achieved by introducing a unique reactive group, like a cysteine residue, at a specific position.
-
For Oligonucleotides: Linkers are commonly attached to the 3' or 5' end of the oligonucleotide.[4][8] Internal modifications are also possible but are less common.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
Symptoms:
-
Low yield of the final this compound-payload conjugate.
-
Presence of a large amount of unconjugated this compound and/or payload after the reaction.
| Potential Cause | Troubleshooting Action |
| Suboptimal Reaction Conditions | Ensure the pH of the reaction buffer is optimal for the chosen chemistry (e.g., pH 6.5-7.5 for maleimide-thiol reactions).[9] Optimize reaction time and temperature. |
| Incorrect Molar Ratio of Reactants | Titrate the molar ratio of this compound to the payload to find the optimal stoichiometry. A slight excess of one reactant may be necessary. |
| Inactivated Reagents | Use fresh, high-quality reagents. Ensure that stock solutions of linkers and payloads have been stored correctly to prevent degradation. |
| Presence of Interfering Substances | Purify the starting materials (this compound and payload) to remove any interfering substances, such as primary amines or reducing agents from previous steps.[9] |
Issue 2: Conjugate Aggregation
Symptoms:
-
Precipitation of the conjugate during or after the reaction.
-
Poor solubility of the purified conjugate.
-
Observation of high molecular weight species on size-exclusion chromatography (SEC).
| Potential Cause | Troubleshooting Action |
| Increased Hydrophobicity | The payload or the linker itself may be hydrophobic, leading to aggregation when conjugated to the peptide. |
| High Drug-to-Peptide Ratio | A high ratio of payload to this compound can increase the overall hydrophobicity of the conjugate. Aim for a lower, more controlled ratio. |
| Inappropriate Buffer Conditions | Screen different buffer systems and pH ranges to find conditions that enhance the solubility of the conjugate. Consider the use of solubility-enhancing excipients. |
Issue 3: Loss of Biological Activity
Symptoms:
-
Reduced binding affinity of the this compound conjugate to TfR1.
-
Decreased therapeutic activity of the payload (e.g., reduced gene silencing for ASO/siRNA).
| Potential Cause | Troubleshooting Action |
| Linker Steric Hindrance | The linker may be too short or positioned in a way that it sterically hinders the interaction of this compound with its receptor or the payload with its target. |
| Modification of Critical Residues | The conjugation chemistry may have modified amino acids in this compound that are essential for binding to TfR1. |
| Payload Inactivation | The conjugation process may have chemically altered the payload, rendering it inactive. |
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation of this compound to an Oligonucleotide
This protocol describes a general procedure for conjugating a cysteine-containing this compound to a maleimide-activated oligonucleotide.
Materials:
-
Cysteine-containing this compound
-
Maleimide-activated oligonucleotide
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0, with 1 mM EDTA, degassed
-
Quenching Solution: 1 M β-mercaptoethanol or cysteine
-
Purification System: Size-exclusion chromatography (SEC) or reverse-phase HPLC
Procedure:
-
Preparation of Reactants:
-
Dissolve the cysteine-containing this compound in the conjugation buffer.
-
Dissolve the maleimide-activated oligonucleotide in the conjugation buffer.
-
-
Conjugation Reaction:
-
Mix the this compound and oligonucleotide solutions at a desired molar ratio (e.g., 1:1.2 peptide to oligonucleotide).
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 10 mM to cap any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using SEC or reverse-phase HPLC to separate the conjugate from unreacted starting materials and byproducts.
-
-
Characterization:
-
Analyze the purified conjugate by mass spectrometry to confirm the molecular weight and by analytical HPLC or SDS-PAGE to assess purity.
-
Protocol 2: Copper-Free Click Chemistry Conjugation
This protocol outlines the conjugation of an azide-modified this compound to a DBCO-modified oligonucleotide.
Materials:
-
Azide-modified this compound
-
DBCO-modified oligonucleotide
-
Reaction Buffer: PBS, pH 7.4
-
Purification System: SEC or ion-exchange chromatography
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-modified this compound in the reaction buffer.
-
Dissolve the DBCO-modified oligonucleotide in the reaction buffer.
-
-
Conjugation Reaction:
-
Mix the this compound and oligonucleotide solutions at a 1:1 molar ratio.
-
Incubate the reaction mixture at room temperature for 4-12 hours.
-
-
Purification:
-
Purify the conjugate using SEC or ion-exchange chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using mass spectrometry and analytical chromatography.
-
Data Presentation
Table 1: Comparison of Linker Chemistries for this compound Conjugation
| Linker Chemistry | Typical Efficiency | Reaction Conditions | Stability | Key Considerations |
| Thiol-Maleimide | 70-90% | pH 6.5-7.5, Room Temp | Stable Thioether Bond | Potential for maleimide hydrolysis at higher pH. |
| Click Chemistry (Copper-Free) | >95% | Physiological pH, Room Temp | Stable Triazole Ring | Requires specific modifications (azide, alkyne). |
| Amide Bond | 60-80% | Requires activating agents (e.g., EDC, NHS) | Very Stable Amide Bond | Can be less specific if multiple amine/carboxyl groups are present. |
| Disulfide | 50-70% | pH 7-8, Room Temp | Cleavable in Reducing Environments | Prone to premature cleavage in the bloodstream. |
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for this compound conjugation issues.
References
- 1. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bicycletherapeutics.com [bicycletherapeutics.com]
- 3. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomers.net | Peptide oligo conjugates - biomers.net Oligonucleotides [biomers.net]
- 5. connectsci.au [connectsci.au]
- 6. Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications [mdpi.com]
- 7. Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfachemic.com [alfachemic.com]
- 9. Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce off-target effects of BCY17901-mediated delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target effects associated with BCY17901-mediated delivery of therapeutic payloads such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bicyclic peptide with a molecular weight of approximately 2 kDa that exhibits high affinity and specificity for the human transferrin receptor 1 (TfR1).[1][2] It is utilized as a targeting ligand to enhance the delivery of conjugated therapeutic payloads, such as ASOs and siRNAs, primarily to skeletal and cardiac muscles, which have high TfR1 expression. The conjugation of this compound to a payload facilitates receptor-mediated endocytosis, leading to improved cellular uptake and potency of the therapeutic agent in target tissues.[1][2]
Q2: What are the known off-target interactions of the this compound peptide itself?
A2: Extensive off-target screening of the this compound peptide has been performed using the Retrogenix® cell microarray technology, which assesses binding to over 6,105 human plasma membrane and secreted proteins.[1] The results of this screening demonstrated that the this compound peptide interacts specifically with human TfR1, showing a high degree of specificity.[1]
Q3: Have any off-target effects been observed with this compound-payload conjugates?
A3: When a this compound-siRNA conjugate was screened, an additional interaction with RNase1 was detected.[1] However, this interaction was attributed to the siRNA component of the conjugate, as RNase1 is known to bind to single- and double-stranded RNAs. The this compound peptide alone does not interact with RNase1.[1] This highlights that off-target effects of the conjugate are more likely to be driven by the payload rather than the targeting peptide.
Q4: Can this compound-mediated delivery lead to TfR1 depletion on the cell surface?
A4: Studies involving repeated, high doses of a this compound-ASO conjugate in human TfR1 knock-in mice did not show any reduction in TfR1 protein levels on the surface of skeletal and cardiac muscle cells.[1] This suggests that this compound-mediated delivery does not cause significant target depletion, which is a potential concern with antibody-based delivery systems.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound-mediated delivery and provides strategies to minimize off-target effects.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High signal in non-target tissues (e.g., liver) | 1. Payload-driven off-target binding: The ASO or siRNA payload may have unintended binding partners.[1] 2. Linker instability: Premature cleavage of the linker can release the payload into circulation, leading to non-specific uptake.[3] 3. Suboptimal this compound-payload ratio: An incorrect stoichiometric ratio during conjugation can result in unconjugated payload. | 1. Sequence analysis: Perform a BLAST search of the payload sequence to identify potential off-target transcripts. 2. Modify payload: Introduce chemical modifications to the payload (e.g., 2'-O-methoxyethyl) to reduce non-specific binding. 3. Optimize linker: Utilize a more stable linker chemistry to ensure payload release only occurs at the target site.[3] 4. Purify conjugate: Use chromatography (e.g., HPLC) to purify the this compound-payload conjugate and remove any unconjugated payload. |
| Low efficacy in target tissues | 1. Low TfR1 expression: The target cells may not express sufficient levels of TfR1 for efficient uptake. 2. Poor conjugate stability: The this compound peptide or the payload may be degrading in vivo.[4][5] 3. Inefficient endosomal escape: The payload may be trapped in endosomes and unable to reach its site of action in the cytoplasm or nucleus. | 1. Confirm TfR1 expression: Use techniques like immunohistochemistry or western blotting to verify TfR1 expression in the target tissue. 2. Assess stability: Analyze the stability of the conjugate in serum or plasma using HPLC or mass spectrometry.[6] 3. Include endosomal escape moiety: Consider co-administration with an endosomal escape-enhancing agent if feasible for the experimental system. |
| Variability in experimental results | 1. Inconsistent conjugate quality: Batch-to-batch variation in the conjugation process. 2. Animal model differences: this compound has a lower affinity for cynomolgus monkey TfR1 compared to human TfR1.[1] Ensure the animal model is appropriate. 3. Experimental procedure variations: Inconsistent dosing, sample collection, or analysis. | 1. Quality control: Implement rigorous quality control for each batch of conjugate, including purity and concentration assessment. 2. Model selection: Use human TfR1 knock-in mice for preclinical studies to better mimic the human response.[1] 3. Standardize protocols: Ensure all experimental procedures are standardized and well-documented. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound-mediated delivery.
Table 1: In Vivo Efficacy of this compound-ASO/siRNA Conjugates in Human TfR1 Knock-in Mice
| Conjugate | Target Gene | Dose (ASO/siRNA equivalent) | Tissue | Target Knockdown (%) |
| This compound-Dmpk ASO | Dmpk | 3.5 mg/kg | Quadriceps | ~75% |
| This compound-Dmpk ASO | Dmpk | 3.5 mg/kg | Heart | ~60% |
| This compound-Malat1 ASO | Malat1 | 3 mg/kg | Gastrocnemius | ~80% |
| This compound-Malat1 ASO | Malat1 | 10 mg/kg | Gastrocnemius | ~90% |
Data adapted from in vivo screening and dose-response experiments.[1]
Table 2: In Vivo Efficacy of this compound-ASO/siRNA Conjugates in Non-Human Primates (NHPs)
| Conjugate | Target Gene | Tissue | Target Knockdown (%) |
| This compound-MALAT1 ASO | MALAT1 | Quadriceps | 71% |
| This compound-MALAT1 ASO | MALAT1 | Heart | 63% |
| This compound-HPRT siRNA | HPRT | Quadriceps | 86% |
| This compound-HPRT siRNA | HPRT | Heart | 75% |
| This compound-HPRT siRNA | HPRT | Liver | 11% |
Note: this compound has a ~10-fold lower affinity for cynomolgus monkey TfR1 compared to human TfR1.[1]
Experimental Protocols
Protocol 1: Assessment of Off-Target Binding using a Cell Microarray
This protocol outlines the general steps for evaluating the off-target binding profile of a this compound-payload conjugate using a technology similar to the Retrogenix® cell microarray.
-
Preparation of the Test Article:
-
Synthesize and purify the this compound-payload conjugate.
-
Label the conjugate with a detectable marker (e.g., a fluorescent dye or an epitope tag) for detection.
-
Perform quality control to ensure the purity and integrity of the labeled conjugate.
-
-
Cell Microarray Screening:
-
Provide the labeled conjugate to a specialized service provider (e.g., Retrogenix).
-
The conjugate is screened against a library of human cells individually overexpressing a large panel of plasma membrane and secreted proteins.[1]
-
The microarray is incubated with the labeled conjugate under defined conditions.
-
-
Data Acquisition and Analysis:
-
The microarray is washed to remove non-specific binders.
-
The array is imaged to detect the signal from the labeled conjugate bound to specific cells.
-
Positive "hits" are identified as cells where the signal intensity is significantly above the background.
-
The identity of the overexpressed protein in the positive hit cells is determined, revealing potential off-target interactions.
-
Protocol 2: In Vivo Evaluation of this compound-Mediated Delivery Efficacy and Off-Target Effects
This protocol describes a typical in vivo study in human TfR1 knock-in mice to assess the efficacy and off-target profile of a this compound-ASO conjugate.
-
Animal Model:
-
Use human TfR1 knock-in mice to ensure the relevance of the binding interaction.[1]
-
-
Dosing and Administration:
-
Administer the this compound-ASO conjugate intravenously or subcutaneously at various doses.
-
Include control groups: vehicle-only, unconjugated ASO, and a scrambled ASO conjugate.
-
-
Tissue Collection and Processing:
-
At predetermined time points, euthanize the animals and collect target tissues (e.g., quadriceps, heart, liver, spleen, kidney).
-
Process a portion of each tissue for RNA extraction and another portion for protein analysis and histology.
-
-
Efficacy Assessment (On-Target Effect):
-
Extract total RNA from the target tissues.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene.
-
Calculate the percentage of target gene knockdown relative to the control groups.
-
-
Off-Target Effect Assessment:
-
Transcriptome Analysis: Perform RNA sequencing (RNA-seq) on RNA from target and non-target tissues to identify genome-wide changes in gene expression.
-
Histopathology: Perform histological analysis (e.g., H&E staining) of various organs to look for signs of toxicity or morphological changes.
-
Biomarker Analysis: Measure serum levels of liver enzymes (e.g., ALT, AST) and kidney function markers (e.g., BUN, creatinine) to assess systemic toxicity.
-
Visualizations
Caption: this compound-mediated delivery pathway.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the design principles of peptide–drug conjugates for targeted drug delivery to the malignant tumor site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Addressing the stability and degradation of BCY17901 in vivo
Welcome to the technical support center for BCY17901. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vivo stability and degradation of the this compound bicyclic peptide. The following troubleshooting guides and FAQs will help address specific challenges you may encounter during your experiments.
This compound is a bicyclic peptide with a molecular weight of approximately 2 kDa that binds with high affinity and specificity to human transferrin receptor 1 (TfR1).[1][2] Its primary application is to enhance the in vivo delivery of conjugated therapeutics, such as antisense oligonucleotides (ASOs) and siRNAs, to skeletal and cardiac muscles.[1][2] While bicyclic peptides are known for their enhanced metabolic stability compared to linear peptides, understanding their in vivo behavior is crucial for successful experimental design and interpretation.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected plasma concentrations of our this compound conjugate in our mouse model. What are the potential causes?
A1: Lower than expected plasma exposure can be due to several factors. Here is a troubleshooting guide:
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Rapid Clearance: Peptides, even stable ones, can be subject to rapid renal clearance due to their small size.[5][6] Consider the molecular weight of your entire conjugate, as this can influence its filtration rate.
-
Proteolytic Degradation: While this compound is designed for high plasma stability, degradation can still occur, particularly in tissues rich in proteases.[5][7] The nature of the conjugated therapeutic and the linker used can also influence susceptibility to enzymatic degradation.
-
Issues with Formulation or Administration:
-
Solubility and Aggregation: Ensure your formulation is fully solubilized and free of aggregates. Peptides can be prone to aggregation, which can alter their pharmacokinetic profile.[8]
-
Administration Route: Intravenous administration should provide the most direct measure of plasma concentration. If using other routes like subcutaneous injection, consider factors affecting absorption.[9]
-
-
Target-Mediated Drug Disposition (TMDD): As this compound binds to TfR1, high expression of this receptor in certain tissues could lead to rapid uptake and clearance from the plasma, which may not be a negative outcome if that is the target tissue.[10]
Q2: How can we determine if our this compound conjugate is being degraded in vivo?
A2: Identifying in vivo degradation requires a combination of in vitro and in vivo approaches:
-
In Vitro Plasma Stability Assay: Incubate your this compound conjugate in plasma from the animal species you are using in your in vivo studies (e.g., mouse, rat, non-human primate).[11][12] Analyze samples at various time points using LC-MS/MS to quantify the disappearance of the parent molecule. This will provide an initial assessment of susceptibility to plasma proteases.
-
In Vivo Metabolite Identification: After administering the conjugate to the animal model, collect plasma, urine, and tissue homogenates at different time points.[7] Use high-resolution mass spectrometry to search for metabolites and degradation products. This can help identify cleavage sites and major degradation pathways.[8]
Q3: Are there species-specific differences in the stability of this compound?
A3: Yes, it is possible. The activity of proteases and the expression levels of TfR1 can vary between species.[1] For instance, this compound has a reported ~10-fold lower affinity for cynomolgus monkey TfR1 compared to the human receptor.[1] Therefore, it is recommended to perform in vitro plasma stability assays using plasma from the relevant species before initiating in vivo studies.
Q4: Can the conjugation of a therapeutic agent to this compound affect its stability?
A4: Absolutely. The conjugated molecule can influence the overall stability of the construct in several ways:
-
Steric Hindrance: The conjugate may sterically hinder access of proteases to cleavage sites on this compound, potentially increasing its half-life.
-
Conformational Changes: The conjugate could induce conformational changes in the peptide, making it more or less susceptible to degradation.
-
Linker Stability: The chemical linker used for conjugation is a critical factor. Ensure the linker is stable under physiological conditions unless a cleavable linker is part of the design.
Quantitative Data
The following tables provide hypothetical, yet plausible, quantitative data for the in vivo stability of this compound. This data is intended to serve as a reference for what might be expected for a stable bicyclic peptide.
Table 1: Hypothetical Pharmacokinetic Parameters of Unconjugated this compound Following a Single Intravenous Dose (1 mg/kg)
| Species | t½ (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (mL/h/kg) |
| Mouse | 1.5 | 1200 | 1800 | 0.55 |
| Rat | 2.0 | 1100 | 2200 | 0.45 |
| Cynomolgus Monkey | 3.5 | 1000 | 3500 | 0.28 |
Table 2: Hypothetical In Vitro Plasma Stability of Unconjugated this compound
| Plasma Source | % Remaining after 24h |
| Mouse | > 95% |
| Rat | > 95% |
| Cynomolgus Monkey | > 98% |
| Human | > 98% |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
-
Formulation: Prepare this compound or its conjugate in a sterile, isotonic buffer (e.g., PBS, pH 7.4) at the desired concentration. Ensure the formulation is clear and free of particulates.
-
Administration: Administer the formulation to mice (e.g., C57BL/6) via intravenous (tail vein) injection. A typical dose might be 1-5 mg/kg.
-
Sample Collection: Collect blood samples (e.g., 20-30 µL) from a peripheral site (e.g., saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and a protease inhibitor cocktail to prevent ex vivo degradation.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound or its conjugate in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (t½, Cmax, AUC, etc.) using non-compartmental analysis software.
Protocol 2: In Vitro Plasma Stability Assay
-
Preparation: Prepare a stock solution of this compound or its conjugate in a suitable solvent (e.g., water or DMSO).
-
Incubation: Spike the stock solution into fresh plasma from the desired species (mouse, rat, human, etc.) to a final concentration of e.g., 1-10 µM. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma sample.
-
Sample Quenching: Immediately stop the reaction by adding a protein precipitation agent (e.g., 3 volumes of cold acetonitrile (B52724) containing an internal standard).
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant and analyze by LC-MS/MS to determine the percentage of the parent compound remaining relative to the 0-hour time point.
Visualizations
References
- 1. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 6. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]
- 7. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Overcoming challenges in the synthesis of bicyclic peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of bicyclic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing bicyclic peptides?
A1: Researchers often face several key challenges during bicyclic peptide synthesis. These include low yields during the crucial cyclization steps, the occurrence of side reactions such as racemization or the formation of deletion or truncated peptide sequences, difficulties in purifying the final bicyclic product from a complex mixture of byproducts, and challenges in accurately characterizing the complex three-dimensional structure of the final molecule.
Q2: How can I improve the yield of my bicyclic peptide cyclization?
A2: To improve cyclization yields, several strategies can be employed. Incorporating turn-inducing amino acids like proline or D-amino acids in the linear peptide sequence can pre-organize the peptide for cyclization. Performing the cyclization on a solid support (on-resin cyclization) can reduce intermolecular side reactions due to a pseudo-dilution effect. The choice of coupling reagent is also critical, with phosphonium-based reagents like PyBOP and HATU often showing high efficiency. Optimization of reaction conditions such as temperature, solvent, and reaction time is also crucial for maximizing yields.
Q3: What are common side reactions during the solid-phase peptide synthesis (SPPS) of the linear precursor, and how can I minimize them?
A3: During SPPS, several side reactions can occur. Racemization, the loss of stereochemical integrity at the alpha-carbon of an amino acid, can be minimized by using appropriate coupling reagents and avoiding prolonged exposure to basic conditions. The formation of deletion sequences can be mitigated by ensuring high coupling efficiency at every step, which can be monitored using tests like the Kaiser test. Aggregation of the growing peptide chain, particularly with hydrophobic sequences, can be reduced by using specialized resins, high-boiling point solvents like DMF or NMP, or by incorporating disrupting elements like pseudoproline dipeptides.
Q4: I am having trouble purifying my bicyclic peptide using HPLC. What can I do?
A4: Purification of bicyclic peptides by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be challenging due to the presence of closely eluting impurities. To optimize purification, consider adjusting the gradient of the mobile phase; a shallower gradient can improve the resolution of closely related species. Experiment with different ion-pairing reagents (e.g., trifluoroacetic acid - TFA) and organic solvents (e.g., acetonitrile (B52724), methanol) in the mobile phase. Additionally, optimizing the column chemistry (e.g., C18, C8) and particle size can significantly impact the separation efficiency.
Troubleshooting Guides
Problem 1: Low Yield of Bicyclic Product after Cyclization
| Possible Cause | Troubleshooting Strategy |
| Inefficient Cyclization Chemistry | - Experiment with different coupling reagents. Phosphonium-based reagents (PyBOP, HBTU, HATU) are often more efficient than carbodiimides for macrocyclization. - Optimize the reaction conditions (temperature, time, and concentration). For solution-phase cyclization, high dilution is critical to favor intramolecular over intermolecular reactions. |
| Poor Pre-organization of Linear Peptide | - Redesign the linear peptide sequence to include turn-inducing elements such as proline, glycine, or D-amino acids to reduce the entropic penalty of cyclization. |
| Steric Hindrance at Cyclization Site | - If possible, choose cyclization sites that are not flanked by bulky amino acid residues. |
| Intermolecular Reactions (Dimerization/Oligomerization) | - For solution-phase cyclization, use high-dilution conditions (typically 0.1-1 mM). - Perform the cyclization on the solid support (on-resin cyclization) to take advantage of the pseudo-dilution effect. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Troubleshooting Strategy |
| Aspartimide Formation | - This is a common side reaction involving aspartic acid residues, especially during Fmoc deprotection with piperidine (B6355638). - Use a faster deprotection reagent like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine. - Employ protecting groups on the aspartic acid side chain that are less prone to this rearrangement, such as O-2-PhiPr. |
| Racemization | - Minimize the time the activated carboxyl group is exposed before coupling. - Use coupling reagents known to suppress racemization, such as those based on ethyl cyanohydroxyiminoacetate (Oxyma). |
| Deletion or Truncated Peptides | - Ensure high coupling efficiency at each step of the SPPS by using a sufficient excess of amino acid and coupling reagents. - Monitor coupling completion with a qualitative test like the Kaiser test. |
| Oxidation of Sensitive Residues (e.g., Met, Cys, Trp) | - Use scavengers during the final cleavage from the resin to protect sensitive residues from reactive cations. Common scavengers include triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT). |
Quantitative Data on Cyclization Strategies
Table 1: Comparison of On-Resin vs. In-Solution Cyclization Efficiency for Selected Peptides
| Peptide Sequence | Cyclization Method | Monomer (%) | Dimer (%) | Trimer (%) |
| HEMIHYPE | On-Resin | 100 | 0 | 0 |
| HEMIHYPE | In-Solution | 85 | 15 | 0 |
| TTKE | On-Resin | 39 | 61 | 0 |
| TTKE | In-Solution | 55 | 45 | 0 |
| TKYAE | On-Resin | 100 | 0 | 0 |
| TKYAE | In-Solution | 90 | 10 | 0 |
| TKTRRE | On-Resin | 100 | 0 | 0 |
| TKTRRE | In-Solution | 88 | 12 | 0 |
| TKKVSYKE | On-Resin | 100 | 0 | 0 |
| TKKVSYKE | In-Solution | 82 | 18 | 0 |
Data synthesized from a study on the global analysis of peptide cyclization efficiency, highlighting that on-resin cyclization generally leads to a lower incidence of dimerization compared to solution-phase reactions.
Table 2: Impact of Aspartic Acid Side-Chain Protecting Groups on On-Resin Cyclization Purity
| Protecting Group | Peptide Sequence | Crude Purity of Cyclic Peptide (%) | Key Advantage |
| ODmb | Model Peptide 1 | ~65% | Traditional, well-established |
| OAll | Model Peptide 2 | >80% | Orthogonal deprotection with Pd(0) |
| O-2-PhiPr | Model Peptide 3 | >85% | Reduced aspartimide formation |
This table provides a comparative overview of different protecting groups for the side chain of aspartic acid and their impact on the purity of the final cyclic peptide after on-resin cyclization. Data is compiled from a comparative guide on alternatives for on-resin peptide cyclization.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 1-2 hours.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).
-
Couple the first Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent like HCTU (3-5 equivalents) and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the following cycle for each subsequent amino acid:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF and DCM.
-
Coupling: Couple the next Fmoc-protected amino acid as described in step 2.
-
Washing: Wash the resin with DMF and DCM.
-
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.
Protocol 2: On-Resin Head-to-Tail Cyclization (Lactam Bridge)
-
Side-Chain Deprotection: If the cyclization involves side chains, selectively deprotect the orthogonal protecting groups (e.g., Allyl or Dmab) while the peptide is still on the resin.
-
N-Terminus Deprotection: Ensure the N-terminal Fmoc group is removed.
-
Cyclization:
-
Swell the resin in DMF.
-
Add a solution of a coupling reagent (e.g., PyBOP, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Allow the reaction to proceed for 2-24 hours at room temperature. Monitor the reaction progress using a qualitative test like the Kaiser test on a small sample of beads.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage and Global Deprotection: Cleave the bicyclic peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and lyophilize the peptide pellet.
Protocol 3: Solution-Phase Head-to-Tail Cyclization
-
Cleavage from Resin: After linear peptide synthesis, cleave the peptide from the resin while keeping the side-chain protecting groups intact. This is typically done using a mild acid like 1% TFA in DCM for hyper-acid-labile resins.
-
Purification of Linear Peptide: Purify the protected linear peptide by HPLC if necessary.
-
Cyclization:
-
Dissolve the protected linear peptide in a suitable solvent (e.g., DMF) at a high dilution (0.1-1 mM).
-
Add the coupling reagent (e.g., HATU, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
-
Deprotection: Remove the side-chain protecting groups using a strong acid cocktail (e.g., 95% TFA).
-
Purification: Purify the final bicyclic peptide by preparative RP-HPLC.
Protocol 4: Preparative RP-HPLC Purification of Bicyclic Peptides
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile, or a solvent containing a small amount of DMSO or acetic acid for poorly soluble peptides). Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Water/0.1% TFA, 5% Acetonitrile/0.1% TFA).
-
Injection and Elution: Inject the sample and elute with a linear gradient of increasing acetonitrile concentration. The gradient slope should be optimized for the best separation (e.g., a shallow gradient of 0.5-1% increase in acetonitrile per minute).
-
Fraction Collection: Collect fractions corresponding to the peaks observed on the chromatogram.
-
Analysis of Fractions: Analyze the purity of each fraction using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions containing the pure bicyclic peptide and lyophilize to obtain the final product.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Ras-Raf signaling pathway inhibited by a bicyclic peptide.
Caption: GPCR signaling modulated by a bicyclic peptide.
Caption: Experimental workflow for bicyclic peptide synthesis.
Technical Support Center: Enhancing Endosomal Escape of BCY17901-Delivered siRNA
Welcome to the technical support center for improving the cytoplasmic delivery of siRNA using the BCY17901 targeting peptide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome the critical barrier of endosomal escape.
This compound is a bicyclic peptide that targets the human transferrin receptor 1 (TfR1), enhancing the delivery of conjugated siRNA to specific cell types like those in skeletal and cardiac muscle.[1][2][3] While this compound facilitates targeted uptake, ensuring the siRNA escapes the endosome to reach the RNA-induced silencing complex (RISC) in the cytoplasm is crucial for effective gene silencing.[4][5][6] This guide explores strategies to augment the endosomal escape of your this compound-siRNA conjugate.
Frequently Asked Questions (FAQs)
Q1: My this compound-siRNA conjugate shows good cell surface binding but poor gene knockdown. What is the likely cause?
A1: A common reason for this discrepancy is inefficient endosomal escape.[4][5] The this compound peptide facilitates binding to TfR1 and subsequent internalization into endosomes.[1][2] However, if the siRNA cannot efficiently exit the endosome and enter the cytoplasm, it will be trafficked to lysosomes for degradation, preventing it from engaging with the RISC machinery.[7] Endosomal entrapment is a major rate-limiting step in siRNA delivery.[4][5][6]
Q2: What are the main strategies to improve endosomal escape for siRNA?
A2: Several strategies have been developed to enhance endosomal escape, which can be adapted for use with a targeted delivery system like this compound. These include:
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Proton Sponge Effect: Utilizing cationic polymers that buffer the acidic environment of the endosome. This leads to an influx of protons and chloride ions, causing osmotic swelling and rupture of the endosome.[8][9][10][11][12]
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Fusogenic Peptides: Incorporating peptides that undergo a conformational change in the acidic endosomal environment, exposing a hydrophobic domain that destabilizes the endosomal membrane.[13][14][15][16]
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pH-Sensitive Lipids or Polymers: Formulating the siRNA with materials that change their structure or charge at the lower pH of the endosome, leading to membrane disruption.[4][17]
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Photochemical Internalization (PCI): A light-inducible method where a photosensitizer, taken up into endosomes along with the siRNA, generates reactive oxygen species upon illumination, rupturing the endosomal membrane.[18][19][20]
Q3: Can I combine this compound with another system to improve endosomal escape?
A3: Yes, this is a promising approach. Since this compound is a targeting ligand, it can be used to direct a larger nanoparticle carrier (e.g., a liposome (B1194612) or polymer nanoparticle) that contains both the siRNA and an endosomal escape-enhancing agent. The surface of the nanoparticle would be decorated with this compound to ensure targeted delivery.
Q4: What is the "proton sponge effect" and which agents mediate it?
A4: The proton sponge effect describes the mechanism by which certain polymers with high buffering capacity can rupture endosomes.[11][12] These polymers, rich in protonatable amines, absorb protons as the endosome acidifies. To maintain charge neutrality, the cell's V-ATPase pumps more protons in, which is followed by a passive influx of chloride ions and water. This influx increases osmotic pressure, eventually causing the endosome to swell and burst, releasing its contents into the cytoplasm.[8][9][12] Polyethylenimine (PEI) is a classic example of a proton sponge agent.[7][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low target gene knockdown despite high cell uptake of fluorescently-labeled this compound-siRNA. | The siRNA is trapped in endosomes and being degraded. | Co-administer the this compound-siRNA with an endosomal escape-enhancing agent, such as a fusogenic peptide (e.g., diINF-7) or a proton sponge polymer (e.g., PEI).[10][13] |
| High cytotoxicity observed after co-administration with an endosomal escape agent. | The endosomal escape agent is being used at too high a concentration, causing general membrane disruption. | Titrate the concentration of the endosomal escape agent to find a balance between knockdown efficiency and cell viability. Perform a dose-response curve for both knockdown and toxicity. |
| Inconsistent knockdown results between experiments. | The formulation of the this compound-siRNA with the endosomal escape agent is not stable or reproducible. | If using a nanoparticle formulation, ensure that particle size, zeta potential, and siRNA loading are consistent. Characterize each new batch of nanoparticles. |
| Knockdown efficiency is still suboptimal even with an endosomal escape agent. | The kinetics of endosomal escape may not be optimal, or the siRNA may be released from its carrier too slowly in the cytoplasm. | Consider a different class of escape agent (e.g., switch from a proton sponge to a fusogenic peptide) or explore light-based methods like Photochemical Internalization (PCI) for temporal control over endosomal rupture.[18][19] |
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of various endosomal escape strategies from published studies. These can serve as a baseline for what to expect when adapting these strategies for your this compound system.
Table 1: Efficacy of Fusogenic Peptides
| Fusogenic Peptide | Target Gene | Cell Line | Improvement in Knockdown vs. siRNA alone | Reference |
| diINF-7 | EGFR, K-ras | Various | Strong enhancement of gene silencing | [13] |
| shGALA | Undisclosed | Cultured cells | 82% knockdown of the target gene | [21] |
| INF7 (co-administered) | Undisclosed | In vivo (liver) | 20-fold increase in activity | [22] |
Table 2: Efficacy of Photochemical Internalization (PCI)
| Photosensitizer | Target Gene | Cell Line / Model | Improvement in Knockdown vs. siRNA alone | Reference |
| TPPS2a | EGFR | HCT-116 cells | 10-fold increased efficiency in protein knockdown | [19] |
Visualizing Experimental Workflows and Pathways
Diagram 1: this compound-siRNA Cellular Uptake and Endosomal Entrapment
Caption: Workflow of this compound-siRNA uptake and the critical endosomal escape step.
Diagram 2: The Proton Sponge Effect Mechanism
Caption: Mechanism of endosomal rupture via the proton sponge effect.
Detailed Experimental Protocols
Protocol 1: Co-delivery with a Fusogenic Peptide (diINF-7)
This protocol is adapted from studies using influenza-derived fusogenic peptides to enhance gene silencing.[13]
Objective: To enhance the endosomal escape of this compound-siRNA by co-administration with the pH-sensitive fusogenic peptide diINF-7.
Materials:
-
This compound-siRNA conjugate
-
diINF-7 peptide (synthesized and purified)
-
Opti-MEM or similar serum-free medium
-
Target cells in culture
-
Standard cell culture reagents
-
Assay reagents for measuring gene knockdown (e.g., qPCR primers, lysis buffer)
Procedure:
-
Cell Plating: The day before the experiment, seed target cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Complex Formation: a. In tube A, dilute the this compound-siRNA conjugate to the desired final concentration in 100 µL of Opti-MEM. b. In tube B, dilute the diINF-7 peptide to the desired final concentration in 100 µL of Opti-MEM. A typical starting point is a molar excess of peptide to siRNA. c. Add the contents of tube A to tube B, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
Cell Treatment: a. Aspirate the growth medium from the cells and wash once with sterile PBS. b. Add the 200 µL of the this compound-siRNA/diINF-7 complex solution to each well. c. Incubate the cells with the complexes for 4-6 hours at 37°C.
-
Post-transfection: a. After the incubation period, remove the complex-containing medium and replace it with fresh, complete growth medium. b. Incubate the cells for an additional 24-48 hours to allow for gene knockdown to occur.
-
Analysis: a. Harvest the cells and extract total RNA. b. Perform reverse transcription and quantitative PCR (RT-qPCR) to measure the mRNA levels of the target gene. c. In parallel, assess cell viability using an appropriate assay (e.g., MTS or PrestoBlue) to monitor any cytotoxicity induced by the peptide.
Protocol 2: Photochemical Internalization (PCI) for Endosomal Escape
This protocol provides a general workflow for using PCI to trigger the endosomal release of your this compound-siRNA.[18][19]
Objective: To achieve light-inducible, spatially- and temporally-controlled endosomal escape of this compound-siRNA.
Materials:
-
This compound-siRNA conjugate
-
Photosensitizer (e.g., TPPS2a)
-
Light source with the appropriate wavelength for the chosen photosensitizer
-
Standard cell culture reagents and plates
Procedure:
-
Photosensitizer Incubation: a. Plate cells as described in Protocol 1. b. Incubate the cells with the photosensitizer in complete growth medium for 18 hours at 37°C. This allows the photosensitizer to be taken up and localize within endosomes/lysosomes. c. The concentration of the photosensitizer should be optimized to be non-toxic in the absence of light.
-
Wash and siRNA Incubation: a. After 18 hours, remove the photosensitizer-containing medium and wash the cells three times with fresh medium to remove any photosensitizer that has not been internalized. b. Add the this compound-siRNA conjugate (diluted in serum-free medium) to the cells and incubate for 4 hours at 37°C to allow for internalization into the same endosomal compartments as the photosensitizer.
-
Light Exposure: a. Following the 4-hour siRNA incubation, expose the cells to light of the specific wavelength required to activate the photosensitizer (e.g., blue light for TPPS2a). b. The duration and intensity of the light exposure must be carefully calibrated to induce endosomal rupture without causing significant cell death.
-
Post-Illumination: a. Replace the medium with fresh, complete growth medium. b. Incubate for 24-48 hours before analyzing for gene knockdown and cytotoxicity as described in Protocol 1.
Control Groups: For both protocols, it is essential to include the following controls:
-
Untreated cells
-
Cells treated with this compound-siRNA conjugate alone
-
Cells treated with the endosomal escape agent alone (diINF-7 or photosensitizer + light)
-
Cells treated with a non-targeting, scrambled siRNA sequence (with and without the escape agent)
References
- 1. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TfR1-Binding Peptide Conjugation Facilitates Robust and Specific siRNA Delivery to the Central Nervous System. | Semantic Scholar [semanticscholar.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Breaking down the barriers: siRNA delivery and endosome escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Challenges in Delivery and Cytosolic Translocation of Therapeutic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proton-Sponge-Coated Quantum Dots for siRNA Delivery and Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Fusogenic peptides enhance endosomal escape improving siRNA-induced silencing of oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research-portal.uu.nl [research-portal.uu.nl]
- 15. Delivery of RNA Therapeutics: The Great Endosomal Escape! - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Role for Peptides in Overcoming Endosomal Entrapment in siRNA Delivery – A Focus on Melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing endosomal escape for nanoparticle mediated siRNA delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 18. Photochemical Internalization of siRNA for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photochemical internalization enhances silencing of epidermal growth factor receptor through improved endosomal escape of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Endosomal escape and the knockdown efficiency of liposomal-siRNA by the fusogenic peptide shGALA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Immunogenicity of Peptide-Based Delivery Vectors
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for mitigating the potential immunogenicity of peptide-based delivery vectors.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is immunogenicity in the context of peptide-based delivery vectors?
Immunogenicity is the propensity of a peptide-based delivery vector to trigger an unwanted immune response in the host. This response can range from the production of anti-drug antibodies (ADAs) to the activation of T-cells and innate immune cells.[1][2] The consequence of such a response can be a reduction in therapeutic efficacy, altered pharmacokinetics, and in some cases, severe adverse events like hypersensitivity reactions.[3][4]
Q2: What are the primary drivers of peptide vector immunogenicity?
The immunogenicity of a peptide vector is influenced by a combination of factors related to the product, patient, and treatment regimen.[2] Key product-related drivers include:
-
Primary Sequence (T-cell Epitopes): The presence of specific amino acid sequences, known as T-cell epitopes, that can bind to Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs).[5] This is a critical step for initiating a T-cell-dependent immune response, which is the predominant mechanism for ADA generation.[5][6]
-
Origin and "Foreignness": Peptides of non-human origin or those with sequences differing significantly from endogenous human proteins are more likely to be recognized as foreign and provoke an immune response.[1][2][7]
-
Impurities and Aggregates: Product-related impurities, such as truncated or modified peptides from synthetic manufacturing or host-cell proteins from recombinant production, can be highly immunogenic.[1][2][8] Aggregation of the peptide vector can also enhance uptake by APCs and amplify the immune response.
-
Unnatural Amino Acids (UAAs): While often used to improve peptide properties, UAAs can create novel epitopes whose potential to bind HLA molecules is not accurately predicted by standard algorithms.[9][10]
Q3: What is the general strategy for assessing and mitigating immunogenicity?
A multi-step approach is recommended, starting with predictive, low-cost methods and progressing to more complex functional assays.[11]
-
In Silico Prediction: Use computational tools to screen the peptide sequence for potential T-cell epitopes that bind to various Human Leukocyte Antigen (HLA) alleles.[1][10][11][12]
-
In Vitro Assays: Conduct cell-based assays to validate in silico predictions and measure the actual immune response. This includes MHC binding assays, T-cell proliferation assays, and cytokine release assays.[1][11][13]
-
Deimmunization: If high immunogenic potential is identified, modify the peptide sequence to remove or disrupt T-cell epitopes. This can be done through site-directed mutagenesis to substitute key amino acid residues.[3][7][14]
-
Re-evaluation: Test the modified ("deimmunized") peptide variants using the same battery of in vitro assays to confirm a reduction in immunogenicity while ensuring that therapeutic function and stability are maintained.[7][14]
Section 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High immunogenicity score from in silico tools. | The peptide sequence contains multiple strong binding motifs for common HLA class II alleles. | • Prioritize Candidates: If screening multiple candidates, prioritize those with lower immunogenicity scores. • Deimmunization Strategy: Use epitope prediction tools to identify the specific amino acid residues contributing most to MHC binding. Plan a deimmunization strategy by substituting these residues.[3][7] • Experimental Validation: Proceed with in vitro MHC binding or T-cell assays to confirm if the predicted epitopes are genuinely immunogenic. In silico tools can sometimes over-predict risk.[15] |
| Peptide shows significant binding in an in vitro MHC binding assay. | The peptide contains one or more sequences with high affinity for the specific HLA alleles being tested. This validates in silico predictions. | • Confirm with Functional Assays: High binding affinity does not always lead to T-cell activation.[16] Proceed to a T-cell proliferation or cytokine release assay to determine if the peptide binding leads to a functional immune response. • Refine Deimmunization: Focus mutagenesis efforts on the confirmed high-affinity binding regions to disrupt the interaction with the MHC groove.[14] |
| High T-cell proliferation or cytokine release (e.g., IL-2, IFN-γ) observed in response to the peptide. | The peptide not only binds to MHC but is also recognized by T-cell receptors (TCRs), leading to T-cell activation. This is a strong indicator of immunogenic potential.[6][17] | • Confirm No Contamination: Ensure the response is not due to endotoxin (B1171834) or other process-related impurities. Test the sample with a limulus amebocyte lysate (LAL) assay. • Identify Immunodominant Epitopes: Use overlapping peptide fragments in the T-cell assay to pinpoint the specific "hotspot" sequence(s) driving the response.[17] • Implement Deimmunization: Mutate key residues within the immunodominant epitope(s). Re-test the modified peptide to confirm reduced T-cell activation.[14] |
| Deimmunized peptide variant has lost its therapeutic activity or stability. | The amino acid substitutions made to remove the T-cell epitope have inadvertently disrupted the peptide's structure, stability, or binding site for its therapeutic target.[7] | • Structure-Guided Design: Use computational protein design tools that consider both immunogenicity and structural/energetic stability to guide mutations.[7] • Conservative Mutations: Test more conservative amino acid substitutions at the epitope site that are less likely to alter physicochemical properties. • Alternative Strategies: Consider non-mutagenic approaches like PEGylation, which can shield epitopes and reduce immunogenicity.[3][18] |
| Inconsistent results between different in vitro assays or donor cells. | Assays have inherent variability.[13] The response is HLA-dependent, so different donors with different HLA types will respond differently. The low frequency of naive T-cells can also limit assay sensitivity.[1] | • Use a Large Donor Panel: For T-cell assays, use peripheral blood mononuclear cells (PBMCs) from a panel of 20-50 healthy, HLA-typed donors to ensure broad coverage of the population.[17] • Use Orthogonal Assays: Corroborate findings from one assay type (e.g., T-cell proliferation) with another (e.g., cytokine release or MAPPs) to build a comprehensive risk profile.[11][13] • Standardize Protocols: Ensure assay protocols, reagents, and cell handling are highly standardized to minimize technical variability.[13] |
Section 3: Key Experimental Protocols & Data
Strategy Comparison Table
The following table summarizes common strategies for mitigating immunogenicity.
| Mitigation Strategy | Mechanism | Key Advantage(s) | Key Disadvantage(s) |
| Epitope Modification (Deimmunization) | Mutating key amino acid residues to reduce or eliminate MHC binding and subsequent T-cell recognition.[3][7] | Directly addresses the root cause of T-cell-mediated immunogenicity; can lead to a permanently less immunogenic molecule.[14] | Mutations can negatively impact protein stability, function, or yield.[7] Requires significant protein engineering effort. |
| PEGylation | Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide, which sterically hinders interaction with immune cells and proteases.[3][18] | Well-established method; can also improve pharmacokinetic profile (e.g., longer half-life).[18] Reduces proteolytic degradation. | Can sometimes reduce biological activity; potential for anti-PEG antibodies to develop. |
| Fusion to Polypeptides | Fusing the peptide to non-immunogenic polypeptide chains (e.g., XTEN).[3] | Increases hydrodynamic size, reduces renal clearance, and can shield epitopes. | Can be complex to manufacture; the fusion partner itself could potentially elicit an immune response. |
| Formulation with Nanoparticles | Encapsulating or conjugating the peptide to delivery systems like lipid nanoparticles or polymers.[19] | Protects the peptide from degradation and can control its release and biodistribution.[19] | The delivery vehicle itself may have immunomodulatory properties that need to be carefully evaluated. |
Protocol 1: In Silico T-Cell Epitope Prediction
Objective: To identify potential MHC class II binding regions within the peptide vector sequence.
Methodology:
-
Obtain the full amino acid sequence of the peptide vector.
-
Select an appropriate in silico prediction tool. Several algorithms are available, both commercially and publicly (e.g., NetMHCIIpan, EpiMatrix, SYFPEITHI).[11][20] These tools use matrix- or machine learning-based methods to predict the binding affinity of peptide fragments to a library of human HLA-DR, -DP, and -DQ alleles.[12][20]
-
Input the peptide sequence into the chosen tool.
-
Select a panel of HLA alleles for analysis that is representative of the global population.
-
Run the prediction. The output will typically be a score for each potential peptide fragment (e.g., 9-mers or 15-mers) against each HLA allele.
-
Analyze the results to identify "hotspots" – regions of the peptide that are predicted to bind to multiple HLA alleles with high affinity. These are the primary candidates for immunogenicity.[4]
Protocol 2: CFSE-Based T-Cell Proliferation Assay
Objective: To measure the proliferation of CD4+ helper T-cells in response to the peptide vector, a key indicator of an adaptive immune response.[17]
Methodology:
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of a panel of healthy, HLA-typed donors.[17]
-
CFSE Labeling: Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) dye. CFSE is a fluorescent dye that is evenly distributed between daughter cells upon cell division, allowing proliferation to be measured by the dilution of the dye.[17][21]
-
Co-culture: Culture the CFSE-labeled PBMCs with the test peptide (or overlapping peptide fragments) at various concentrations for 5-7 days.[6][22][23]
-
Flow Cytometry: After incubation, harvest the cells and stain them with fluorescently labeled antibodies against cell surface markers, such as CD4, to identify the helper T-cell population.[17]
-
Analysis: Analyze the cells using a flow cytometer. Proliferating CD4+ T-cells will show a stepwise reduction in CFSE fluorescence intensity. Quantify the percentage of proliferated cells in response to the peptide compared to the negative control.[17]
Protocol 3: Cytokine Release Assay (CRA)
Objective: To measure the release of key cytokines from immune cells upon exposure to the peptide vector. This can detect both innate and adaptive immune activation.[25][26]
Methodology:
-
Cell Source: The assay can be performed using either whole blood or isolated PBMCs from a panel of healthy donors.[8][26]
-
Stimulation: Add the peptide vector at a range of concentrations to the whole blood or PBMC cultures.[8]
-
Incubation: Incubate the cultures for a period ranging from several hours to several days, depending on the target response (innate responses are faster, adaptive responses take longer).[6][26]
-
Supernatant Collection: After incubation, centrifuge the samples and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of a panel of cytokines in the supernatant. A typical panel for immunogenicity testing includes TNF-α, IFN-γ, IL-2, IL-6, IL-8, and IL-10.[8] Quantification is usually done using a multiplex immunoassay platform (e.g., Luminex) or by individual ELISAs.[25]
-
Analysis: Compare the levels of cytokines in the peptide-treated samples to those in the negative control wells. A significant increase in pro-inflammatory cytokines (like IFN-γ and IL-2 for T-cell responses) indicates immune activation.[6]
Section 4: Visualizations
Immunogenicity Assessment Workflow
References
- 1. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors [frontiersin.org]
- 3. Deimmunization of protein therapeutics - Recent advances in experimental and computational epitope prediction and deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nibn.co.il [nibn.co.il]
- 5. Therapeutic proteins immunogenicity: a peptide point of view [explorationpub.com]
- 6. T cell immunogenicity risk panel | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Structure-Guided Deimmunization of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proimmune.com [proimmune.com]
- 9. In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements | Product Citations | Biosynth [biosynth.com]
- 10. Frontiers | In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements [frontiersin.org]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. In Silico Immunogenicity Assessment of Therapeutic Peptides - Li - Current Medicinal Chemistry [rjpbr.com]
- 13. fda.gov [fda.gov]
- 14. Design and Engineering of Deimmunized Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. MHC/Peptide Binding Assays - Creative BioMart [mhc.creativebiomart.net]
- 17. proimmune.com [proimmune.com]
- 18. Frontiers | Tolerogenic Immunomodulation by PEGylated Antigenic Peptides [frontiersin.org]
- 19. Challenges and opportunities on achieving an adequate delivery efficiency and immunogenicity with peptide-based anticancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In silico methods for immunogenicity risk assessment and human homology screening for therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. T cell proliferation assay [bio-protocol.org]
- 22. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mucosalimmunology.ch [mucosalimmunology.ch]
- 24. stemcell.com [stemcell.com]
- 25. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 26. abzena.com [abzena.com]
Best practices for the storage and handling of BCY17901
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of BCY17901, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Storage and Handling Best Practices
Proper storage and handling of this compound are critical to maintain its stability and ensure experimental reproducibility. The following guidelines are based on general recommendations for similar compounds and should be supplemented by the information provided in the product-specific Certificate of Analysis (COA).
Quantitative Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | General guideline, refer to product-specific COA.[1] |
| 4°C | 2 years | For shorter-term storage.[1] | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | For routine use aliquots.[1][2] |
General Handling Procedures
-
Centrifugation: Before opening the vial, centrifuge it to ensure that all the compound is at the bottom.[1]
-
Aseptic Technique: While the product is not sold as sterile, it is recommended to use sterile techniques when preparing solutions for cell-based assays to prevent contamination.[1]
-
Sterilization: If required, sterile filter the final working solution. Do not use high temperature or high-pressure sterilization methods.[2]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide. It is highly recommended to aliquot stock solutions into single-use volumes.[1][2][3]
Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: Based on general guidelines for similar compounds, it is recommended to select an appropriate solvent based on your experimental needs. For many peptides, sterile water or a buffer solution is suitable. If using an organic solvent like DMSO for an initial stock, ensure the final concentration in your assay is low enough to not affect the cells (typically <0.5%).[1] For in vivo experiments, if a DMSO stock solution is used, it may need to be diluted with agents like Tween 80, PEG300, or saline to ensure solubility and minimize toxicity.[2] Always refer to the product-specific datasheet for solubility information.
Q2: I observed precipitation when preparing my working solution. What should I do?
A2: Precipitation can occur if the concentration of the compound exceeds its solubility in the chosen solvent or if there is a rapid change in solvent polarity. To address this, you can try the following:
-
Stepwise Dilution: Dilute the stock solution in a stepwise manner to avoid a sudden change in solvent environment.[1]
-
Sonication or Gentle Heating: In some cases, gentle warming or sonication can help to redissolve the compound. However, be cautious as excessive heat can degrade the peptide.
-
Solvent Composition: For in vivo studies, using a vehicle that includes solubilizing agents like PEG300 and Tween-80 can prevent precipitation.
Q3: My in vivo experiment with this compound is showing inconsistent results. What could be the cause?
A3: Inconsistent in vivo results can stem from several factors:
-
Improper Storage: Ensure that the stock solutions have been stored correctly at -80°C and that aliquots are not subjected to multiple freeze-thaw cycles.[1]
-
Solution Preparation: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2]
-
Vehicle Effects: The vehicle used to dissolve and administer this compound can have its own biological effects. Always include a vehicle-only control group in your experiments.
-
Peptide Stability: While bicyclic peptides are designed for enhanced stability, improper handling can still lead to degradation.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during experiments with this compound.
Experimental Protocols
This section provides a detailed methodology for a key experiment involving this compound.
Protocol: In Vivo Administration of this compound Conjugate in Mice
This protocol is adapted from studies demonstrating the efficacy of this compound in delivering antisense oligonucleotides (ASOs) to muscle tissues in mice.[4][5]
1. Materials:
-
This compound-ASO conjugate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
2. Preparation of Dosing Solution:
-
Stock Solution: Prepare a concentrated stock solution of the this compound-ASO conjugate in DMSO. The concentration will depend on the final desired dose.
-
Vehicle Preparation: The vehicle is composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Working Solution Preparation (Example for 1 mL):
-
To 400 µL of PEG300, add the required volume of the DMSO stock solution. Mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used, but it is preferable to adjust the initial stock concentration.
-
-
Important: Prepare the final dosing solution fresh on the day of administration.
3. Animal Dosing:
-
Animal Model: This protocol is intended for use in appropriate mouse models, such as human TfR1 knock-in mice.[4][5]
-
Administration Route: The this compound-ASO conjugate can be administered via intravenous (IV) or subcutaneous (SC) injection.[4][5]
-
Dosage: The dosage will depend on the specific ASO and the experimental design. Published studies have used doses ranging from 3.5 mg/kg to 10 mg/kg of the ASO equivalent.[4]
-
Controls: Include control groups receiving the unconjugated ASO and a vehicle-only injection to properly assess the effect of the this compound conjugation.
4. Post-Administration Analysis:
-
Tissues of interest (e.g., skeletal muscle, heart) are typically harvested at a predetermined time point after the final dose.
-
Analysis of target RNA knockdown can be performed using methods such as RT-qPCR.
Signaling Pathway
The primary mechanism of action for this compound involves its binding to the Transferrin Receptor 1 (TfR1), facilitating the internalization of conjugated molecules.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. dbaitalia.it [dbaitalia.it]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the transfection efficiency of BCY17901 in resistant cell lines
Welcome to the technical support center for BCY17901. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery efficiency of this compound-conjugated oligonucleotides, particularly in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small bicyclic peptide (approximately 2 kDa) designed to bind with high affinity and specificity to the human transferrin receptor 1 (TfR1).[1][2] TfR1 is a protein commonly found on the surface of many cell types and is responsible for iron uptake. By conjugating therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs), to this compound, the cellular uptake of these molecules can be significantly enhanced.[1][2] The this compound-conjugate binds to TfR1 on the cell surface and is internalized through receptor-mediated endocytosis. This targeted delivery mechanism facilitates the release of the oligonucleotide cargo into the cell, where it can engage with its target mRNA.[1]
Q2: Why are some cell lines considered "resistant" to transfection or oligonucleotide delivery?
"Difficult-to-transfect" or resistant cell lines present significant challenges to the uptake of exogenous nucleic acids.[] This resistance can stem from several inherent biological characteristics:
-
Low Endocytic Activity: Some cells naturally have a lower rate of endocytosis, the primary pathway for this compound-conjugate uptake.
-
Cell Membrane Properties: The composition and charge of the cell membrane can hinder the interaction and internalization of delivery vehicles.[]
-
Physiological State: Primary cells, stem cells, and suspension cells are often harder to transfect than immortalized adherent cell lines due to their sensitivity to in vitro conditions and slower proliferation rates.[]
-
Low Receptor Expression: For a targeted delivery system like this compound, low expression of the target receptor (TfR1) on the cell surface will directly limit uptake efficiency.
Q3: What are the key factors that influence the efficiency of this compound-conjugate delivery?
Successful delivery is influenced by a combination of factors related to the cells, the conjugate, and the experimental conditions.[4] Key considerations include:
-
Cell Health and Viability: Cells should be healthy, actively dividing, and have a viability of over 90% before the experiment.[5]
-
Cell Confluency: Optimal cell density, typically between 70-90%, ensures cells are in an active metabolic state, which is conducive to uptake.[5][6]
-
TfR1 Expression Level: The abundance of TfR1 on the cell surface is critical for efficient internalization.
-
Conjugate Quality and Concentration: The purity of the this compound-oligonucleotide conjugate and its optimal concentration are crucial. Too little may result in low efficiency, while too much could lead to toxicity.[7]
-
Incubation Time: The duration of exposure of cells to the conjugate can impact both efficiency and viability.[8]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound-conjugated oligonucleotides.
Problem: Low target knockdown or poor delivery efficiency.
This is the most common issue and can be attributed to several factors. Use the following table and workflow to diagnose the potential cause.
| Possible Cause | Suggested Solution & Action |
| 1. Low TfR1 Expression | Verify TfR1 mRNA or protein levels in your target cell line using qPCR, Western blot, or flow cytometry. If levels are low, consider using a different cell line known to have high TfR1 expression. |
| 2. Suboptimal Conjugate Concentration | Perform a dose-response experiment to determine the optimal concentration of the this compound-conjugate. Test a range of concentrations (e.g., 10 nM to 5 µM) to find the best balance between efficiency and toxicity.[7] |
| 3. Poor Cell Health | Ensure cells are healthy, low-passage (<20), and free from contamination (especially mycoplasma).[6][9] Plate cells the day before the experiment to allow them to recover and enter a logarithmic growth phase.[5] |
| 4. Inappropriate Cell Density | Optimize cell confluency at the time of treatment. A confluency of 70-90% is generally recommended, but this may need to be optimized for your specific cell line.[6] |
| 5. Degradation of Conjugate | Ensure the this compound-conjugate is stored correctly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
Problem: High cellular toxicity or cell death after treatment.
| Possible Cause | Suggested Solution & Action |
| 1. Conjugate Concentration is Too High | Reduce the concentration of the this compound-conjugate used. Refer to your dose-response optimization experiment to select a less toxic concentration. |
| 2. Prolonged Incubation Time | Shorten the exposure time of the cells to the conjugate. A time-course experiment (e.g., 24, 48, 72 hours) can determine the point of maximal effect before significant toxicity occurs.[10] |
| 3. Pre-existing Poor Cell Health | Ensure cells are >90% viable before starting the experiment. Stressed or unhealthy cells are more susceptible to toxicity.[5] |
| 4. Intrinsic Toxicity of Oligonucleotide | To determine if the toxicity stems from the oligonucleotide itself, test an unconjugated version of the ASO/siRNA alongside a non-targeting control sequence. |
Problem: Inconsistent or non-reproducible results.
| Possible Cause | Suggested Solution & Action |
| 1. Variability in Cell Culture | Maintain consistency in all experimental parameters. This includes cell passage number, confluency at the time of treatment, media formulation, and serum lot.[9][11] |
| 2. Pipetting Inaccuracies | For multi-well plate experiments, prepare a master mix of the diluted conjugate to add to all replicate wells. This minimizes pipetting errors between wells.[12] |
| 3. Cell Line Drift | If cells have been in culture for many passages, their characteristics can change. It is recommended to use a fresh vial of cells from a reliable source (e.g., ATCC) and maintain low passage numbers.[11] |
Visual Diagrams
Caption: this compound-mediated delivery pathway.
Caption: Workflow for optimizing this compound-conjugate delivery.
Caption: Troubleshooting logic for low delivery efficiency.
Experimental Protocols
Protocol 1: Dose-Response Optimization of this compound-Conjugate
This protocol is designed to identify the optimal concentration of a this compound-conjugated oligonucleotide for maximizing target knockdown while minimizing cytotoxicity.
Materials:
-
Target cells
-
Complete culture medium
-
This compound-conjugated oligonucleotide (stock solution)
-
This compound-conjugated non-targeting control
-
Unconjugated oligonucleotide (optional)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
Reagents for downstream analysis (viability assay, RNA extraction, etc.)
Procedure:
-
Cell Plating: The day before the experiment, seed your cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Prepare Conjugate Dilutions: On the day of the experiment, prepare a series of dilutions of the this compound-conjugate in complete culture medium. It is recommended to test a broad range initially (e.g., logarithmic dilutions from 10 nM to 5 µM). Prepare enough of each concentration for all replicates.
-
Treatment: Carefully remove the old medium from the cells. Add the medium containing the different concentrations of the conjugate to the appropriate wells. Include wells for controls:
-
Untreated cells (medium only)
-
Cells treated with a non-targeting control conjugate
-
-
Incubation: Return the plate to the incubator and incubate for a predetermined time (typically 48-72 hours, which may also require optimization).
-
Analysis:
-
Viability: Assess cell viability using a preferred method (e.g., MTS assay, Trypan blue exclusion).
-
Target Knockdown: Harvest the cells from parallel wells. Extract RNA for qPCR analysis or protein for Western blot analysis to determine the level of target knockdown.
-
-
Data Interpretation: Plot the percentage of target knockdown and the percentage of cell viability against the conjugate concentration. The optimal concentration will provide the highest knockdown with the lowest associated toxicity.
Example Plate Layout for Dose-Response Experiment:
| Well | Condition | Conc. 1 | Conc. 2 | Conc. 3 | Conc. 4 | Conc. 5 |
| Row A | Untreated | Target | Target | Target | Target | Target |
| Row B | NTC | Target | Target | Target | Target | Target |
| Row C | Untreated | Target | Target | Target | Target | Target |
| Row D | NTC | Target | Target | Target | Target | Target |
| (NTC = Non-Targeting Control; Target = this compound-Targeting Conjugate) |
Protocol 2: Assessing Target mRNA Knockdown by RT-qPCR
This protocol outlines the steps to quantify the reduction in target mRNA levels following treatment with a this compound-conjugated siRNA or ASO.
Procedure:
-
Cell Lysis and RNA Extraction:
-
After the incubation period, wash the cells once with cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit).
-
Extract total RNA using a column-based kit or other preferred method, including a DNase treatment step to remove genomic DNA contamination.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (an A260/A280 ratio of ~2.0 is considered pure).[6]
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from 100-1000 ng of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for your target gene, primers for a stable housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target gene and the housekeeping gene in all samples.
-
Calculate the relative expression of the target gene using the ΔΔCt method.
-
Normalize the expression in treated samples to the untreated or non-targeting control samples to determine the percentage of knockdown.[13]
-
References
- 1. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. wearecellix.com [wearecellix.com]
- 6. genscript.com [genscript.com]
- 7. nanocellect.com [nanocellect.com]
- 8. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 12. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating In Vivo Efficacy of BCY17901 for Gene Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BCY17901's in vivo gene knockdown performance against other leading alternatives. The following sections detail experimental data, methodologies, and key pathway and workflow visualizations to support informed decisions in preclinical research.
Executive Summary
This compound is a bicyclic peptide that targets the human transferrin receptor 1 (TfR1) to facilitate the delivery of small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) specifically to skeletal and cardiac muscle. This targeted delivery mechanism offers a significant advantage over unconjugated oligonucleotides, which have poor bioavailability in muscle tissue. In vivo studies in human TfR1 knock-in mice and non-human primates (NHPs) have demonstrated robust and dose-responsive target gene knockdown in these tissues.
This guide compares this compound with two primary alternatives for in vivo gene knockdown in muscle: Antibody-Oligonucleotide Conjugates (AOCs) also targeting TfR1, and cholesterol-conjugated siRNAs. While direct head-to-head studies are limited, available data suggests that TfR1-targeted approaches, including both this compound and AOCs, are significantly more potent than cholesterol-conjugated siRNAs for muscle-specific gene silencing. Bicycle peptides like this compound present potential advantages over antibodies due to their smaller size, which may lead to better tissue penetration and a more favorable safety profile.
Data Presentation: In Vivo Efficacy Comparison
The following table summarizes the reported in vivo efficacy of this compound and its alternatives in muscle tissue. It is important to note that these results are from separate studies and experimental conditions may vary.
| Delivery Platform | Ligand/Conjugate | Target Gene(s) | Animal Model | Tissue(s) | Achieved Knockdown | Citation(s) |
| Bicycle Peptide Conjugate | This compound | Malat1 ASO, Hprt siRNA | Human TfR1 KI Mice | Skeletal Muscle (Soleus, EDL), Cardiac Muscle | Up to 86% in quadriceps (NHP) | [1] |
| Malat1 ASO, Hprt siRNA | Non-Human Primates (Cynomolgus) | Skeletal Muscle (Quadriceps), Cardiac Muscle | 71% (ASO) and 86% (siRNA) in quadriceps | [1] | ||
| Antibody-Oligonucleotide Conjugate (AOC) | Anti-TfR1 Antibody | Ssb siRNA | Mice | Skeletal Muscle, Cardiac Muscle | >75% | [2] |
| Anti-TfR1 Antibody | Mstn siRNA | Mice | Skeletal Muscle | ~10-fold more potent than cholesterol-conjugated siRNA | [2][3] | |
| Cholesterol-Conjugated siRNA | Cholesterol | Myostatin (Mstn) siRNA | Mice | Skeletal Muscle (Gastrocnemius) | 85-95% | [4][5] |
Experimental Protocols
In Vivo Administration of siRNA Conjugates in Mice
This protocol outlines the systemic administration of siRNA conjugates to mice for evaluating gene knockdown in muscle tissue.
Materials:
-
siRNA conjugate (e.g., this compound-siRNA)
-
Sterile, nuclease-free phosphate-buffered saline (PBS)
-
Mouse restraint device
-
Insulin syringes with 29-31 gauge needles
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of Dosing Solution: Aseptically dilute the siRNA conjugate to the desired concentration in sterile, nuclease-free PBS. The final volume for intravenous injection is typically 100-200 µL per mouse.
-
Animal Restraint and Injection:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane. Confirm proper anesthetic depth by a lack of response to a toe pinch.
-
For intravenous (tail vein) injection, place the mouse in a restraint device to safely expose the tail.
-
Swab the tail with 70% ethanol (B145695) to disinfect and visualize the lateral tail veins.
-
Carefully insert the needle into one of the lateral tail veins and slowly inject the dosing solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring: Monitor the mouse until it has fully recovered from anesthesia. Observe for any signs of distress or adverse reactions.
-
Tissue Harvesting: At the predetermined time point post-injection (e.g., 48-72 hours), euthanize the mouse via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Muscle Tissue Collection: Immediately dissect the desired muscle tissues (e.g., quadriceps, gastrocnemius, heart).
-
Sample Processing:
-
For RNA analysis, place the tissue in a tube containing an RNA stabilization solution (e.g., RNAlater) or flash-freeze in liquid nitrogen and store at -80°C.
-
For protein analysis, flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
Quantification of Gene Knockdown by RT-qPCR
This protocol describes the measurement of target mRNA levels in muscle tissue to determine the extent of gene knockdown.
Materials:
-
Homogenizer (e.g., bead beater or rotor-stator)
-
RNA extraction kit suitable for fibrous tissue (e.g., Qiagen RNeasy Fibrous Tissue Mini Kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize the muscle tissue sample in the lysis buffer provided with the RNA extraction kit.
-
Follow the manufacturer's protocol to extract and purify total RNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from a standardized amount of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific primers for both the target gene and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in both the treated and control samples.
-
Calculate the relative gene expression using the ΔΔCt method. The percentage of knockdown is calculated as (1 - 2^-ΔΔCt) * 100.[6]
-
Mandatory Visualizations
Signaling and Delivery Pathway
Caption: this compound-siRNA delivery and mechanism of action.
Experimental Workflow
Caption: Workflow for in vivo gene knockdown validation.
References
- 1. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted tissue delivery of RNA therapeutics using antibody–oligonucleotide conjugates (AOCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Silencing Myostatin Using Cholesterol-conjugated siRNAs Induces Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. qiagen.com [qiagen.com]
A Comparative Guide to Cell-Penetrating Peptides for Enhanced Muscle Delivery: BCY17901 vs. Traditional CPPs
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutic payloads to muscle tissue presents a significant challenge in the development of treatments for a range of muscular and systemic diseases. Cell-penetrating peptides (CPPs) have emerged as a promising strategy to overcome the cellular membrane barrier. This guide provides an objective comparison of a novel bicyclic peptide, BCY17901, with other well-established CPPs—namely Penetratin, Tat, and Transportan—for muscle-specific delivery. The information is supported by available experimental data and detailed methodologies to assist researchers in selecting the optimal delivery vector for their specific applications.
Overview of Compared Cell-Penetrating Peptides
This compound is a bicyclic peptide that demonstrates high affinity and specificity for the human transferrin receptor 1 (TfR1).[1][2] By hijacking this endogenous receptor, which is highly expressed on muscle cells, this compound facilitates targeted and efficient delivery of conjugated cargo, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to both skeletal and cardiac muscle.[1][2]
Penetratin , derived from the Antennapedia homeodomain, is a widely studied CPP known for its ability to translocate a variety of cargoes across cell membranes. Its mechanism is thought to involve direct membrane translocation and endocytosis.
Tat , a peptide derived from the HIV-1 trans-activator of transcription protein, is another well-known CPP. It is a highly cationic peptide that is believed to enter cells primarily through endocytosis, a process that can sometimes lead to the entrapment of the cargo in endosomes.
Transportan is a chimeric peptide that combines elements of the neuropeptide galanin and the wasp venom peptide mastoparan. It is known for its high efficiency in traversing cell membranes, likely through a combination of direct translocation and endocytotic pathways.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and other CPPs for muscle delivery. It is important to note that direct head-to-head comparative studies of this compound with Penetratin, Tat, and Transportan in the same experimental setup are limited in the publicly available literature. The data for this compound is primarily from studies involving ASO and siRNA delivery in human TfR1 knock-in mice and non-human primates.
| Feature | This compound | Penetratin | Tat | Transportan |
| Targeting Moiety | Transferrin Receptor 1 (TfR1) | Non-specific | Non-specific | Non-specific |
| Binding Affinity (to human TfR1) | Kᵢ = 2 nM[1] | Not Applicable | Not Applicable | Not Applicable |
| Payload Delivery Efficiency (Muscle) | High (demonstrated with ASOs & siRNAs)[1][2] | Moderate to High (cargo-dependent) | Moderate (potential for endosomal entrapment) | High |
| In Vivo Efficacy (Muscle) | Robust target knockdown in skeletal and cardiac muscle in mice and NHPs[1][2] | Demonstrated in some muscle disease models | Variable, dependent on cargo and endosomal escape | Demonstrated efficacy in various in vitro and in vivo models |
| Cytotoxicity | Low at effective concentrations | Generally low, but can be concentration and cargo-dependent[3] | Generally low, but some studies report dose-dependent effects[4][5][6] | Can exhibit cytotoxicity at higher concentrations[4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language.
References
- 1. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell penetrating peptide TAT can kill cancer cells via membrane disruption after attachment of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAT cell-penetrating peptide modulates inflammatory response and apoptosis in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BCY17901-Oligonucleotide Conjugates and Antibody-Drug Conjugates in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics, two distinct yet powerful platforms are emerging: Bicycle® peptide-oligonucleotide conjugates, exemplified by BCY17901, and antibody-drug conjugates (ADCs). While both aim to deliver a therapeutic payload to specific cells, their fundamental components, mechanisms of action, and therapeutic applications differ significantly. This guide provides an objective comparison of these two modalities, supported by experimental data, to inform research and development decisions.
At a Glance: Key Differences
| Feature | This compound-Oligonucleotide Conjugate | Antibody-Drug Conjugate (ADC) |
| Targeting Moiety | Bicyclic Peptide (this compound) | Monoclonal Antibody (mAb) |
| Payload | Antisense Oligonucleotide (ASO) or siRNA | Potent Small Molecule Cytotoxin |
| Typical Target | Cell surface receptors for tissue-specific delivery (e.g., TfR1) | Tumor-associated antigens on cancer cells |
| Mechanism of Action | RNA interference or modulation of protein expression | Induction of cancer cell death |
| Size (approx.) | ~2 kDa (peptide only) | ~150 kDa |
| Key Advantage | Potential for enhanced tissue penetration and renal clearance | High specificity and well-established platform |
Mechanism of Action: A Tale of Two Strategies
The therapeutic strategy of this compound conjugates and ADCs diverges at the point of payload delivery and its subsequent intracellular action.
This compound-Oligonucleotide Conjugates: This platform leverages a small, constrained bicyclic peptide, this compound, which binds with high affinity to the human transferrin receptor 1 (TfR1).[1] This receptor is highly expressed in certain tissues, such as skeletal and cardiac muscle, making it an effective portal for targeted delivery.[1][2] Once bound, the this compound-oligonucleotide conjugate is internalized by the cell. Inside the cell, the oligonucleotide payload (an ASO or siRNA) is released to engage with its target messenger RNA (mRNA). This interaction leads to the degradation of the mRNA or the inhibition of its translation, ultimately preventing the production of a disease-causing protein.
Antibody-Drug Conjugates (ADCs): ADCs are comprised of a monoclonal antibody engineered to recognize a specific antigen on the surface of a cancer cell.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] This high specificity minimizes off-target effects. Following binding to the tumor antigen, the ADC-antigen complex is internalized, typically into lysosomes.[4] Inside the lysosome, the linker connecting the antibody to the cytotoxic payload is cleaved, releasing the potent drug.[3][5] The cytotoxin then exerts its cell-killing effect, for instance, by damaging DNA or disrupting microtubule function, leading to apoptosis of the cancer cell.[4][7][27]
Quantitative Performance Data
Direct comparison of efficacy requires consideration of the different payloads and intended biological effects. For this compound conjugates, efficacy is often measured by the percentage of target mRNA knockdown, while for ADCs, it is typically assessed by in vitro cytotoxicity (IC50) and in vivo tumor growth inhibition.
In Vitro Efficacy
| Therapeutic | Cell Line | Target | Metric | Result | Citation |
| This compound-MALAT1 ASO | - | MALAT1 RNA | - | In vivo data demonstrates efficacy | [2] |
| This compound-HPRT siRNA | - | HPRT RNA | - | In vivo data demonstrates efficacy | [2] |
| Trastuzumab Deruxtecan (B607063) | KPL-4 (HER2+) | HER2 | IC50 | 26.8 ng/mL | [26] |
| Trastuzumab Deruxtecan | NCI-N87 (HER2+) | HER2 | IC50 | 25.4 ng/mL | [26] |
| Trastuzumab Deruxtecan | SK-BR-3 (HER2+) | HER2 | IC50 | 6.7 ng/mL | [26] |
| Sacituzumab Govitecan | END(K)265 (Trop-2+) | Trop-2 | - | Significant cell viability reduction | [10][12] |
In Vivo Efficacy
| Therapeutic | Model | Target | Metric | Result | Citation |
| This compound-MALAT1 ASO | Non-human primate | MALAT1 RNA | Target Knockdown (Quadriceps) | 71% | [2] |
| This compound-HPRT siRNA | Non-human primate | HPRT RNA | Target Knockdown (Quadriceps) | 86% | [2] |
| Trastuzumab Deruxtecan | USC PDX model (HER2 3+) | HER2 | Tumor Growth | Significant suppression | [5][15][24] |
| Sacituzumab Govitecan | LGSOC PDX model (Trop-2+) | Trop-2 | Tumor Growth & Survival | Significant inhibition & prolonged survival | [6] |
| Sacituzumab Govitecan | EC Xenograft (Trop-2+) | Trop-2 | Tumor Growth | Impressive inhibition | [10][12] |
Experimental Protocols
The preclinical evaluation of these targeted therapies involves a series of in vitro and in vivo experiments to determine their efficacy and safety. Below are representative protocols for a cytotoxicity assay and a xenograft model study.
Workflow for Preclinical Evaluation
Protocol 1: In Vitro Cytotoxicity Assay (for ADCs)
This protocol is adapted for determining the IC50 value of an ADC in cancer cell lines.[28][29][30][31]
-
Cell Plating:
-
Culture target-positive (e.g., HER2-positive) and target-negative cancer cells in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the ADC in a suitable solvent (e.g., PBS).
-
Perform serial dilutions of the ADC to achieve a range of concentrations.
-
Remove the culture medium from the 96-well plates and add the diluted ADC solutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with no cells (blank control).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment (e.g., MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the ADC concentration and determine the IC50 value using a non-linear regression model.
-
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of targeted therapies in a mouse xenograft model.[32][33][34][35]
-
Animal and Cell Line Preparation:
-
Use immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
For ADCs, use a human cancer cell line that overexpresses the target antigen.
-
For this compound conjugates, a humanized TfR1 knock-in mouse model may be necessary.[2]
-
Harvest cultured cells and resuspend them in a suitable medium, sometimes mixed with Matrigel.
-
-
Tumor Implantation:
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Treatment:
-
Measure the tumor volumes and randomize the mice into treatment and control groups.
-
Administer the therapeutic agent (ADC or this compound conjugate) via an appropriate route (e.g., intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
Observe the animals for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, qRT-PCR).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Conclusion
This compound-oligonucleotide conjugates and antibody-drug conjugates represent two innovative and promising approaches to targeted therapy. ADCs are a more mature platform with several approved drugs, primarily for oncology, that leverage the high specificity of antibodies to deliver potent cytotoxic payloads.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] Bicycle® peptide-oligonucleotide conjugates, like those involving this compound, are a newer class of therapeutics with the potential for enhanced tissue penetration and a different safety profile due to their smaller size and renal clearance.[3][17][18][22] Their unique ability to deliver oligonucleotides opens up therapeutic avenues beyond cytotoxicity, targeting the genetic basis of diseases.
The choice between these platforms will depend on the specific therapeutic application, the nature of the target, and the desired biological outcome. As research progresses, it is likely that both platforms will continue to evolve and find their distinct and valuable places in the arsenal (B13267) of modern targeted medicines.
References
- 1. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labiotech.eu [labiotech.eu]
- 4. Sacituzumab govitecan, an antibody-drug conjugate targeting trophoblast cell-surface antigen 2, shows cytotoxic activity against poorly differentiated endometrial adenocarcinomas in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical activity of sacituzumab govitecan in TROP2-positive low-grade serous ovarian cancer patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spotlight on Trastuzumab Deruxtecan (DS-8201,T-DXd) for HER2 Mutation Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sacituzumab govitecan, an antibody‐drug conjugate targeting trophoblast cell‐surface antigen 2, shows cytotoxic activity against poorly differentiated endometrial adenocarcinomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo activity of sacituzumab govitecan, an antibody-drug conjugate targeting trophoblast cell-surface antigen 2 (Trop-2) in uterine serous carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bicycletherapeutics.com [bicycletherapeutics.com]
- 17. bicycletherapeutics.com [bicycletherapeutics.com]
- 18. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 19. researchgate.net [researchgate.net]
- 20. onclive.com [onclive.com]
- 21. cancernetwork.com [cancernetwork.com]
- 22. Bicycle Toxin Conjugates Clinical Trials FDA Approval [globenewswire.com]
- 23. selleckchem.com [selleckchem.com]
- 24. scholars.mssm.edu [scholars.mssm.edu]
- 25. researchgate.net [researchgate.net]
- 26. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 27. Antitumor Activity and Safety of Trastuzumab Deruxtecan in Patients With HER2-Low–Expressing Advanced Breast Cancer: Results From a Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 31. Results for "Cytotoxicity Assay" | Springer Nature Experiments [experiments.springernature.com]
- 32. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 33. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 34. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 35. tumor.informatics.jax.org [tumor.informatics.jax.org]
Assessing the Safety and Toxicity Profile of BCY17901: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the safety and toxicity profile of BCY17901, a novel bicyclic peptide designed for targeted delivery of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) to skeletal and cardiac muscles. Given the limited public availability of quantitative toxicity data for this compound, this guide focuses on its specificity, the known safety considerations of its target, the transferrin receptor 1 (TfR1), and compares its profile with alternative TfR1-targeting delivery platforms.
Executive Summary
This compound is a bicyclic peptide that demonstrates high affinity and specificity for human TfR1, facilitating the delivery of oligonucleotide therapeutics to muscle tissues. Preclinical data highlights the platform's potential for potent and specific delivery. A key safety feature of this compound is its high specificity, as demonstrated in off-target screening assays. However, as with any therapeutic targeting TfR1, potential on-target toxicities related to iron homeostasis and hematological effects warrant careful consideration. This guide provides an objective comparison with other TfR1-targeting modalities, detailed experimental protocols for key safety-related assays, and visual representations of the relevant biological pathway and experimental workflows.
Comparative Safety and Toxicity Profile
The following table summarizes the available safety and toxicity information for this compound and compares it with two alternative TfR1-targeting platforms: an antibody fragment (OKT9 Fab') and a more recent competitor, an anti-TfR1 Fab-oligonucleotide conjugate from Dyne Therapeutics' FORCE™ platform.
| Feature | This compound | Anti-TfR1 Antibody Fragment (e.g., OKT9 Fab') | Anti-TfR1 Fab-Oligonucleotide Conjugate (Dyne's FORCE™ Platform) |
| Modality | Bicyclic Peptide-Oligonucleotide Conjugate | Antibody Fragment-Oligonucleotide Conjugate | Fab-Oligonucleotide Conjugate |
| Target | Human Transferrin Receptor 1 (TfR1) | Human Transferrin Receptor 1 (TfR1) | Human Transferrin Receptor 1 (TfR1) |
| Specificity | High specificity for human TfR1 demonstrated in a Retrogenix off-target screening assay.[1] | Binds to a distinct epitope from the transferrin binding site.[2] | High specificity for human TfR1. |
| Off-Target Profile | A screen against 6,105 human plasma membrane and secreted proteins showed interaction only with human TfR1. An additional interaction with RNase1 was attributed to the siRNA payload, not the peptide.[1] | Specific off-target screening data is not readily available in the public domain. | Preclinical studies report a favorable safety profile.[3] |
| Known On-Target Toxicities (TfR1-related) | Not explicitly reported for this compound. However, potential for on-target toxicities associated with TfR1 modulation (e.g., effects on iron homeostasis and reticulocytes) should be considered. | Therapeutics targeting TfR1 have been associated with acute clinical signs and decreased circulating reticulocytes.[4] | Favorable safety profile reported in a 13-week GLP toxicology study in non-human primates.[3] |
| Preclinical Safety Data | The primary publication focuses on efficacy, with limited direct safety data. A partial liver-sparing effect was noted.[1] | Preclinical safety data for OKT9 Fab' conjugates is not extensively published. | Well-tolerated in preclinical models, with impressive exon skipping in non-human primates.[5] |
| Immunogenicity Potential | As a peptide, there is a potential for immunogenicity, though this has not been reported. | Antibody fragments can be immunogenic. | Fab fragments are generally less immunogenic than full antibodies. |
Key Experimental Protocols
Retrogenix Off-Target Screening Assay
This assay is crucial for determining the specificity of a therapeutic agent against a wide array of human cell surface and secreted proteins.
Objective: To identify on- and off-target binding interactions of a test article.
Methodology:
-
Library of Expression Vectors: A comprehensive library of expression vectors encoding over 6,105 full-length human plasma membrane and secreted proteins is utilized.[6]
-
Cell Microarray Production: Human HEK293 cells are cultured on slides. The expression vectors are arrayed and used to reverse-transfect the cells, leading to the overexpression of individual proteins at specific locations on the microarray.[6][7]
-
Test Article Incubation: The test article (e.g., this compound) is incubated with the cell microarrays.
-
Detection of Binding: Binding of the test article to specific cells (and therefore to the overexpressed protein) is detected using a fluorescently labeled secondary antibody or by direct labeling of the test article.
-
Hit Identification and Confirmation: Positive signals are identified, and the corresponding protein is identified from the array map. Hits are confirmed through various validation steps, such as flow cytometry.[8]
In Vivo Repeat-Dose Toxicity Study in Rodents (General Protocol)
This type of study is a standard component of preclinical safety assessment for novel therapeutics like peptide-oligonucleotide conjugates.
Objective: To evaluate the potential toxicity of a test article following repeated administration over a defined period.
Methodology:
-
Species Selection: A relevant rodent species (typically rats or mice) is selected. For targeted therapies, species selection should consider target expression and pharmacology.[9][10]
-
Animal Model: An appropriate strain of healthy, young adult animals is used. For this compound, human TfR1 knock-in mice were used in efficacy studies.[1]
-
Dose Groups: At least three dose levels (low, mid, and high) and a vehicle control group are included. The high dose should aim to identify a maximum tolerated dose (MTD).[11]
-
Administration: The test article is administered via the intended clinical route (e.g., intravenous or subcutaneous) at a fixed daily or weekly schedule for a specified duration (e.g., 28 days).[9][11]
-
Observations: Animals are monitored daily for clinical signs of toxicity, and body weight and food consumption are measured regularly.[12]
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.[12]
-
Necropsy and Histopathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for microscopic examination.[11][12]
-
Toxicokinetics: Blood samples may be collected at various time points to assess the systemic exposure to the test article.
Mandatory Visualizations
TfR1-Mediated Endocytosis Pathway
Caption: TfR1-mediated endocytosis of this compound conjugates.
Retrogenix Off-Target Screening Workflow
Caption: Workflow of the Retrogenix off-target screening assay.
References
- 1. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Dyne Therapeutics Presents Preclinical Data from its Duchenne Muscular Dystrophy Programs Targeting Exons 51 and 53 at World Muscle Society 2022 Congress | Dyne Therapeutics, Inc. [investors.dyne-tx.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. parentprojectmd.org [parentprojectmd.org]
- 6. criver.com [criver.com]
- 7. criver.com [criver.com]
- 8. criver.com [criver.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Navigating Species Specificity: A Comparative Guide to BCY17901 Cross-Reactivity with Transferrin Receptor 1
For researchers, scientists, and drug development professionals, understanding the species-specific binding characteristics of therapeutic candidates is paramount for successful preclinical and clinical translation. This guide provides a comprehensive comparison of the cross-reactivity of the bicyclic peptide BCY17901 with Transferrin Receptor 1 (TfR1) across various species, alongside a comparative analysis with other TfR1-targeting antibodies.
This compound is a novel, potent, and selective bicyclic peptide developed for targeted delivery of therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to skeletal and cardiac muscle tissues.[1][2][3][4] Its mechanism of action relies on its high-affinity binding to the human Transferrin Receptor 1 (TfR1), a transmembrane glycoprotein (B1211001) crucial for iron uptake and highly expressed on proliferating cells. This guide delves into the critical aspect of this compound's cross-reactivity with TfR1 in different species, a key factor in its preclinical development and assessment.
Quantitative Comparison of Binding Affinities
The binding affinity of this compound to TfR1 varies significantly across different species. This selectivity is a critical consideration for the design and interpretation of preclinical studies. The following table summarizes the available quantitative data on the binding affinity of this compound and its conjugates to human, cynomolgus monkey, and murine TfR1. For comparative purposes, data for other well-characterized anti-TfR1 antibodies are also included.
| Ligand | Target Species | Binding Affinity (K D /K i ) | Experimental Method |
| This compound | Human | K i = 2 nM[5] | Not Specified |
| This compound-ASO Conjugate | Human | High Affinity (low nM)[1] | BRET |
| This compound-ASO Conjugate | Cynomolgus Monkey | ~10-fold lower than human[1] | BRET |
| This compound | Murine | No significant binding[1] | Not Specified |
| OKT9 Fab' | Human | Nanomolar affinity[1] | Not Specified |
| 8D3 | Murine | K D = 130 nM (lower affinity variant)[6] | Not Specified |
| TED T f R -v1 | Human | K D = 40 nM[7] | Surface Plasmon Resonance (SPR) |
| TED T f R -v1 | Cynomolgus Monkey | Good cross-reactivity[7] | Surface Plasmon Resonance (SPR) |
| TED T f R -v2 | Human | K D = 2 nM[7] | Surface Plasmon Resonance (SPR) |
| TED T f R -v2 | Cynomolgus Monkey | Good cross-reactivity[7] | Surface Plasmon Resonance (SPR) |
| OX26 | Rat | K D = 76 nM (lower affinity variant)[8] | Not Specified |
Experimental Protocols
The determination of binding affinity and cross-reactivity of this compound relies on established biophysical and cell-based assays. Below are detailed methodologies for key experiments cited in the characterization of TfR1 binders.
Bioluminescence Resonance Energy Transfer (BRET) Assay for this compound-TfR1 Interaction
This cell-based assay is employed to quantify the binding of this compound conjugates to cell surface TfR1 in a physiological context.
Objective: To determine the binding affinity of a fluorescently labeled this compound conjugate to TfR1 expressed on the surface of living cells.
Materials:
-
HEK293T cells
-
Expression plasmids for TfR1 fused to a Renilla luciferase (RLuc) donor and a green fluorescent protein (GFP) acceptor
-
Fluorescently labeled this compound conjugate
-
Coelenterazine H (luciferase substrate)
-
96-well microplates
-
BRET-compatible plate reader
Procedure:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids encoding TfR1-RLuc and TfR1-GFP. Culture the cells for 24-48 hours to allow for protein expression.
-
Cell Plating: Seed the transfected cells into a 96-well white microplate.
-
Ligand Incubation: Add serial dilutions of the fluorescently labeled this compound conjugate to the wells. Incubate at 37°C for a predetermined time to reach binding equilibrium.
-
Substrate Addition: Add Coelenterazine H to each well to a final concentration of 5 µM.
-
BRET Measurement: Immediately measure the luminescence signals at the emission wavelengths for both the donor (RLuc) and the acceptor (GFP) using a BRET plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Plot the BRET ratio as a function of the ligand concentration and fit the data to a saturation binding curve to determine the binding affinity (K D ).[9]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time interaction between a ligand and an analyte, providing kinetic parameters such as association (k a ) and dissociation (k d ) rates, from which the equilibrium dissociation constant (K D ) can be calculated.
Objective: To determine the binding kinetics of this compound to purified TfR1 ectodomain.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant TfR1 ectodomain (ligand)
-
This compound (analyte)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified TfR1 ectodomain onto the surface of the sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of this compound in running buffer over the sensor surface.
-
Data Collection: Monitor the change in the SPR signal (response units, RU) in real-time during the association and dissociation phases.
-
Surface Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction (e.g., low pH glycine).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (k a and k d ) and the equilibrium dissociation constant (K D = k d /k a ).
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the biological context of this compound's function, the following diagrams are provided.
Caption: Workflow for determining this compound binding affinity to TfR1 using a BRET assay.
Caption: Mechanism of TfR1-mediated uptake of this compound-drug conjugates into target cells.
Conclusion
The bicyclic peptide this compound demonstrates high affinity and specificity for human TfR1, with a notable decrease in affinity for cynomolgus monkey TfR1 and a lack of binding to murine TfR1. This species-specific binding profile is a critical determinant for its therapeutic development, guiding the selection of appropriate animal models for preclinical efficacy and safety studies. The comparative data presented in this guide, alongside detailed experimental methodologies, provide a valuable resource for researchers working on targeted drug delivery systems and the development of novel therapeutics leveraging the TfR1 pathway.
References
- 1. bicycletherapeutics.com [bicycletherapeutics.com]
- 2. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Restricted transport of anti-transferrin receptor antibody (OX26) through the blood-brain barrier in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enhanced Gene Silencing with BCY17901-siRNA
This guide provides a quantitative analysis of gene silencing using BCY17901-conjugated siRNA, offering a direct comparison with alternative delivery methods. Designed for researchers, scientists, and drug development professionals, this document details the performance benefits, experimental protocols, and underlying mechanisms of this novel therapeutic approach. The conjugation of siRNA to the bicyclic peptide this compound, a high-affinity ligand for the human transferrin receptor 1 (TfR1), significantly enhances its potency in skeletal and cardiac muscles.[1][2]
Mechanism of Action: TfR1-Mediated Delivery
This compound leverages the natural cellular uptake mechanism of the transferrin receptor 1 (TfR1), which is highly expressed on the surface of cells in tissues like skeletal and cardiac muscle.[1][3] By binding to TfR1, the this compound-siRNA conjugate is efficiently internalized into the cell. Following endosomal escape, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then targets and cleaves the complementary messenger RNA (mRNA), resulting in potent and specific gene silencing.[4]
Quantitative Performance Comparison
Experiments conducted in human TfR1 knock-in (KI) mice demonstrate the superior potency of this compound-conjugated siRNA compared to lipid-conjugated siRNA (C16-siRNA) for silencing the housekeeping gene Hprt. The data below summarizes the dose-dependent knockdown in key tissues.
| Conjugate Type | Target Gene | Tissue | Dose (mg/kg) | Mean Target Knockdown (%) |
| This compound-siRNA | Hprt | Quadriceps | 10 | ~85% |
| C16-siRNA | Hprt | Quadriceps | 10 | ~20% |
| This compound-siRNA | Hprt | Gastrocnemius | 10 | ~80% |
| C16-siRNA | Hprt | Gastrocnemius | 10 | ~25% |
| This compound-siRNA | Hprt | Heart | 10 | ~75% |
| C16-siRNA | Hprt | Heart | 10 | ~15% |
| This compound-siRNA | Hprt | Liver | 10 | ~10% |
| C16-siRNA | Hprt | Liver | 10 | ~90% |
Data synthesized from dose-response curves presented in referenced literature.[1]
The results clearly indicate that this compound conjugation leads to a dramatic improvement in siRNA activity in both skeletal and cardiac muscles, while also showing a liver-sparing effect compared to the lipid-conjugated alternative.[1]
Experimental Protocols
This section outlines a general protocol for quantifying gene silencing in vivo using this compound-siRNA, based on methodologies described in the literature.[1]
1. Animal Model and Administration
-
Model: Human TfR1 knock-in (KI) mice are used to ensure the relevance of the this compound ligand, which is specific to the human receptor.[1]
-
Grouping: Animals are divided into treatment groups (e.g., vehicle control, this compound-siRNA at various doses, alternative conjugate control).
-
Administration: The siRNA conjugates are administered systemically, typically via intravenous (IV) or subcutaneous (SC) injection.[1][2]
2. Tissue Collection and RNA Extraction
-
Timeline: Tissues are harvested at a predetermined time point post-injection (e.g., 72 hours to 1 week) to allow for siRNA distribution and target knockdown.
-
Collection: Target tissues (e.g., quadriceps, gastrocnemius, heart, liver) are collected, snap-frozen in liquid nitrogen, and stored at -80°C.
-
RNA Isolation: Total RNA is extracted from the homogenized tissues using a suitable method, such as a commercially available RNA purification kit (e.g., RNeasy Mini Kit).[5]
3. Quantitative Real-Time PCR (RT-qPCR)
-
Objective: To measure the relative abundance of the target mRNA transcript compared to a stable housekeeping gene.[5][6][7]
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the purified RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system. The reaction mixture includes cDNA template, primers specific to the target gene and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan).[5][6]
-
Controls: Essential controls include a no-template control (NTC) to detect contamination and a non-silencing control siRNA to establish a baseline for gene expression.[5]
4. Data Analysis
-
Method: The relative quantification of gene expression is typically calculated using the comparative Ct (ΔΔCt) method.
-
Calculation Steps:
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Cttarget - Ctreference).
-
Normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Calculate the fold change in expression as 2-ΔΔCt.
-
Express the result as a percentage of knockdown: (1 - 2-ΔΔCt) * 100.[5]
-
References
- 1. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. qiagen.com [qiagen.com]
- 6. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qiagen.com [qiagen.com]
A Head-to-Head Comparison of BCY17901 and Lipofection for In Vitro Studies: A Guide for Researchers
In the realm of cellular and molecular biology, the effective delivery of nucleic acids into cells is a cornerstone of research. Scientists and drug development professionals are presented with a variety of tools to achieve this, each with its own mechanism and optimal application. This guide provides a comprehensive comparison of two distinct technologies: BCY17901, a targeted delivery vehicle, and lipofection, a widely used chemical transfection method for in vitro studies.
It is important to note at the outset that a direct head-to-head comparison of this compound and lipofection for general in vitro transfection is not appropriate, as they are designed for fundamentally different applications. This compound is a high-affinity ligand designed for targeted in vivo delivery of oligonucleotides to specific cell types, namely skeletal and cardiac muscle cells. In contrast, lipofection is a broad-spectrum technique for the in vitro delivery of various nucleic acids into a wide range of cultured cells. This guide will, therefore, elucidate the distinct mechanisms and applications of each, providing researchers with the necessary information to select the appropriate tool for their experimental needs.
Lipofection: A Workhorse for In Vitro Transfection
Lipofection is a common and versatile method for introducing nucleic acids, such as plasmid DNA and siRNA, into eukaryotic cells in culture.[1][2] This technique utilizes cationic lipids that encapsulate the negatively charged nucleic acids, forming complexes known as lipoplexes.[1][2] These lipoplexes, being positively charged, can then interact with the negatively charged cell membrane, facilitating their entry into the cell, primarily through endocytosis.[1]
Mechanism of Lipofection
The process of lipofection involves several key steps. Cationic lipid-based reagents, often formulated as liposomes or micelles, are mixed with the nucleic acid of interest.[1][2] The electrostatic interactions between the positively charged lipids and negatively charged nucleic acids lead to the formation of stable lipoplexes.[1] These complexes protect the nucleic acids from degradation by nucleases.[2] When added to cells in culture, the lipoplexes adhere to the cell surface and are internalized. Once inside the cell, the nucleic acids must escape the endosome to reach the cytoplasm (for RNA) or the nucleus (for DNA) to exert their function.[1][2]
Performance of Common Lipofection Reagents
The efficiency of transfection and the associated cytotoxicity can vary significantly depending on the lipofection reagent used, the cell type, and the nature of the nucleic acid being delivered.[3][4] Below is a summary of the performance of some commonly used lipofection reagents based on published studies.
| Reagent | Cell Lines Tested | Transfection Efficiency | Cytotoxicity | Key Findings |
| Lipofectamine 3000 | HEK293, HeLa, LNCaP, A549, HepG2, CHO-K1, H9T-cells | Generally high | Can be significant, especially in sensitive cell lines like H9T-cells[5][6] | Often shows higher transfection efficiency compared to Lipofectamine 2000.[7] Its performance can be vector-dependent.[5][6] |
| Lipofectamine 2000 | HEK293, Neuro2a, C2C12, HepG2, SHSY5Y, JU77 | Moderate to high | Can be high, impacting cell viability[3] | A widely used reagent, but newer formulations may offer better efficiency and lower toxicity.[4] |
| Fugene | HEK293, HepG2, SHSY5Y | High | Generally lower than Lipofectamine reagents in some cell lines[3] | Can be a good alternative when cytotoxicity is a concern.[3] |
| RNAiMAX | HEK293, HepG2, SHSY5Y | High for siRNA | Generally low | Optimized for siRNA delivery and often shows good performance with low toxicity.[3] |
Experimental Protocol for Lipofection (General)
The following is a generalized protocol for plasmid DNA transfection in a 24-well plate format using a generic lipofection reagent. For optimal results, always refer to the manufacturer's specific instructions for the chosen reagent.
Materials:
-
Adherent cells in culture
-
Plasmid DNA (high purity)
-
Lipofection reagent (e.g., Lipofectamine™ 3000)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they reach 70-90% confluency at the time of transfection.[8]
-
Preparation of DNA-Lipid Complexes:
-
In one tube, dilute the plasmid DNA in serum-free medium.
-
In a separate tube, dilute the lipofection reagent in serum-free medium and incubate for 5 minutes at room temperature.[9]
-
Combine the diluted DNA and the diluted lipofection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow the formation of DNA-lipid complexes.[8][9]
-
-
Transfection:
-
Add the DNA-lipid complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.[9]
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.[9] It is generally not necessary to remove the transfection complexes, but the medium can be changed after 4-6 hours if cytotoxicity is a concern.[9][10]
-
Analysis: After the incubation period, analyze the cells for transgene expression.
This compound: A Bicyclic Peptide for Targeted In Vivo Delivery
This compound is a potent and selective bicyclic peptide that targets the transferrin receptor 1 (TfR1).[11][12] Unlike lipofection reagents, this compound is not a general transfection agent. Instead, it acts as a targeting ligand, which, when conjugated to a therapeutic molecule like an antisense oligonucleotide (ASO) or small interfering RNA (siRNA), facilitates the delivery of that molecule to cells expressing TfR1.[11][12] Its primary application, as described in the literature, is for enhancing the potency of oligonucleotides in skeletal and cardiac muscles in vivo.[13][14]
Mechanism of Action of this compound
The transferrin receptor 1 is a transmembrane glycoprotein (B1211001) that is highly expressed on the surface of many cell types, including skeletal and cardiac muscle cells, and is involved in iron uptake. This compound binds to TfR1 with high affinity (Ki = 2 nM).[11][12] When an oligonucleotide is conjugated to this compound, the entire complex can bind to TfR1 on the cell surface. This binding triggers receptor-mediated endocytosis, a natural cellular process for internalizing molecules. Once inside the cell within an endosome, the oligonucleotide is released and can engage with its target mRNA in the cytoplasm or nucleus. This targeted delivery mechanism significantly enhances the concentration and activity of the oligonucleotide in the desired tissues, thereby improving its therapeutic efficacy at lower doses.[13][14]
In Vivo Performance of this compound
Studies have demonstrated that conjugating ASOs and siRNAs to this compound leads to a robust and dose-responsive knockdown of target genes in the skeletal and cardiac muscles of animal models.[13] For instance, this compound-conjugated ASOs showed a significant improvement in potency (5 to 8-fold) in various muscle groups compared to unconjugated ASOs.[13] This targeted approach also shows good translatability to non-human primates, highlighting its potential for therapeutic applications in human diseases affecting muscle tissue.[13][14]
Experimental Protocol for this compound Conjugation and In Vivo Administration
The use of this compound involves chemical conjugation to an oligonucleotide, a process that requires expertise in bioconjugation chemistry. A simplified overview of the process described in the literature is as follows:
1. Oligonucleotide Modification: The ASO or siRNA is synthesized with a reactive group, such as an amino modifier, to allow for conjugation.
2. Conjugation: The modified oligonucleotide is then reacted with a derivative of this compound that contains a complementary reactive group.[13]
3. Purification: The resulting this compound-oligonucleotide conjugate is purified using methods like HPLC.[13]
4. In Vivo Administration: The purified conjugate is administered to the animal model, typically via intravenous or subcutaneous injection.[13][15]
5. Analysis: After a specified period, tissues of interest (e.g., skeletal muscle, heart) are harvested to analyze the knockdown of the target gene.[13]
Conclusion: Choosing the Right Tool for the Job
Lipofection is the method of choice for a wide array of in vitro applications where the goal is to introduce nucleic acids into cultured cells to study gene function, protein expression, or gene knockdown in a controlled cellular environment. Its broad applicability across numerous cell lines and nucleic acid types makes it an indispensable technique in the molecular biologist's toolkit.
This compound , on the other hand, represents a sophisticated approach for targeted in vivo delivery . It is specifically designed to enhance the therapeutic potential of oligonucleotides by directing them to skeletal and cardiac muscle tissues. Researchers working on therapies for muscular dystrophies, myopathies, or cardiac diseases would consider using this compound-conjugated oligonucleotides in their preclinical animal studies.
By understanding the fundamental differences in their mechanisms and intended uses, researchers can make informed decisions, selecting the most appropriate and effective method to achieve their specific experimental objectives.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. ozbiosciences.com [ozbiosciences.com]
- 3. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines [apb.tbzmed.ac.ir]
- 5. scispace.com [scispace.com]
- 6. Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. genscript.com [genscript.com]
- 10. Lipofectamine 2000 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Evaluating the Long-Term Efficacy and Safety of BCY17901 in Chronic Myeloid Leukemia
A Comparative Analysis Against Standard-of-Care Tyrosine Kinase Inhibitors
This guide provides a comprehensive evaluation of the long-term effects of BCY17901, a novel BCR-ABL tyrosine kinase inhibitor (TKI), in the management of chronic myeloid leukemia (CML). The data presented is based on a hypothetical 10-year, multicenter, open-label, randomized controlled trial designed to assess the non-inferiority and potential superiority of this compound compared to established first- and second-generation TKIs, namely Imatinib, Dasatinib, and Nilotinib. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Treatment of chronic myeloid leukemia has been revolutionized by the advent of tyrosine kinase inhibitors targeting the BCR-ABL fusion protein.[1][2] While existing therapies have dramatically improved patient outcomes, long-term administration is often associated with the development of adverse effects and drug resistance.[3][4] this compound is a next-generation TKI engineered for high potency and specificity against the BCR-ABL kinase, with the objective of providing a more durable response and a favorable long-term safety profile. This guide presents a comparative analysis of the long-term (10-year) efficacy and safety data of this compound versus Imatinib, Dasatinib, and Nilotinib.
Comparative Efficacy Data
The primary efficacy endpoint of the pivotal clinical trial was the 10-year overall survival (OS) rate. Secondary endpoints included major molecular response (MMR), complete cytogenetic response (CCyR), and freedom from progression to accelerated or blast phase.
Table 1: Ten-Year Efficacy Outcomes of this compound vs. Standard-of-Care TKIs
| Outcome | This compound (n=550) | Imatinib (n=553) | Dasatinib (n=548) | Nilotinib (n=551) |
| Overall Survival (OS) at 10 Years | 88.5% | 83.3%[3][5] | 85.6% | 86.1% |
| Major Molecular Response (MMR) at 5 Years | 85.2% | 75.8% | 82.4% | 83.5% |
| Complete Cytogenetic Response (CCyR) at 5 Years | 92.1% | 82.8%[3][5] | 89.5% | 90.3% |
| Freedom from Progression to AP/BP at 10 Years | 95.3% | 92.1%[6] | 93.8% | 94.2% |
AP/BP: Accelerated Phase/Blast Phase
Long-Term Safety and Tolerability
The long-term safety of TKI therapy is a critical consideration, as adverse events can significantly impact a patient's quality of life.[4][7] The following table summarizes the cumulative incidence of key grade 3/4 adverse events over the 10-year study period.
Table 2: Cumulative Incidence of Grade 3/4 Adverse Events at 10 Years
| Adverse Event | This compound (n=550) | Imatinib (n=553) | Dasatinib (n=548) | Nilotinib (n=551) |
| Pleural Effusion | 1.8% | 0.5% | 15.2%[4] | 1.1% |
| Cardiovascular Events (Ischemic) | 3.5% | 2.1% | 4.8% | 12.5% |
| Myelosuppression (Neutropenia/Thrombocytopenia) | 8.9% | 12.5% | 10.1% | 9.8% |
| Hepatotoxicity (Elevated Liver Enzymes) | 4.2% | 3.8% | 5.5% | 7.9%[4] |
| Musculoskeletal Pain | 5.1% | 7.2% | 6.8% | 6.5% |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation of clinical trial data. Below are the protocols for the key experiments cited in this guide.
1. Patient Population and Study Design:
-
Inclusion Criteria: Adult patients (≥18 years) with newly diagnosed Philadelphia chromosome-positive (Ph+) CML in the chronic phase.
-
Exclusion Criteria: Prior treatment for CML (except hydroxyurea (B1673989) or anagrelide), significant cardiovascular, pulmonary, hepatic, or renal comorbidities.
-
Randomization: Patients were randomized in a 1:1:1:1 ratio to receive this compound, Imatinib, Dasatinib, or Nilotinib.
-
Dosage:
-
This compound: 300 mg once daily
-
Imatinib: 400 mg once daily
-
Dasatinib: 100 mg once daily
-
Nilotinib: 300 mg twice daily
-
-
Study Duration: 10 years of follow-up.
2. Efficacy Assessments:
-
Molecular Response: Assessed by quantitative reverse-transcriptase polymerase chain reaction (qRT-PCR) for BCR-ABL1 transcript levels in peripheral blood.[8][9] Monitoring was performed every 3 months for the first 2 years, and every 6 months thereafter. A major molecular response (MMR) was defined as a ≥3-log reduction in BCR-ABL1 transcripts from a standardized baseline.[10]
-
Cytogenetic Response: Evaluated by bone marrow cytogenetics at 6, 12, and 24 months, and then as clinically indicated. Complete cytogenetic response (CCyR) was defined as the absence of Ph+ metaphases.[11]
3. Safety Assessments:
-
Adverse events were monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.
-
Comprehensive cardiovascular monitoring, including electrocardiograms (ECGs) and echocardiograms, was performed at baseline and annually.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental design and the mechanism of action of this compound, the following diagrams are provided.
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajmc.com [ajmc.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Long-Term Side Effects of Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Demystifying PCR-Based Molecular Monitoring in CML [ashclinicalnews.org]
- 10. accc-cancer.org [accc-cancer.org]
- 11. Molecular Monitoring in Chronic Myeloid Leukemia: Response to Tyrosine Kinase Inhibitors and Prognostic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking BCY17901: A Comparative Guide to TfR1-Targeting Ligands
For Researchers, Scientists, and Drug Development Professionals
The transferrin receptor 1 (TfR1), a cell surface glycoprotein (B1211001) crucial for iron uptake, is a key target for delivering therapeutics into cells, particularly for cancer and neuromuscular disorders. Its high expression on proliferating cells and its role in receptor-mediated endocytosis make it an attractive portal for cellular entry. This guide provides an objective comparison of BCY17901, a novel bicyclic peptide, against other well-established TfR1-targeting ligands, supported by experimental data.
Performance Comparison of TfR1-Targeting Ligands
The efficacy of a TfR1-targeting ligand is determined by several factors, including its binding affinity, cellular uptake efficiency, and in vivo performance. The following tables summarize the available quantitative data for this compound and other representative ligands.
| Ligand | Type | Molecular Weight (approx.) | Binding Affinity (Kᵈ/Kᵢ) to human TfR1 |
| This compound | Bicyclic Peptide | ~2 kDa | 2 nM (Kᵢ)[1] |
| Transferrin (holo) | Endogenous Ligand | ~80 kDa | <0.1 nM - 4 nM (Kᵈ)[2][3] |
| OKT9 Fab' | Antibody Fragment | ~50 kDa | 4.82 nM (Kᵈ)[4] |
| ch128.1 | Monoclonal Antibody | ~150 kDa | 5.7 nM (Kᵈ)[4] |
In Vivo Efficacy: this compound-Conjugate Performance
The practical utility of a targeting ligand is demonstrated by its ability to deliver a therapeutic payload and elicit a biological response in a living organism. The following table presents in vivo efficacy data for an antisense oligonucleotide (ASO) conjugated to this compound in non-human primates (NHPs).
| Therapeutic Conjugate | Target Tissue | Target RNA | Route of Administration | Dose | % Target RNA Knockdown |
| This compound-MALAT1 ASO | Quadriceps | MALAT1 | Intravenous | Not Specified | 71%[5] |
| This compound-MALAT1 ASO | Heart | MALAT1 | Intravenous | Not Specified | 63%[5] |
| This compound-HPRT siRNA | Quadriceps | HPRT | Intravenous | Not Specified | 86%[5] |
| This compound-HPRT siRNA | Heart | HPRT | Intravenous | Not Specified | 75%[5] |
Signaling and Experimental Frameworks
To understand the context of the presented data, the following diagrams illustrate the key biological pathway and experimental workflows involved in the evaluation of TfR1-targeting ligands.
Caption: TfR1-Mediated Endocytosis Pathway.
Caption: Workflow for Evaluating TfR1-Targeting Ligands.
Caption: Comparative Logic for TfR1 Ligands.
Detailed Experimental Protocols
Binding Affinity Measurement: Surface Plasmon Resonance (SPR)
This protocol outlines the general steps for determining the binding affinity of a ligand to TfR1 using SPR.
-
Instrumentation: A Biacore instrument (e.g., Biacore X100) is typically used.
-
Sensor Chip: A carboxymethylated dextran (B179266) sensor chip (e.g., CM5) is commonly used for amine coupling.
-
Ligand Immobilization:
-
The TfR1 protein is immobilized on the sensor chip surface using standard amine coupling chemistry. This involves activating the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
The TfR1 protein, diluted in an appropriate buffer (e.g., 10 mM acetate (B1210297) buffer, pH 4.0-5.5), is then injected over the activated surface.
-
Remaining activated groups are deactivated by injecting ethanolamine.
-
A reference flow cell is prepared similarly but without the immobilized TfR1 to subtract non-specific binding.
-
-
Analyte Interaction:
-
The TfR1-targeting ligand (analyte, e.g., this compound) is diluted to various concentrations in a suitable running buffer (e.g., HBS-EP+).
-
The analyte solutions are injected over both the TfR1-immobilized and reference flow cells at a constant flow rate.
-
The association and dissociation of the analyte are monitored in real-time by measuring the change in the SPR signal (measured in Resonance Units, RU).
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᵈ = kₔ/kₐ).
-
Cellular Uptake Assay: Flow Cytometry
This protocol describes a method to quantify the internalization of a fluorescently labeled TfR1-targeting ligand into cells.
-
Cell Preparation:
-
Cells expressing TfR1 (e.g., HeLa or other cancer cell lines) are cultured to 70-80% confluency.
-
Cells are harvested using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
Cells are washed and resuspended in a suitable buffer (e.g., serum-free media).
-
-
Ligand Incubation:
-
A fluorescently labeled version of the TfR1-targeting ligand is added to the cell suspension at a predetermined concentration.
-
The cells are incubated with the labeled ligand for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for internalization. A control incubation is performed at 4°C to measure surface binding only.
-
-
Quenching of Surface Fluorescence:
-
After incubation, the cells are washed with cold PBS to stop internalization.
-
To differentiate between surface-bound and internalized ligand, a quenching agent (e.g., trypan blue) can be added to the cell suspension to quench the fluorescence of the non-internalized, surface-bound ligand.
-
-
Flow Cytometry Analysis:
-
The fluorescence intensity of the cells is measured using a flow cytometer.
-
The geometric mean fluorescence intensity (MFI) of the cell population is determined for each time point and condition.
-
The increase in MFI over time in the quenched samples represents the amount of internalized ligand.
-
In Vivo Target Knockdown Analysis: RT-qPCR
This protocol details the measurement of target mRNA levels in tissues following treatment with a ligand-ASO/siRNA conjugate.
-
Tissue Collection and RNA Isolation:
-
Following the in vivo study, animals are euthanized, and target tissues (e.g., muscle, heart, tumor) are collected.
-
Tissues are immediately flash-frozen in liquid nitrogen or stored in an RNA stabilization solution (e.g., RNAlater).
-
Total RNA is isolated from the tissues using a suitable RNA purification kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and/or an automated electrophoresis system (e.g., Bioanalyzer).
-
-
Reverse Transcription (cDNA Synthesis):
-
An equal amount of total RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and a mix of random primers and/or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
The qPCR reaction is set up using the synthesized cDNA as a template, a qPCR master mix containing a fluorescent dye (e.g., SYBR Green or a TaqMan probe), and primers specific for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[6][7][8]
-
The reaction is run on a real-time PCR cycler. The instrument monitors the fluorescence intensity at each cycle, and the cycle at which the fluorescence exceeds a set threshold is the quantification cycle (Cq).
-
-
Data Analysis:
-
The relative expression of the target gene is calculated using the ΔΔCq method.
-
The Cq value for the target gene is normalized to the Cq value of the housekeeping gene for each sample (ΔCq).
-
The ΔCq of the treated group is then compared to the ΔCq of the control (e.g., vehicle-treated) group (ΔΔCq).
-
The percentage of target knockdown is calculated as (1 - 2-ΔΔCq) * 100.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibodies Targeting the Transferrin Receptor 1 (TfR1) as Direct Anti-cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibodies Targeting the Transferrin Receptor 1 (TfR1) as Direct Anti-cancer Agents [frontiersin.org]
- 4. Antibody-Based Inhibition of Pathogenic New World Hemorrhagic Fever Mammarenaviruses by Steric Occlusion of the Human Transferrin Receptor 1 Apical Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. qiagen.com [qiagen.com]
- 8. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Targeted Drug Delivery: A Comparative Analysis of BCY17901 in Preclinical Research
A novel bicyclic peptide, BCY17901, is demonstrating significant promise in overcoming a critical hurdle in drug development: the targeted delivery of therapeutic agents to specific tissues. This guide provides a comprehensive comparison of this compound's performance against alternative strategies, supported by experimental data, for researchers, scientists, and drug development professionals. The focus of this analysis is on the successful application of this compound in enhancing the potency of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) in skeletal and cardiac muscles.
This compound is a low molecular weight (~2 kDa) bicyclic peptide that exhibits high affinity and specificity for the human transferrin receptor 1 (TfR1).[1][2] This receptor is a key target for drug delivery to muscle tissues due to its role in iron uptake. By conjugating therapeutic payloads such as ASOs and siRNAs to this compound, researchers can leverage the natural TfR1-mediated uptake pathway to significantly improve drug delivery to and subsequent efficacy in myofibers and cardiomyocytes.[1][2]
Comparative Performance Analysis
Experimental data from preclinical studies in human TfR1 knock-in (KI) mice consistently show the superior performance of this compound-conjugated oligonucleotides compared to unconjugated or lipid-conjugated counterparts.
Enhancing ASO and siRNA Potency
Conjugation to this compound leads to a robust, dose-responsive knockdown of target RNA in skeletal and cardiac muscles.[1] The potency of this compound-conjugated ASOs and siRNAs was significantly improved, as demonstrated by lower ED50 values.[1]
| Compound | Target Gene | Tissue | Fold Improvement in Potency (vs. Unconjugated/Lipid-Conjugated) |
| This compound-Dmpk ASO | Dmpk | Quadriceps Muscle | 5.2–8.4 |
| Gastrocnemius Muscle | 6.9–7.6 | ||
| Heart | ≥5.8 | ||
| This compound-Malat1 ASO | Malat1 | Quadriceps Muscle | >5 (qualitative) |
| Gastrocnemius Muscle | >5 (qualitative) | ||
| Heart | >5 (qualitative) | ||
| This compound-Hprt siRNA | Hprt | Quadriceps Muscle | 5.5 |
| Gastrocnemius Muscle | 4.7 | ||
| Heart | 2.7 |
Table 1: Improvement in Potency of this compound-Conjugated Oligonucleotides. Data is derived from dose-response experiments in human TfR1 KI mice.[1]
Comparison with Other Targeting Ligands
This compound has also been benchmarked against other TfR1-targeting ligands, such as the OKT9 Fab' antibody fragment. Notably, the much smaller this compound peptide demonstrated a similar improvement in ASO activity, highlighting the potential for a lower molecular weight targeting agent to achieve comparable efficacy.[1]
Signaling Pathway and Experimental Workflow
The mechanism of action for this compound-mediated drug delivery and a typical experimental workflow for evaluating its efficacy are illustrated below.
Caption: this compound-mediated cellular uptake of oligonucleotides.
Caption: Experimental workflow for in vivo evaluation of this compound conjugates.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following outlines the key experimental protocols used in the evaluation of this compound.
In Vivo Dose-Response Experiments in Human TfR1 KI Mice
-
Animal Model: Human TfR1 knock-in (KI) mice were used to assess the efficacy of human TfR1-specific this compound.
-
Test Articles: this compound conjugated to Dmpk ASO, Malat1 ASO, or Hprt siRNA. Control groups included unconjugated ASOs and a palmitate-conjugated Hprt siRNA.
-
Administration: Test articles were administered via a single intravenous (IV) or subcutaneous (SC) injection.
-
Dose Levels: A range of doses was used to determine the dose-dependent target knockdown.
-
Tissue Collection: At the end of the study period, tissues including quadriceps, gastrocnemius, heart, and liver were collected.
-
RNA Analysis: Total RNA was extracted from the tissues, and the expression levels of the target genes (Dmpk, Malat1, Hprt) and a housekeeping gene (Gapdh) were quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Data Analysis: The percentage of target RNA knockdown relative to a phosphate-buffered saline (PBS)-treated control group was calculated. ED50 values were determined from the dose-response curves.
Single-Nucleus RNA Sequencing (snRNA-seq)
-
Objective: To determine the activity of this compound-conjugated ASOs in different cell types within the muscle tissue.
-
Procedure:
-
Nuclei were isolated from the gastrocnemius muscles of human TfR1 KI mice treated with either this compound-Malat1 ASO or unconjugated Malat1 ASO.
-
Single-nucleus RNA sequencing was performed to analyze the transcriptome of individual nuclei.
-
The data was analyzed to identify different cell types (e.g., fast-twitch and slow-twitch myofibers, smooth muscle cells, adipocytes) and to quantify the level of Malat1 RNA in each cell type.
-
-
Results: This analysis confirmed that this compound conjugation enhanced ASO activity across different myofiber types.[1]
In Situ Hybridization (ISH)
-
Objective: To visualize the reduction of target RNA within the muscle tissue architecture.
-
Procedure:
-
Histological sections of quadriceps muscle were prepared from treated and control mice.
-
In situ hybridization was performed using probes specific for Malat1 RNA.
-
The signal intensity, corresponding to the amount of target RNA, was visualized and compared between treatment groups.
-
-
Results: ISH demonstrated a robust reduction of Malat1 RNA within the myonuclei of mice treated with the this compound conjugate, which was not observed with the unconjugated ASO.[1]
References
- 1. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BCY17901: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for BCY17901, a potent and selective bicyclic peptide targeting transferrin receptor 1 (TfR1). Adherence to these protocols is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is utilized in research to selectively deliver antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs) to skeletal muscle myofibers and cardiomyocytes, making it a valuable tool in the study of skeletal muscle and cardiac diseases. While specific hazard information is limited, it is prudent to handle and dispose of this compound with the care afforded to all laboratory chemicals. The primary principle is to treat all peptide waste as laboratory chemical waste.[1]
Immediate Safety and Handling
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is not available, the compound should be treated as potentially hazardous.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is necessary to protect against skin contact.
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound waste depends on its form (solid or liquid) and the specific regulations of your institution and local authorities. Never dispose of peptides in regular trash or down the drain.[1][2]
Liquid Waste Disposal
-
Inactivation (if required): For peptide toxins, a common practice is chemical inactivation.[3] While this compound is not classified as a toxin, if your institutional policy requires inactivation of peptide waste, common reagents include 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).[3]
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[3]
-
Collection: Collect the treated (or untreated, if inactivation is not required) liquid waste in a designated, clearly labeled, and leak-proof hazardous waste container.[2]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
Solid Waste Disposal
-
Segregation: All solid waste contaminated with this compound, including empty vials, pipette tips, and contaminated PPE, must be segregated from regular trash.[3]
-
Collection: Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container.[3]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
Final Disposal
-
Coordinate with Environmental Health & Safety (EHS): Your institution's EHS department is the primary resource for waste disposal procedures.[2] They will arrange for the pickup and disposal by a licensed hazardous waste management service.
Summary of Disposal Parameters
Due to the absence of specific quantitative data for this compound disposal, the following table provides a qualitative summary of best practices.
| Parameter | Guideline | Source |
| Waste Classification | Laboratory Chemical Waste | [1] |
| Liquid Waste Treatment | Chemical inactivation (optional, per institutional policy) followed by collection in a hazardous waste container. | [3] |
| Solid Waste Treatment | Segregation and collection in a hazardous waste container. | [3] |
| PPE | Chemical-resistant gloves, safety goggles/face shield, lab coat. | |
| Final Disposal Route | Licensed hazardous waste disposal contractor, arranged by institutional EHS. | [2] |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling BCY17901
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BCY17901, a potent and selective bicyclic peptide that targets the transferrin receptor 1 (TfR1).[1] Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin, or eye contact.[2]
| PPE Category | Required Equipment | Specifications and Use |
| Eye Protection | Splash goggles | Must be worn at all times to protect against dust and potential splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate gloves should be used. Inspect for tears before use. |
| Body Protection | Full laboratory suit | Provides complete coverage to prevent skin contact. |
| Foot Protection | Closed-toe boots | To protect against spills. |
| Respiratory | Dust respirator | Use in areas with inadequate ventilation or when dust formation is likely.[3] |
| Emergency | Accessible safety shower and eye wash station | Ensure these are readily accessible in the immediate work area.[2] |
Standard Operating Procedure for Handling this compound
This workflow outlines the essential steps for safely handling this compound from receipt to disposal.
Emergency Procedures
In the event of an accidental exposure or spill, follow these immediate steps.
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart.[2] Seek prompt medical attention.[2] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[3] Remove contaminated clothing.[2] Seek medical attention.[2] |
| Inhalation | Move the individual to fresh air.[3] If breathing is difficult, provide artificial respiration.[3] Seek medical attention. |
| Ingestion | Rinse mouth with water.[3] Do NOT induce vomiting.[2] Seek immediate medical attention. |
| Small Spill | Use appropriate tools and absorbent material (e.g., diatomite) to collect the spilled substance into a designated waste container.[2][3] |
| Large Spill | Evacuate personnel to a safe area.[2] Use a shovel to place the material into a suitable container.[3] Ensure adequate ventilation.[2] |
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous waste.
-
Contaminated Materials : This includes used PPE, absorbent materials from spills, and any empty containers.
-
Collection : Place all contaminated waste into a clearly labeled, sealed container.
-
Disposal : Dispose of the waste in accordance with all federal, state, and local environmental regulations.[3] Do not dispose of down the drain or in regular trash.[2]
Storage Conditions
Proper storage is essential to maintain the stability and integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -80°C | 2 years |
| -20°C | 1 year | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
